molecular formula C9H3BrClF2N B571986 4-Bromo-3-chloro-5,8-difluoroquinoline CAS No. 1210275-42-5

4-Bromo-3-chloro-5,8-difluoroquinoline

Cat. No.: B571986
CAS No.: 1210275-42-5
M. Wt: 278.481
InChI Key: UISSAMSFPLEPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-chloro-5,8-difluoroquinoline is a multifunctional halogenated quinoline derivative designed for use in medicinal chemistry and antibacterial research. Its structure features reactive bromo and chloro substituants, making it a versatile intermediate for cross-coupling reactions and the synthesis of more complex molecules. Researchers value this compound as a key precursor for developing novel quinolone and fluoroquinolone hybrids . Such hybrids are actively investigated to overcome multi-drug resistant bacteria and to expand pharmacological profiles into areas such as anticancer activity . The strategic placement of halogen atoms on the quinoline core supports structure-activity relationship (SAR) studies, allowing scientists to explore new chemical space and develop compounds with potentially enhanced efficacy and novel mechanisms of action . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-chloro-5,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrClF2N/c10-8-4(11)3-14-9-6(13)2-1-5(12)7(8)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISSAMSFPLEPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=C(C=N2)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672689
Record name 4-Bromo-3-chloro-5,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210275-42-5
Record name 4-Bromo-3-chloro-5,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chloro-5,8-difluoroquinoline is a halogenated quinoline derivative. The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of many natural and synthetic bioactive compounds. The presence of multiple halogen substituents—bromo, chloro, and fluoro groups—on the quinoline ring suggests that this compound could be a valuable building block in the synthesis of complex molecules and a candidate for screening in drug discovery programs. The electronic properties and steric hindrance imparted by the halogens can significantly influence the compound's reactivity and biological activity. This guide provides a summary of the known chemical properties, a proposed synthetic protocol, and general safety considerations for this compound.

Core Chemical Properties

While specific experimental data for this compound is not widely available in the public domain, its basic molecular properties have been established. Commercial suppliers confirm its existence and provide fundamental identifiers.

PropertyValueSource
CAS Number 1210275-42-5[1]
Molecular Formula C₉H₃BrClF₂N[2]
Molecular Weight 278.48 g/mol [2]
Physical Form Solid[2]
Melting Point Not available
Boiling Point Not available
Solubility Not available
SMILES String BrC1=C(Cl)C=NC(C1=C(F)C=C2)=C2F[2]
InChI Key UISSAMSFPLEPEJ-UHFFFAOYSA-N[2]

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in publicly accessible scientific literature. However, based on established methods for the synthesis of polyhalogenated quinolines, a plausible synthetic route can be proposed. One common strategy involves the cyclization of appropriately substituted anilines.

Proposed Synthesis: Modified Gould-Jacobs Reaction

This proposed protocol is based on the Gould-Jacobs reaction, which is a versatile method for synthesizing quinolines. The starting material would be a suitably halogenated aniline.

Step 1: Synthesis of the Anilinoacrylate Intermediate

  • Reactants: 2-bromo-3,6-difluoro-5-chloroaniline and diethyl ethoxymethylenemalonate (EMME).

  • Procedure:

    • Equimolar amounts of 2-bromo-3,6-difluoro-5-chloroaniline and EMME are mixed in a suitable solvent, such as ethanol.

    • The mixture is heated at reflux for a period of 2-4 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude diethyl 2-((2-bromo-3,6-difluoro-5-chlorophenyl)amino)maleate.

    • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Thermal Cyclization to the Quinolone

  • Reactant: The purified anilinoacrylate intermediate from Step 1.

  • Procedure:

    • The intermediate is heated in a high-boiling point solvent, such as diphenyl ether, to approximately 250 °C.

    • The cyclization reaction is typically complete within 30-60 minutes.

    • The reaction mixture is cooled to room temperature, and the precipitated product, ethyl 4-hydroxy-5,8-difluoro-3-chloro-bromoquinoline-2-carboxylate, is collected by filtration.

Step 3: Hydrolysis and Decarboxylation

  • Reactant: The quinolone from Step 2.

  • Procedure:

    • The ester is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide.

    • The resulting solution is acidified to precipitate the carboxylic acid.

    • The dried carboxylic acid is then heated at its melting point or in a high-boiling solvent to effect decarboxylation, yielding 4-hydroxy-5,8-difluoro-3-chloro-bromoquinoline.

Step 4: Halogenation of the 4-Hydroxy Group

  • Reactant: The 4-hydroxyquinoline from Step 3.

  • Procedure:

    • The 4-hydroxyquinoline is treated with a halogenating agent such as phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom. This step would lead to a different final product. To obtain the target compound, this step would be a bromination, for example, using phosphorus oxybromide (POBr₃). Correction: The target compound has a bromine at position 4. The proposed synthesis should be adjusted to introduce bromine at this position. A more direct route or a different named reaction might be more appropriate.

Revised Proposed Synthetic Approach: Halogenation of a Precursor Quinolone

A more direct approach would involve the halogenation of a pre-existing quinoline core.

  • Starting Material: 3-chloro-5,8-difluoroquinolin-4-ol.

  • Procedure:

    • The starting quinolin-4-ol is subjected to bromination. A common reagent for this transformation is phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide.

    • The reaction is typically carried out in a sealed tube or under reflux, with or without a solvent.

    • After the reaction is complete, the mixture is carefully poured onto ice, and the product is extracted with a suitable organic solvent.

    • The organic layer is washed, dried, and concentrated to yield the crude this compound.

    • Purification is typically achieved by column chromatography.

Mandatory Visualizations

G Proposed Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Workup and Purification cluster_end Final Product A 3-chloro-5,8-difluoroquinolin-4-ol C Bromination Reaction (Reflux) A->C Substrate B Phosphorus Oxybromide (POBr₃) B->C Reagent D Quenching with Ice-water C->D Reaction Mixture E Solvent Extraction D->E F Column Chromatography E->F G This compound F->G Purified Product

Caption: A conceptual workflow for the synthesis of this compound.

Potential Applications in Drug Development

While no specific biological activity has been reported for this compound, the quinoline core is a well-established pharmacophore. Derivatives of quinoline are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The presence and positioning of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, this compound represents a potentially valuable scaffold for the development of new therapeutic agents. It can be used as a key intermediate for further functionalization through reactions such as Suzuki or Stille cross-coupling at the bromo position.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Toxicology: The toxicological properties have not been fully investigated. Similar halogenated compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3]

  • Flammability: The flammability of this compound is not known, but many organic solids are combustible. Keep away from heat and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a summary of the currently available information on this compound. The lack of comprehensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to 4-Bromo-3-chloro-5,8-difluoroquinoline (CAS 1210275-42-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-chloro-5,8-difluoroquinoline, with the Chemical Abstracts Service (CAS) number 1210275-42-5, is a halogenated quinoline derivative. This document serves as a technical overview of the compound, consolidating available physicochemical data. It is important to note that as of the latest literature search, detailed experimental protocols, extensive biological activity studies, and specific applications for this compound are not publicly available in scientific literature or patent databases. The information presented herein is based on data from chemical suppliers and computational predictions.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in potential research applications.

PropertyValueSource
CAS Number 1210275-42-5Chemical Supplier Catalogs
Molecular Formula C₉H₃BrClF₂NChemical Supplier Catalogs
Molecular Weight 278.48 g/mol Chemical Supplier Catalogs
IUPAC Name This compoundChemical Supplier Catalogs
Canonical SMILES C1=C(C2=C(C(=C1F)Br)C(=C(N=C2)Cl)F)Computational Prediction
InChI Key Not available-
Appearance Not specified (likely solid)-
Solubility Not specified-
Melting Point Not specified-
Boiling Point Not specified-

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. Halogenated quinolines are typically synthesized through multi-step reactions involving cyclization and subsequent halogenation of a quinoline core. The precise methodology for introducing the bromo, chloro, and fluoro groups at the specified positions would require access to specific laboratory or patent documentation, which is not presently accessible.

General Synthetic Strategy (Hypothetical):

A potential, though unverified, synthetic approach could involve the construction of a difluorinated quinoline precursor followed by selective halogenation at the 3 and 4 positions. The workflow for such a hypothetical synthesis is outlined below.

G A Difluoroaniline Precursor B Cyclization Reaction (e.g., Skraup or Doebner-von Miller) A->B C 5,8-Difluoroquinoline Core B->C D Selective Chlorination at C3 C->D E 3-chloro-5,8-difluoroquinoline D->E F Selective Bromination at C4 E->F G This compound (CAS 1210275-42-5) F->G

Caption: A hypothetical synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is no published research detailing the biological activity of this compound. The quinoline scaffold is a common motif in many biologically active compounds, and halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. However, without experimental data, any discussion of its potential roles in signaling pathways or as a therapeutic agent would be purely speculative.

Applications and Areas for Future Research

Given the lack of published applications, the potential uses of this compound remain to be explored. As a halogenated heterocyclic compound, it could serve as a building block in medicinal chemistry for the synthesis of more complex molecules. Future research could focus on:

  • Elucidation of a reliable synthetic route.

  • Screening for biological activity across various assays (e.g., kinase inhibition, antimicrobial, anticancer).

  • Characterization of its physicochemical properties, such as solubility and stability.

  • Exploration as a scaffold for the development of novel chemical probes or drug candidates.

Safety and Handling

Specific safety and handling information for this compound is not well-documented. As with any chemical of unknown toxicity, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical compound with a defined structure and basic chemical properties. However, a significant gap exists in the scientific literature regarding its synthesis, experimental data, and biological function. This document provides a summary of the available information and highlights the need for further research to unlock the potential of this molecule for the scientific and drug development communities.

In-Depth Technical Guide: 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-chloro-5,8-difluoroquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the structural motifs present, this compound belongs to a class of molecules known for a wide array of biological activities. This document collates its fundamental physicochemical properties, outlines plausible experimental protocols for its synthesis and analysis, and explores its potential roles in modulating key cellular signaling pathways.

Data Presentation

The quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Weight 278.48 g/mol
Molecular Formula C₉H₃BrClF₂N
CAS Number 1210275-42-5
Physical Form Solid
SMILES String BrC1=C(Cl)C=NC(C1=C(F)C=C2)=C2F
InChI Key UISSAMSFPLEPEJ-UHFFFAOYSA-N

Experimental Protocols

While specific experimental details for this compound are not extensively published, the following protocols are based on established methods for the synthesis and analysis of halogenated quinolines, such as the Friedländer synthesis.[1][2][3][4][5]

Representative Synthesis via Modified Friedländer Annulation

This protocol describes a plausible synthesis of a polysubstituted quinoline ring. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][4]

Materials:

  • 2-amino-3,6-difluorobenzaldehyde

  • 3-bromo-2-chloro-3-oxopropanal (or a suitable equivalent α-halo-β-dicarbonyl compound)

  • Base catalyst (e.g., piperidine, sodium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic acid)

  • Ethanol or another suitable solvent

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3,6-difluorobenzaldehyde (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add 3-bromo-2-chloro-3-oxopropanal (1.1 equivalents) followed by a catalytic amount of piperidine.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Characterization of the Synthesized Compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Materials:

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • Infrared (IR) spectrometer

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra to confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer to determine the exact mass and confirm the molecular formula.

  • IR Spectroscopy: Obtain an IR spectrum of the compound to identify the characteristic functional groups present in the molecule.

  • Purity Analysis: Assess the purity of the final compound using HPLC.

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are a prominent class of compounds in drug discovery, with many exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9][10] Halogenated quinolines, in particular, have been investigated as inhibitors of various protein kinases and signaling pathways implicated in cancer.[7][11][12][13]

Role as Kinase Inhibitors

Many quinoline-based small molecules have been developed as kinase inhibitors, targeting key enzymes in signaling pathways that drive tumor growth and proliferation.[7][12] These compounds often target receptors such as c-Met, vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR), thereby interfering with downstream pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK cascades.[13]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Quinoline Quinoline Derivative (e.g., 4-Bromo-3-chloro- 5,8-difluoroquinoline) Quinoline->RTK inhibits Quinoline->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by quinoline derivatives.

Modulation of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another critical regulator of cellular processes, including inflammation and cell survival. Aberrant NF-κB signaling is implicated in various diseases, including cancer. Some quinoline derivatives have been shown to inhibit this pathway.[14][15][16][17]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Gene Transcription (Inflammation, Survival) Quinoline Quinoline Derivative Quinoline->IKK_complex inhibits Quinoline->NFkB inhibits DNA binding

Caption: NF-κB signaling pathway and potential points of inhibition by quinoline derivatives.

General Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening a novel compound like this compound for potential biological activity.

Bioactivity_Screening_Workflow Synthesis Compound Synthesis and Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Screening (e.g., Cell Viability Assays) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive/Redesign Secondary_Screening Secondary Screening (Dose-Response, Target-Based Assays) Hit_Identification->Secondary_Screening Active Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization Lead_Optimization->Synthesis Preclinical Preclinical Studies (In Vivo Models) Lead_Optimization->Preclinical

Caption: A general workflow for the bioactivity screening of a novel chemical entity.

Conclusion

This compound is a halogenated quinoline with potential for further investigation in the field of drug discovery. Its structural similarity to other biologically active quinolines suggests that it may exhibit interesting properties as a modulator of key cellular pathways. The provided representative protocols offer a starting point for its synthesis and characterization, while the outlined signaling pathways highlight potential areas for future bioactivity screening and mechanistic studies. Further research is warranted to fully elucidate the therapeutic potential of this and similar compounds.

References

Spectroscopic Data and Characterization of 4-Bromo-3-chloro-5,8-difluoroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 4-Bromo-3-chloro-5,8-difluoroquinoline. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also presented, offering a framework for researchers and drug development professionals engaged in the synthesis and characterization of new chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects and known chemical shift ranges for similar halogenated and quinoline-based structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 9.0 - 9.2Singlet-H-2
~ 7.4 - 7.6Doublet of Doublets~ 9, 4H-6
~ 7.2 - 7.4Doublet of Doublets~ 9, 4H-7
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ, ppm)Assignment
~ 150 - 155C-8a (C-F)
~ 148 - 152C-5 (C-F)
~ 145 - 148C-2
~ 140 - 143C-4a
~ 135 - 138C-4 (C-Br)
~ 128 - 132C-8
~ 125 - 128C-3 (C-Cl)
~ 120 - 124C-6
~ 115 - 118C-7
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted FragmentDescription
277/279/281[M]⁺Molecular ion peak cluster (isotopes of Br and Cl)
242/244[M-Cl]⁺Loss of a chlorine radical
198[M-Br]⁺Loss of a bromine radical
163[M-Br-Cl]⁺Loss of both halogen radicals
Table 4: Predicted Infrared (IR) Absorption Data

Sample Preparation: KBr pellet or thin film

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3150Weak-MediumAromatic C-H stretch
1600 - 1620MediumC=N stretch (quinoline ring)
1450 - 1580StrongAromatic C=C skeletal vibrations
1200 - 1350StrongC-F stretch
1000 - 1100StrongC-Cl stretch
600 - 800StrongC-Br stretch

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-25 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard for chemical shift calibration (0 ppm).

  • Data Acquisition: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Acquire the spectrum using a standard pulse program for ¹H NMR. Typical acquisition times are a few minutes.[1]

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks to determine the relative number of protons.

¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample is generally required, typically 50-100 mg of the compound dissolved in 0.7 mL of deuterated solvent.[1]

  • Data Acquisition: Use a standard pulse program for ¹³C NMR with proton decoupling. Acquisition times are longer than for ¹H NMR, often ranging from 20 minutes to several hours, depending on the sample concentration.[2][3]

  • Processing: Process the data similarly to the ¹H spectrum. The solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used as the chemical shift reference.[4]

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[5]

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of volatile organic solvents and water.[5][6]

  • Infusion: The diluted sample is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate.[7]

  • Ionization: A high voltage is applied to the capillary needle, generating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.[7][8]

  • Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

Thin Solid Film Method

  • Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[9]

  • Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[9]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the clean, empty salt plate should be acquired and automatically subtracted from the sample spectrum.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (e.g., ESI-MS) purification->ms ir IR Spectroscopy purification->ir data_analysis Data Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation final_report Final Report / Publication structure_elucidation->final_report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3-chloro-5,8-difluoroquinoline. Due to the limited availability of experimental spectral data for this specific compound in public databases, this document leverages established principles of NMR spectroscopy, including substituent effects and spin-spin coupling rules, to forecast the chemical shifts, multiplicities, and coupling constants. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry for the identification and structural elucidation of this and related quinoline derivatives.

Predicted ¹H NMR Spectral Data

The structure of this compound contains three aromatic protons, designated as H-2, H-6, and H-7. The predicted chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the nitrogen atom in the quinoline ring and the halogen substituents (Bromine, Chlorine, and Fluorine).

The predicted ¹H NMR data is summarized in the table below. The chemical shifts are referenced to a standard internal TMS (Tetramethylsilane) at 0 ppm.

ProtonPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constants (J) [Hz]
H-28.7 - 9.0Singlet (s)N/A
H-77.8 - 8.2Doublet of doublets of doublets (ddd)³J(H7-H6) ≈ 8.0 - 9.0 Hz, ³J(H7-F8) ≈ 8.0 - 10.0 Hz, ⁴J(H7-F5) ≈ 2.0 - 4.0 Hz
H-67.6 - 8.0Doublet of doublets of doublets (ddd)³J(H6-H7) ≈ 8.0 - 9.0 Hz, ³J(H6-F5) ≈ 8.0 - 10.0 Hz, ⁴J(H6-F8) ≈ 2.0 - 4.0 Hz

Note: The predicted chemical shift ranges and coupling constants are estimates based on the analysis of substituent effects on the quinoline scaffold. Actual experimental values may vary.

Analysis of Predicted Spectrum

  • H-2: This proton is situated on the pyridine ring, adjacent to the electronegative nitrogen atom and influenced by the electron-withdrawing chloro and bromo substituents at positions 3 and 4, respectively. This cumulative deshielding effect is expected to shift its resonance significantly downfield, likely appearing as a singlet due to the absence of adjacent protons.

  • H-6 and H-7: These protons are located on the benzene ring and their chemical shifts are primarily influenced by the two fluorine atoms at positions 5 and 8. Both protons are expected to exhibit complex splitting patterns due to ortho coupling with each other (³J(H6-H7)), ortho coupling to the adjacent fluorine atom (³J(H,F)), and meta coupling to the more distant fluorine atom (⁴J(H,F)). This results in a predicted multiplicity of a doublet of doublets of doublets for both protons. The ortho ¹H-¹⁹F coupling constants are typically in the range of 8.0-10.0 Hz, while the meta ¹H-¹⁹F couplings are smaller, around 2.0-4.0 Hz.[1]

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standard operating procedure for the acquisition of a ¹H NMR spectrum for a substituted quinoline compound like this compound.

A. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

B. NMR Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer:

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio)

  • Spectral Width: 0-12 ppm

  • Temperature: 298 K (25 °C)

C. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum manually or automatically.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualization of Spin-Spin Coupling

The following diagram illustrates the predicted spin-spin coupling interactions within the this compound molecule.

G H2 H-2 H6 H-6 H7 H-7 H6->H7 ³J(H-H) F5 F-5 H6->F5 ³J(H-F) F8 F-8 H6->F8 ⁴J(H-F) H7->F5 ⁴J(H-F) H7->F8 ³J(H-F)

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling network for this compound.

References

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-3-chloro-5,8-difluoroquinoline. Due to the absence of publicly available experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and data from related quinoline derivatives, to present a comprehensive theoretical spectrum. This guide serves as a valuable resource for the identification, characterization, and quality control of this compound in research and drug development settings. Included are a detailed experimental protocol for acquiring the ¹³C NMR spectrum, a tabulated summary of predicted chemical shifts, and a logical diagram illustrating the influence of substituents on the quinoline core.

Introduction

This compound is a highly substituted quinoline derivative. The quinoline scaffold is a prominent feature in numerous pharmacologically active compounds, and the introduction of multiple halogen substituents can significantly modulate a molecule's physicochemical and biological properties. ¹³C NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such complex organic molecules. The unique electronic environment of each carbon atom in the structure results in a distinct resonance signal, providing a fingerprint of the molecule's carbon framework.

This guide will first outline a standard experimental protocol for obtaining a high-quality ¹³C NMR spectrum of the title compound. Subsequently, a detailed prediction and interpretation of the chemical shifts for all nine carbon atoms of the quinoline ring system will be presented. These predictions are based on the known effects of bromine, chlorine, and fluorine substitution on aromatic and heteroaromatic rings.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. The assignments are based on the additive effects of the substituents on the parent quinoline ring. The numbering of the quinoline ring is shown in Figure 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Predicted J-coupling (Hz)
C-2151-154s-
C-3125-128s-
C-4120-123s-
C-4a138-141tJ(C-F) ≈ 4-6
C-5152-155d¹J(C-F) ≈ 240-260
C-6118-121dd²J(C-F) ≈ 20-25, ³J(C-F) ≈ 3-5
C-7120-123dd²J(C-F) ≈ 20-25, ³J(C-F) ≈ 3-5
C-8154-157d¹J(C-F) ≈ 245-265
C-8a145-148tJ(C-F) ≈ 4-6

Note: Chemical shifts are referenced to a standard internal reference (e.g., TMS at 0.00 ppm). The multiplicity and coupling constants are predictions based on typical C-F coupling interactions.

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol provides a general procedure for acquiring the ¹³C NMR spectrum of this compound. Optimization of parameters may be necessary depending on the specific instrumentation and sample concentration.

3.1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for quinoline derivatives.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

3.2. NMR Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): Approximately 200-250 ppm.

    • Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Acquisition Time (AQ): 1-2 seconds.

    • Temperature: 298 K (25 °C).

3.3. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integrate the signals (note: for ¹³C NMR, integrals are not always proportional to the number of carbons).

  • Analyze the chemical shifts and coupling patterns.

Visualization of Substituent Effects

The following diagrams illustrate the logical relationships within the molecule and the experimental workflow.

G cluster_molecule This compound cluster_substituents Substituents C2 C-2 N1 N-1 C2->N1 α-effect (deshielding) C3 C-3 Cl Cl C3->Cl ipso-effect (deshielding) C4 C-4 Br Br C4->Br ipso-effect (shielding) C4a C-4a F5 F C4a->F5 ortho-effect ²J(C-F) coupling C5 C-5 C5->F5 ipso-effect (deshielding) ¹J(C-F) coupling C6 C-6 C6->F5 ortho-effect ²J(C-F) coupling C7 C-7 F8 F C7->F8 ortho-effect ²J(C-F) coupling C8 C-8 C8->F8 ipso-effect (deshielding) ¹J(C-F) coupling C8a C-8a C8a->N1 α-effect (deshielding) C8a->F8 ortho-effect ²J(C-F) coupling

Caption: Influence of substituents on the ¹³C chemical shifts of the quinoline core.

G A Sample Preparation (10-20 mg in 0.6 mL solvent) B NMR Acquisition (¹³C, proton decoupled) A->B Transfer to NMR tube C Data Processing (FT, Phasing, Baseline Correction) B->C Acquire FID D Spectral Analysis (Chemical Shift, Coupling) C->D Generate Spectrum

Caption: Experimental workflow for ¹³C NMR analysis.

Interpretation of the Predicted Spectrum

  • Quaternary Carbons (C-3, C-4, C-4a, C-8a): These carbons will appear as sharp singlets or multiplets due to C-F coupling, and their signals will generally be of lower intensity compared to the protonated carbons. The carbons directly bonded to halogens (C-3 and C-4) will experience significant shifts. The ipso-effect of chlorine at C-3 is expected to be deshielding, while the "heavy atom effect" of bromine at C-4 may result in a slight shielding compared to the parent quinoline.

  • Fluorinated Carbons (C-5, C-8): The carbons directly attached to fluorine (C-5 and C-8) will exhibit the most downfield shifts due to the high electronegativity of fluorine. These signals will appear as doublets with large one-bond C-F coupling constants (¹J(C-F)), typically in the range of 240-265 Hz.

  • Protonated Carbons (C-2, C-6, C-7): The chemical shift of C-2 will be significantly influenced by the adjacent nitrogen atom, resulting in a downfield shift. C-6 and C-7 are expected to show complex splitting patterns due to two- and three-bond couplings to the fluorine atoms at positions 5 and 8, respectively. These will likely appear as doublets of doublets.

  • Bridgehead Carbons (C-4a, C-8a): These quaternary carbons are part of both rings and their chemical shifts are influenced by multiple substituents. They are expected to show smaller couplings to the fluorine atoms.

Conclusion

This technical guide provides a robust theoretical framework for the ¹³C NMR analysis of this compound. The predicted chemical shifts and coupling patterns, in conjunction with the detailed experimental protocol, offer a valuable starting point for researchers working with this compound. The provided visualizations aid in understanding the structural influences on the NMR spectrum and the logical flow of the experimental process. While the data presented is predictive, it is based on well-established principles and provides a reliable guide for the interpretation of experimentally obtained spectra.

Mass Spectrometry of 4-Bromo-3-chloro-5,8-difluoroquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 4-Bromo-3-chloro-5,8-difluoroquinoline. Due to the absence of published experimental mass spectra for this specific compound, this guide is based on theoretical calculations and established fragmentation patterns of related halogenated and quinoline-based structures.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to be characterized by a distinctive isotopic pattern in the molecular ion region due to the presence of bromine and chlorine isotopes. The primary fragmentation pathways are predicted to involve the loss of halogen atoms and the cleavage of the quinoline ring.

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances of Key Ions

m/z (Predicted) Ion Formula Proposed Fragment Relative Abundance (%)
292.9/294.9/296.9[C₉H₂BrClF₂N]⁺Molecular Ion (M⁺)100
214.0/216.0[C₉H₂ClF₂N]⁺[M-Br]⁺40
258.0/260.0[C₉H₂BrF₂N]⁺[M-Cl]⁺30
187.0[C₉H₂F₂N]⁺[M-Br-Cl]⁺60
160.0[C₈H₂FN]⁺[M-Br-Cl-HCN]⁺25

Note: The relative abundances are estimations based on common fragmentation patterns of similar compounds and serve as a general guide.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is anticipated to initiate with the loss of the most labile halogen atom, followed by subsequent eliminations. The stable quinoline ring system is expected to influence the fragmentation cascade. A key fragmentation step for quinoline and its derivatives is the characteristic loss of a neutral molecule of hydrogen cyanide (HCN).

Experimental Protocol

This section outlines a general-purpose experimental protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system, a common technique for the analysis of volatile and semi-volatile organic compounds.

3.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile organic solvent such as dichloromethane or ethyl acetate to create a stock solution of 1 mg/mL.

  • Dilution: Prepare a working solution with a concentration range of 1-10 µg/mL by diluting the stock solution with the same solvent. The optimal concentration should be determined empirically to avoid detector saturation.

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent contamination of the GC-MS system.

3.2. Instrumentation and Conditions

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer is suitable for this analysis.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for generating reproducible fragmentation patterns.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 280°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

    • Scan Rate: 2 scans/second.

3.3. Data Acquisition and Analysis

  • Blank Injection: Inject a solvent blank to ensure the system is free from contaminants.

  • Sample Injection: Inject 1 µL of the prepared sample solution into the GC-MS system.

  • Data Processing: The acquired data should be processed using the instrument's software. This includes background subtraction and peak integration. The resulting mass spectrum should be compared with the theoretical isotopic pattern and fragmentation predictions.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis dissolution Dissolution (1 mg/mL) dilution Dilution (1-10 µg/mL) dissolution->dilution filtration Filtration (0.22 µm) dilution->filtration injection Injection (1 µL) filtration->injection separation GC Separation injection->separation ionization EI Ionization (70 eV) separation->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection mass_analysis->detection processing Data Processing detection->processing interpretation Spectral Interpretation processing->interpretation

Caption: Experimental workflow for the GC-MS analysis of this compound.

fragmentation_pathway M [C₉H₂BrClF₂N]⁺ m/z = 292.9/294.9/296.9 M_minus_Br [C₉H₂ClF₂N]⁺ m/z = 214.0/216.0 M->M_minus_Br -Br M_minus_Cl [C₉H₂BrF₂N]⁺ m/z = 258.0/260.0 M->M_minus_Cl -Cl M_minus_Br_Cl [C₉H₂F₂N]⁺ m/z = 187.0 M_minus_Br->M_minus_Br_Cl -Cl M_minus_Cl->M_minus_Br_Cl -Br M_minus_Br_Cl_HCN [C₈H₂FN]⁺ m/z = 160.0 M_minus_Br_Cl->M_minus_Br_Cl_HCN -HCN

Caption: Proposed fragmentation pathway of this compound.

An In-depth Technical Guide to 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-chloro-5,8-difluoroquinoline is a halogenated quinoline derivative with potential applications in chemical synthesis and drug discovery. This document provides a concise summary of its known physical properties. Despite a comprehensive search of available scientific literature and chemical supplier databases, detailed experimental data, including specific melting point, boiling point, and solubility, remains largely unpublished. Similarly, information regarding its biological activity and associated signaling pathways is not currently available. This guide presents the confirmed chemical identity and basic physical data for this compound and highlights the current gaps in publicly accessible research.

Core Physical Properties

PropertyValueSource
CAS Number 1210275-42-5ChemicalBook[1]
Molecular Formula C₉H₃BrClF₂NSigma-Aldrich
Molecular Weight 278.48 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich

Note: Specific quantitative data for melting point, boiling point, and solubility are not available in the searched resources.

Experimental Protocols

A thorough review of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis or characterization of this compound. While general methods for the synthesis of substituted quinolines are described in various patents, a protocol explicitly detailing the preparation and purification of this specific compound could not be located.[2][3]

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound have been described in the scientific literature.

Logical Relationships in Synthesis (Hypothetical)

Given the absence of a specific synthesis protocol, a generalized logical workflow for the potential synthesis of halogenated quinolines is presented below. This diagram illustrates a conceptual pathway and does not represent a validated experimental procedure for the title compound.

G Conceptual Synthesis Workflow A Starting Materials (e.g., Substituted Anilines) B Cyclization Reaction A->B Reagents & Catalysts C Halogenation Steps B->C Intermediate Quinoline D Purification C->D Crude Product E This compound D->E Final Product

Caption: A generalized workflow for quinoline synthesis.

Conclusion

This compound is a defined chemical entity with established basic properties such as its molecular formula and weight. However, there is a significant lack of detailed, publicly accessible experimental data regarding its specific physical properties, synthesis, and biological activity. This presents an opportunity for further research to characterize this compound and explore its potential applications in medicinal chemistry and materials science. Researchers are encouraged to report such data to enrich the collective understanding of this and similar halogenated quinolines.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-3-chloro-5,8-difluoroquinoline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information on the solubility of quinoline and its derivatives, outlines a general experimental protocol for solubility determination, and discusses factors influencing the solubility of such compounds.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₃BrClF₂N-
Molecular Weight 278.48 g/mol [1]
Appearance Solid (predicted)-
CAS Number 1210275-42-5[2]

Solubility Profile

Quinoline, the parent compound, is slightly soluble in cold water but demonstrates good solubility in hot water and a wide range of organic solvents[3]. The solubility of quinoline derivatives is significantly influenced by the nature of their substituents. The introduction of halogen atoms (Bromo, Chloro, Fluoro) and the quinoline core structure suggests that this compound is likely to be a lipophilic compound with low aqueous solubility. Generally, as the lipophilicity (indicated by an increased partition coefficient) of quinoline derivatives increases, their aqueous solubility tends to decrease[4].

For drug development purposes, solubility is often assessed in a range of aqueous buffers and organic solvents. Given its structure, this compound is expected to exhibit higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents, and lower solubility in aqueous solutions across the physiological pH range.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound, adapted from established guidelines for biopharmaceutics classification[5].

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Solvents:

    • pH 1.2 Buffer (e.g., 0.1 N HCl)

    • pH 4.5 Buffer (e.g., Acetate buffer)

    • pH 6.8 Buffer (e.g., Phosphate buffer)

    • Purified Water

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol

  • Shake-flask apparatus or orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in separate flasks. The excess solid should be visually apparent.

    • Seal the flasks to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium[5].

  • Sample Processing:

    • After equilibration, allow the flasks to stand to let the undissolved solid settle.

    • Carefully withdraw a sample from the supernatant.

    • Centrifuge the sample to remove any remaining suspended solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the standard solutions and the saturated supernatant samples by a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the supernatant samples from the calibration curve.

  • Data Reporting:

    • Express the solubility in terms of mg/mL or mol/L.

The workflow for this experimental protocol can be visualized as follows:

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_anal Analysis prep1 Add excess compound to solvent prep2 Seal flasks prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Reach equilibrium equil1->equil2 proc1 Collect supernatant equil2->proc1 proc2 Centrifuge proc1->proc2 anal2 Analyze by HPLC proc2->anal2 anal1 Prepare standards anal1->anal2 anal3 Determine concentration anal2->anal3

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Biological Activity

There is no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by this compound. However, the quinoline scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer effects[6][7].

Many quinoline-based anticancer agents are known to exert their effects by intercalating into DNA, thereby inhibiting DNA replication and transcription, or by inhibiting key enzymes such as topoisomerases. A hypothetical signaling pathway illustrating this general mechanism of action for a quinoline derivative is presented below. It is important to note that the specific involvement of this compound in this or any other pathway has not been experimentally determined.

G cluster_cell Cancer Cell cluster_nucleus Nucleus DNA DNA Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription Topoisomerase Topoisomerase Topoisomerase->DNA relaxes supercoils Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis Quinoline Quinoline Derivative Quinoline->DNA Intercalation Quinoline->Topoisomerase Inhibition

Caption: Hypothetical signaling pathway for a quinoline derivative.

Conclusion

While specific experimental data on the solubility of this compound is currently lacking, this guide provides a framework for understanding its likely solubility characteristics based on the behavior of related compounds. The provided experimental protocol offers a robust method for determining its solubility in various media, which is a critical parameter for any further research or development involving this compound. The biological activity of this specific molecule remains an area for future investigation, though the quinoline scaffold suggests potential for pharmacological effects.

References

4-Bromo-3-chloro-5,8-difluoroquinoline safety and hazards

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide to the safety and hazards of 4-Bromo-3-chloro-5,8-difluoroquinoline, designed for researchers, scientists, and drug development professionals.

Disclaimer: Specific safety and hazard data for this compound are not publicly available. This guide is based on a qualitative assessment of structurally similar halogenated aromatic compounds and quinolines. It is for informational purposes and should not replace a compound-specific Safety Data Sheet (SDS). All laboratory procedures should be performed by trained individuals implementing appropriate safety measures.

Introduction

This compound is a halogenated derivative of quinoline. Due to the absence of specific toxicological data, it is prudent to handle this compound with significant care, assuming it may exhibit hazards characteristic of its chemical class. This document outlines potential hazards and recommended safety protocols derived from data on analogous compounds.

Potential Hazard Identification and Classification

A qualitative hazard assessment based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) for similar compounds suggests that this compound may pose the following risks:

Table 1: Postulated GHS Hazard Classification

Hazard Class Potential Hazard Statement(s)
Acute Toxicity (Oral) Toxic or Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Germ Cell Mutagenicity Suspected of causing genetic defects.
Carcinogenicity May cause cancer or is suspected of causing cancer.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.

| Hazardous to the Aquatic Environment (Chronic) | Toxic to aquatic life with long-lasting effects. |

Note: This classification is extrapolated and not based on experimental data for this compound.

Physical and Chemical Properties (Predicted)

No experimentally determined physical and chemical properties for this compound were found.

Table 2: Predicted Physical and Chemical Properties

Property Predicted Value/Information
Molecular Formula C₉H₃BrClF₂N
Molecular Weight 278.48 g/mol
Appearance Likely a solid at standard conditions.
Solubility Expected to be poorly soluble in water and soluble in common organic solvents.
Stability Anticipated to be stable under standard laboratory conditions. Should be stored away from strong oxidizing agents.

| Hazardous Decomposition Products | Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen halides (HBr, HCl, HF). |

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are generalized for handling potentially hazardous research chemicals.

Engineering Controls
  • All manipulations of this compound should be conducted in a well-ventilated laboratory.

  • A certified chemical fume hood is mandatory for procedures that could generate dust or aerosols.

  • Ensure unobstructed access to safety showers and eyewash stations.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure.

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Eye and Face Chemical safety goggles or safety glasses with side shields.[1][2][3][4] A face shield should be worn over goggles for splash hazards.[3][4] Protects against splashes, dust, and projectiles.
Skin Chemical-resistant lab coat.[2][3] Nitrile or other suitable chemical-resistant gloves.[2][3][5] Prevents skin contact with the chemical.
Respiratory A NIOSH-approved respirator may be required if work is performed outside a fume hood or if aerosolization is possible.[3] Prevents inhalation of dust or vapors.

| Footwear | Closed-toe, chemical-resistant shoes.[3][5] | Protects feet from spills and falling objects. |

Hygiene and Handling Practices
  • Avoid all direct contact with the compound.

  • Prevent the inhalation of dust and vapors.

  • Prohibit eating, drinking, and smoking in the laboratory.[6]

  • Thoroughly wash hands with soap and water after handling, even when gloves are worn.[6]

Storage Requirements
  • Keep the container tightly sealed.

  • Store in a designated, cool, dry, and well-ventilated area.

  • Segregate from incompatible materials, particularly strong oxidizing agents.

Spill and Emergency Response
  • Minor Spills:

    • Alert others in the vicinity.

    • Don appropriate PPE.

    • For solid spills, carefully sweep to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[7]

    • Place the contained spill material into a labeled, sealed container for hazardous waste disposal.[7][8]

    • Decontaminate the spill area with a suitable cleaning agent.[7]

  • Major Spills:

    • Immediately evacuate the area.[9]

    • Notify your supervisor and the institutional environmental health and safety office.[9]

    • Restrict access to the contaminated area.

    • Wait for trained emergency personnel to manage the cleanup.

Visualizations

Diagram 1: General Workflow for Handling Potentially Hazardous Chemicals

G General Workflow for Handling Potentially Hazardous Chemicals cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Procedure cluster_final 4. Final Steps A Conduct Risk Assessment B Gather and Don Appropriate PPE A->B C Weigh and Dispense Compound B->C D Perform Experimental Procedure C->D E Decontaminate Equipment and Workspace D->E F Segregate and Label Waste for Disposal E->F G Properly Doff and Dispose of PPE F->G H Thoroughly Wash Hands G->H

Caption: A generalized workflow for the safe handling of a potentially hazardous research chemical.

References

The Emergence of a Polyhalogenated Quinoline: A Technical Guide to 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the available information on 4-Bromo-3-chloro-5,8-difluoroquinoline, a polyhalogenated aromatic heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document summarizes the compound's properties, outlines plausible synthetic strategies based on established quinoline synthesis methodologies, and discusses its potential applications as a chemical building block.

There is no definitive public record of the initial discovery or first synthesis of this compound. The compound, identified by the CAS Number 1210275-42-5, is available from several commercial chemical suppliers, indicating its successful synthesis and utility as a research chemical. Its molecular formula is C₉H₃BrClF₂N, with a molecular weight of 278.48 g/mol .

Physicochemical Properties and Data

Quantitative data for this compound is summarized in the table below. This information is critical for its application in synthetic chemistry, allowing for accurate measurements and stoichiometry in experimental setups.

PropertyValueSource
CAS Number 1210275-42-5Commercial Suppliers
Molecular Formula C₉H₃BrClF₂NCalculated
Molecular Weight 278.48 g/mol Calculated
Appearance Solid (predicted)Inferred
Purity Varies by supplierCommercial Suppliers

Plausible Synthetic Pathways

A logical synthetic approach would likely involve the construction of a difluorinated aniline precursor, which would then undergo cyclization to form the quinoline core. Subsequent chlorination and bromination at positions 3 and 4, respectively, would yield the final product. The regioselectivity of these halogenation reactions is a critical aspect of the synthesis design.

A potential generalized workflow for the synthesis is depicted below:

G A Difluoroaniline Precursor B Quinoline Core Synthesis (e.g., Skraup, Friedländer) A->B Cyclization C Selective Halogenation (Chlorination & Bromination) B->C Post-cyclization modification D This compound C->D Final Product G cluster_0 Core Compound cluster_1 Potential Applications A This compound B Medicinal Chemistry Intermediate A->B Serves as C Novel Biologically Active Molecules B->C Leads to D Drug Discovery Programs C->D Incorporated into

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Substituted Quinolines: Synthesis, Biological Activity, and Structure-Activity Relationships

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and drug discovery.[1] Its derivatives, both natural and synthetic, exhibit a vast spectrum of biological activities, making them privileged structures in the development of new therapeutic agents.[2][3] This technical guide provides a comprehensive review of substituted quinolines, focusing on their synthesis, diverse pharmacological applications, and the critical structure-activity relationships that govern their efficacy.

Synthesis of Substituted Quinolines

The construction of the quinoline ring system has been a subject of extensive research for over a century.[4] Synthetic strategies have evolved from classical, often harsh, name reactions to modern, more efficient and environmentally friendly methods.[5][6]

Classical Synthetic Methods

Several foundational methods are still widely recognized and utilized for quinoline synthesis:

  • Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[7][8] It is a robust method but can be harsh. Variations have been developed, including using microwave irradiation to improve efficiency.[4]

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with anilines, typically under acidic conditions, allowing for the synthesis of a wider range of substituted quinolines.[9][10]

  • Friedländer Annulation: This popular and versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone group.[2][3] It offers good yields and regioselectivity. Modern variations utilize catalysts like iodine, p-toluenesulfonic acid, or even eco-friendly options like nano-carbon aerogels under microwave conditions.[2][11]

  • Combes Synthesis: This acid-catalyzed reaction condenses an aniline with a β-diketone to form the quinoline ring.[7][12]

Modern Synthetic Approaches

Recent advancements have focused on improving yield, functional group tolerance, and sustainability.[5][13]

  • Metal-Catalyzed Reactions: Transition metals like copper, rhodium, and cobalt are used to catalyze C-H bond activation and oxidative annulation strategies, providing efficient routes to complex quinoline derivatives under milder conditions.[13]

  • Microwave-Assisted Synthesis: The use of microwave irradiation significantly reduces reaction times and can improve yields in classical methods like the Skraup and Friedländer syntheses.[4][11]

  • Green Chemistry Approaches: To minimize environmental impact, new protocols utilize water as a solvent, reusable solid acid catalysts (like Amberlyst-15 or Nafion NR50), ionic liquids, and photocatalysis.[5][6][11]

Experimental Protocol: Representative Friedländer Synthesis

The following provides a generalized protocol for the synthesis of a polysubstituted quinoline via a microwave-assisted Friedländer reaction.

Objective: To synthesize a 2,3,7-trisubstituted quinoline derivative.

Materials:

  • 1-amino-4-bromo benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Hydrochloric acid (HCl) as catalyst

  • Water as solvent

  • Microwave reactor

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plate

  • Column chromatography setup (Silica gel)

Procedure:

  • A mixture of 1-amino-4-bromo benzaldehyde (1 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of HCl is prepared in water.

  • The reaction vessel is placed in a microwave reactor.

  • The mixture is irradiated at a specified temperature (e.g., 100-120°C) for a short duration (e.g., 15-30 minutes).

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is extracted using an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pure trisubstituted quinoline.[2]

Friedlander_Synthesis reactant1 2-Aminoaryl Aldehyde or Ketone intermediate Condensation & Cyclodehydration reactant1->intermediate reactant2 α-Methylene Ketone Compound reactant2->intermediate catalyst Acid or Base Catalyst catalyst->intermediate product Substituted Quinoline intermediate->product

Caption: Generalized workflow for the Friedländer Annulation synthesis of quinolines.

Biological Activities and Therapeutic Potential

Quinoline derivatives are renowned for their broad spectrum of pharmacological activities.[1][2] This versatility has led to the development of numerous quinoline-based drugs for various diseases.[14][15]

Anticancer Activity

Substituted quinolines have shown significant potential as anticancer agents, acting through various mechanisms.[15] They have demonstrated cytotoxicity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer.[16][17]

  • Mechanism of Action: Key mechanisms include the inhibition of tyrosine kinases (e.g., EGFR), topoisomerase, and tubulin polymerization.[15] Some derivatives also induce apoptosis, disrupt cell migration, and cause cell cycle arrest.[15][18]

  • Structure-Activity Relationship (SAR): The anticancer activity is highly dependent on the substitution pattern. For example, in a series of 2-arylquinolines, C-6 substituted derivatives showed potent activity against prostate (PC3) and cervical (HeLa) cancer cells.[17] The lipophilicity of the molecule often correlates with cytotoxic effects.[17] For some 8-hydroxyquinoline-5-sulfonamides, substitution on the sulfonamide nitrogen resulted in the most effective derivatives against multiple cancer lines.[19]

Compound ClassCancer Cell LineIC50 (µM)Reference
2-ArylquinolinesHeLa (Cervical)8.3[17]
2-ArylquinolinesPC3 (Prostate)31.37[17]
8-Amino-5-(aryloxy)quinolineT47D (Breast)0.016[20]
2-(Quinoline-4-carbonyl)hydrazideMCF-7 (Breast)2.71[21]
8-Hydroxyquinoline-5-sulfonamideC-32 (Melanoma)~5-10[19]
Antimalarial Activity

The quinoline core is central to some of the most important antimalarial drugs, such as quinine, chloroquine, and mefloquine.[4][14] Research continues to focus on developing new quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum.[22][23]

  • Mechanism of Action: Many 4-aminoquinolines are thought to act by accumulating in the parasite's acidic food vacuole, where they interfere with the polymerization of heme into hemozoin, leading to a toxic buildup of free heme.

  • Structure-Activity Relationship (SAR): For 4-substituted quinolines, a 7-chloro group on the quinoline nucleus is considered optimal for activity.[24] The nature of the aminoalkyl side chain at the C-4 position is also critical; a chain of 2-5 carbons between the nitrogen atoms is often preferred.[24] Hybrid molecules, combining the quinoline scaffold with other pharmacophores like pyrazole or sulfonamides, have yielded compounds with potent activity against chloroquine-resistant strains.[22][25]

Compound ClassP. falciparum StrainIC50 (µM)Reference
Quinoline-Dioxoisoindoline HybridW2 (CQ-Resistant)0.097[22]
Quinoline-Sulfonamide Hybrid3D7 (CQ-Sensitive)0.01[25]
Quinoline-Sulfonamide HybridK1 (CQ-Resistant)0.36[25]
1,2,3-Triazol-1-yl quinolineW2 (CQ-Resistant)1.4[26]
Antibacterial and Antiviral Activities
  • Antibacterial: Fluoroquinolones (e.g., ciprofloxacin) are a major class of synthetic broad-spectrum antibacterial agents.[14] SAR studies show that a fluorine atom at C-6 and a piperazinyl ring at C-7 enhance the spectrum of activity.[27][28] Novel quinoline derivatives continue to be explored as inhibitors of bacterial enzymes like peptide deformylase.[29]

Compound ClassOrganismMIC (µg/mL)Reference
3-Quinolinecarboxylic AcidE. coli0.25[28]
6-Amino-4-methyl-1H-quinoline-2-oneBacillus cereus3.12[29]
  • Antiviral: Quinoline analogues have demonstrated broad-spectrum antiviral activity, notably against coronaviruses (including SARS-CoV-2) and Influenza A virus (IAV).[30][31] Chloroquine and hydroxychloroquine were found to be potent inhibitors of several coronaviruses in vitro, likely by interfering with viral entry.[30] Recently synthesized quinoline derivatives containing piperazine moieties have shown promising anti-IAV activity by inhibiting viral RNA transcription and replication.[31]

Compound ClassVirusEC50 / IC50 (µM)Reference
ChloroquineHCoV-OC43~1.0[30]
HydroxychloroquineSARS-CoV-2~0.72[30]
Quinoline-Piperazine DerivativeInfluenza A (H3N2)0.88[31]
Neuroprotective Activity

Certain substituted quinolines, particularly 8-hydroxyquinolines, have emerged as multifunctional agents for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[32][33] Their neuroprotective effects are attributed to their ability to chelate metal ions, reduce oxidative stress, and inhibit key enzymes like monoamine oxidase (MAO-B) and acetylcholinesterase (AChE).[32]

Structure-Activity Relationship (SAR) Analysis

Understanding SAR is crucial for optimizing lead compounds and designing more potent and selective drugs. The process is iterative, involving chemical synthesis, biological testing, and data analysis to build a predictive model of how structural modifications affect activity.

SAR_Workflow start Identify Lead Quinoline Scaffold synthesis Synthesize Analogues (Vary Substituents R1, R2...) start->synthesis testing In Vitro / In Vivo Biological Assays synthesis->testing data Collect Quantitative Data (IC50, EC50, etc.) testing->data analysis Analyze Data: Identify Key Structural Features data->analysis decision Potency/Selectivity Improved? analysis->decision decision->synthesis No end Optimized Candidate decision->end Yes

Caption: A logical workflow for the iterative process of SAR analysis in drug development.
Key SAR Insights for the Quinoline Scaffold:

  • Position 4: Substitution at C-4 is critical for antimalarial activity. An amino group linked to a basic side chain is a common feature.[24]

  • Position 7: A chloro or trifluoromethyl group at C-7 often enhances antimalarial and anticancer activities.[24][34]

  • Position 2: Modifications at C-2 with aryl or styryl groups can lead to potent anticancer compounds.[16][17]

  • Positions 6 & 8: Substitutions at C-6 (e.g., fluorine in fluoroquinolones) and C-8 (e.g., the amino group in primaquine) are crucial for antibacterial and antimalarial properties, respectively.[27]

Signaling Pathways and Molecular Targets

The therapeutic effects of substituted quinolines are a result of their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.

Anticancer Signaling: Kinase Inhibition

Many quinoline-based anticancer agents function as kinase inhibitors. By binding to the ATP-binding site of protein kinases like EGFR or VEGFR, they block the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (Cell Proliferation, Survival) erk->transcription ligand Growth Factor ligand->receptor drug Substituted Quinoline (Kinase Inhibitor) drug->receptor Inhibits

Caption: Simplified pathway showing quinoline-based inhibition of a receptor tyrosine kinase.

Conclusion

The substituted quinoline framework remains a highly productive scaffold in the quest for novel therapeutic agents. Its synthetic tractability allows for extensive structural diversification, enabling fine-tuning of its pharmacological properties. From classical antimalarials to modern targeted cancer therapies and potential neuroprotective agents, quinoline derivatives continue to be a major focus of research. Future directions will likely involve the greater use of green synthetic methods, the development of multi-target hybrid drugs to overcome resistance, and the application of computational methods to rationally design the next generation of quinoline-based medicines.

References

The Potent Edge: A Technical Guide to the Biological Activity of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the quinoline scaffold has emerged as a powerful tool in medicinal chemistry, often leading to compounds with enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic profiles. This technical guide provides an in-depth exploration of the diverse biological activities of fluorinated quinolines, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.

Quantitative Analysis of Biological Activity

The following tables provide a consolidated overview of the reported biological activities of various fluorinated quinoline derivatives, facilitating a comparative analysis of their potency.

Table 1: Anticancer Activity of Fluorinated Quinolines
Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
6a MDA-MB-468 (TNBC)MTT2.5-5[1][2]
6b MDA-MB-468 (TNBC)MTT2.5-5[1][2]
6d MDA-MB-468 (TNBC)MTT2.5-5[1][2]
6f MDA-MB-468 (TNBC)MTT2.5-5[1][2]
6e MDA-MB-468 (TNBC)MTT20.0[1]
6e MCF7MTT60.0[1]
6f MCF7MTT5.0[1]
3c C-32 (Melanoma)WST-1<100[3]
3c A549 (Lung)WST-1<100[3]
3c MDA-MB-231 (Breast)WST-1<100[3]
12e MGC-803 (Gastric)MTT1.38[4]
12e HCT-116 (Colon)MTT5.34[4]
12e MCF-7 (Breast)MTT5.21[4]

TNBC: Triple-Negative Breast Cancer

Table 2: Antimicrobial Activity of Fluorinated Quinolines
Compound Class/NameMicroorganismAssay TypeMIC (µg/mL)Reference
Fluoroquinolones H. influenzaeNot Specified<1[5]
Fluoroquinolones SalmonellaNot Specified<2[5]
Fluoroquinolones S. pneumoniaeNot Specified0.5 - 2[5]
Levofloxacin P. aeruginosaBroth Microdilution5.453 - 87.241 µM[6]
Ciprofloxacin B. cereusBroth Microdilution0.181 - 3.954 µM[6]
Moxifloxacin L. monocytogenesBroth Microdilution<1.370 µM[6]
Ofloxacin Gram-positive/negative bacteriaNot Specified>0.015 - >32[5]
Ciprofloxacin Gram-positive/negative bacteriaNot Specified>0.015 - >32[5]
Levofloxacin Gram-positive/negative bacteriaNot Specified>0.015 - >32[5]
Table 3: Anti-inflammatory Activity of Fluorinated Quinolines
Compound IDAssay ModelInhibition (%)Reference
9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene (6d) Xylene-induced ear edema (mice)68.28[7]
3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one (3g) Xylene-induced ear edema (mice)63.19[7]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in the evaluation of fluorinated quinolines.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Materials:

  • 96-well plates

  • Fluorinated quinoline compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated quinoline compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.[4][9]

  • MTT Addition: After the incubation period, remove the medium and add 20-28 µL of MTT solution (2-5 mg/mL) to each well.[8] Incubate for 1.5-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4][8]

  • Formazan Solubilization: Carefully remove the MTT solution and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Colony Formation Assay

This in vitro assay assesses the ability of a single cell to grow into a colony, providing insight into the long-term effects of a compound on cell survival and proliferation.

Materials:

  • 6-well or 12-well plates

  • Fluorinated quinoline compounds

  • Cancer cell lines

  • Complete culture medium

  • Trypsin-EDTA

  • PBS

  • Staining solution (e.g., Crystal Violet or Methylene Blue)[11]

  • Fixative (e.g., Paraformaldehyde)

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 200 cells/mL) in 6-well or 12-well plates.[12]

  • Compound Treatment: After 24 hours of incubation, treat the cells with different concentrations of the fluorinated quinoline compounds.[11]

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form.[11]

  • Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a suitable fixative for 20 minutes, and then stain with a staining solution for 5 minutes.[11]

  • Colony Counting: Wash the plates to remove excess stain and allow them to dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).[13]

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Broth Microdilution Assay for Antimicrobial Susceptibility (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Fluorinated quinoline compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Inoculum of the microorganism

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the fluorinated quinoline compounds in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.[15]

Xylene-Induced Ear Edema Assay for Anti-inflammatory Activity

This in vivo model is used to screen for acute anti-inflammatory activity.

Materials:

  • Mice

  • Fluorinated quinoline compounds

  • Xylene

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Calipers or a thickness gauge

Procedure:

  • Animal Grouping and Treatment: Divide the mice into groups and administer the fluorinated quinoline compounds orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives the reference drug.[16]

  • Induction of Edema: After a specific period (e.g., 1 hour) following treatment, induce inflammation by applying a small volume of xylene to the inner and outer surfaces of the right ear of each mouse.[16]

  • Measurement of Edema: After a set time (e.g., 2 hours) following xylene application, sacrifice the mice and measure the thickness or weight of a punched-out section of both the right (treated) and left (untreated) ears.[16][17]

  • Data Analysis: The degree of edema is calculated as the difference in weight or thickness between the right and left ears. The percentage inhibition of edema by the test compound is calculated relative to the control group.

Intracellular Reactive Oxygen Species (ROS) Detection Assay

This assay measures the levels of intracellular ROS, which can be induced by certain anticancer agents.

Materials:

  • 96-well plates or flow cytometry tubes

  • Fluorinated quinoline compounds

  • Cancer cell lines

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution

  • PBS or appropriate buffer

  • Fluorescence microscope, microplate reader, or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat them with the fluorinated quinoline compounds for a specified duration.

  • DCFH-DA Loading: Wash the cells and incubate them with a working solution of DCFH-DA (typically 10 µM) for 30-45 minutes at 37°C in the dark.[18][19]

  • Washing: Remove the DCFH-DA solution and wash the cells to remove any extracellular probe.[18]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, microplate reader (excitation ~485 nm, emission ~535 nm), or flow cytometer.[19][20]

  • Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Compare the fluorescence of treated cells to that of untreated controls.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular pathways affected by fluorinated quinolines is essential for rational drug design and development. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Signaling Pathways

Fluoroquinolone_Mechanism cluster_drug Fluorinated Quinoline cluster_bacteria Bacterial Cell Drug Fluorinated Quinolone Gyrase DNA Gyrase (Gram-negative) Drug->Gyrase Inhibition TopoIV Topoisomerase IV (Gram-positive) Drug->TopoIV Inhibition DNA_Replication DNA Replication Gyrase->DNA_Replication Blocks supercoiling TopoIV->DNA_Replication Prevents decatenation Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds and activates Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis Akt Akt PI3K->Akt Activates Akt->Angiogenesis Fluorinated_Quinoline Fluorinated Quinoline Fluorinated_Quinoline->VEGFR2 Inhibition

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Fluorinated_Quinoline Fluorinated Quinoline Fluorinated_Quinoline->IKK Inhibition Gene_Expression Inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces Stimuli Inflammatory Stimuli Stimuli->IKK Activates

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of Fluorinated Quinolines Anticancer Anticancer Assays (MTT, Colony Formation) Synthesis->Anticancer Antimicrobial Antimicrobial Assays (Broth Microdilution) Synthesis->Antimicrobial Anti_inflammatory_vitro In Vitro Anti-inflammatory (e.g., NO, Cytokine Inhibition) Synthesis->Anti_inflammatory_vitro ROS ROS Detection Anticancer->ROS Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Anticancer->Pathway_Analysis Xenograft Tumor Xenograft Model Anticancer->Xenograft Anti_inflammatory_vivo Anti-inflammatory Model (Xylene Ear Edema) Anti_inflammatory_vitro->Anti_inflammatory_vivo

References

4-Bromo-3-chloro-5,8-difluoroquinoline: A Linchpin Intermediate in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-chloro-5,8-difluoroquinoline, a key chemical intermediate in the synthesis of advanced pharmaceutical compounds, most notably the fluoroquinolone antibiotic, delafloxacin. This document details its chemical properties, a plausible synthetic pathway derived from patent literature, and its critical role in the formation of the quinoline core of delafloxacin. Experimental protocols, quantitative data, and reaction mechanisms are presented to offer a practical resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a highly functionalized heterocyclic compound. Its strategic placement of halogen atoms (bromine, chlorine, and fluorine) on the quinoline scaffold makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the fluorine and chlorine atoms, combined with the reactivity of the bromine atom, allows for selective chemical transformations, making it an ideal precursor for complex molecular architectures. Its primary significance lies in its role as a key intermediate in the manufacturing of delafloxacin, a potent antibiotic effective against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Chemical Properties and Data

Below is a summary of the known physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₃BrClF₂NSigma-Aldrich
Molecular Weight 278.48 g/mol Sigma-Aldrich
Appearance Solid (form)Sigma-Aldrich
InChI 1S/C9H3BrClF2N/c10-8-4(11)3-14-9-6(13)2-1-5(12)7(8)9/h1-3HSigma-Aldrich
InChI Key UISSAMSFPLEPEJ-UHFFFAOYSA-NSigma-Aldrich
SMILES BrC1=C(Cl)C=NC(C1=C(F)C=C2)=C2FSigma-Aldrich
CAS Number 1210275-42-5ChemicalBook[1]

Note: As this is a specialized intermediate, publicly available experimental data such as melting point, boiling point, and detailed spectroscopic data are limited. The information provided is based on data from chemical suppliers.

Synthesis Pathway

The synthesis of this compound is intricately linked to the overall synthesis of delafloxacin. A plausible synthetic route, based on the analysis of patent literature (specifically CN103936717B), involves a key intramolecular cyclization reaction.[1] While the patent does not explicitly name this compound, it describes the formation of a structurally analogous quinoline core.

The proposed pathway involves the self-condensation of a substituted aniline precursor in the presence of a Lewis acid and a base.

Synthesis_Pathway Precursor Substituted Aniline Precursor Intermediate This compound Precursor->Intermediate Intramolecular Cyclization Delafloxacin Delafloxacin Intermediate->Delafloxacin Further Functionalization

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of the Quinoline Core

The following is a generalized experimental protocol for the key cyclization step to form the this compound core, adapted from the principles outlined in patent CN103936717B.[1] Disclaimer: This protocol is for informational purposes and should be adapted and optimized under appropriate laboratory conditions.

Reaction: Intramolecular cyclization of a suitable N-aryl-β-aminoacrylate precursor.

Reagents and Solvents:

  • Substituted N-aryl-β-aminoacrylate precursor

  • Lewis Acid (e.g., Lithium Chloride)

  • Organic Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)

  • Anhydrous organic solvent (e.g., DMSO, NMP, DMF)

Procedure:

  • To a dry, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the substituted N-aryl-β-aminoacrylate precursor and the Lewis acid (e.g., Lithium Chloride, 2 equivalents).

  • Add the anhydrous organic solvent (e.g., DMSO) to dissolve the reactants.

  • Cool the mixture in an ice bath.

  • Slowly add the organic base (e.g., DBU, 1.3 equivalents) dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1.5 to 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture containing the crude this compound can be used directly in the next step or purified by standard techniques such as crystallization or column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation Setup 1. Charge flask with precursor and Lewis acid Dissolve 2. Add anhydrous solvent Setup->Dissolve Cool 3. Cool mixture in an ice bath Dissolve->Cool AddBase 4. Add organic base dropwise Cool->AddBase Stir 5. Stir at room temperature AddBase->Stir Monitor 6. Monitor reaction by TLC/HPLC Stir->Monitor Workup 7. Proceed to next step or purify Monitor->Workup

Caption: Generalized workflow for the synthesis of the quinoline intermediate.

Role in Delafloxacin Synthesis

This compound serves as the foundational scaffold upon which the final structure of delafloxacin is assembled. The key reactive sites on this intermediate allow for sequential functionalization.

The bromine atom at the C4-position is susceptible to nucleophilic substitution, allowing for the introduction of the carboxylic acid group (or a precursor) necessary for the 4-oxo-quinoline-3-carboxylic acid core of delafloxacin. The other positions on the quinoline ring are subsequently modified to introduce the remaining substituents of the final drug molecule.

Delafloxacin_Signaling cluster_quinoline This compound cluster_delafloxacin Delafloxacin Quinoline Quinoline Core Substituent1 N1-Aryl Group Quinoline->Substituent1 N-Arylation Substituent2 C7-Azabicyclobutane Group Quinoline->Substituent2 Substitution Br C4-Bromo (Reactive Site) DelafloxacinCore 4-Oxo-quinoline-3-carboxylic acid Core Br->DelafloxacinCore Nucleophilic Substitution Cl C3-Chloro F1 C5-Fluoro F2 C8-Fluoro

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions of 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the selective Suzuki-Miyaura cross-coupling reactions of 4-bromo-3-chloro-5,8-difluoroquinoline. This versatile building block is of significant interest in medicinal chemistry and materials science, and understanding its reactivity in palladium-catalyzed cross-coupling reactions is crucial for its effective utilization in the synthesis of novel compounds.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] In the context of multiply halogenated quinolines, such as this compound, the differential reactivity of the halogen substituents allows for selective functionalization. The carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond, enabling chemoselective coupling at the C4-position.[2] This selective reactivity provides a strategic advantage in multi-step syntheses, allowing for the introduction of an aryl or heteroaryl group at the 4-position while leaving the chlorine atom at the 3-position available for subsequent transformations.

Reaction Principle

The Suzuki coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation with a boronic acid or its ester derivative in the presence of a base, and concludes with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The base plays a crucial role in activating the boronic acid for transmetalation.

Key Reaction Parameters

Several factors influence the success and efficiency of the Suzuki coupling of this compound:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Palladium(II) precursors such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used in combination with bulky, electron-rich phosphine ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃) to facilitate the oxidative addition and subsequent steps of the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be employed directly.

  • Base: An appropriate base is required to facilitate the transmetalation step. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF). The presence of water is often necessary for the dissolution of the inorganic base and to facilitate the transmetalation process.

  • Boronic Acid/Ester: A wide variety of aryl and heteroaryl boronic acids or their corresponding pinacol esters can be used as coupling partners.

  • Temperature: The reaction temperature typically ranges from 80 to 110 °C to ensure a reasonable reaction rate.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for the Selective Suzuki Coupling of this compound with an Arylboronic Acid

This protocol outlines a typical procedure for the selective cross-coupling at the 4-position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and a solution of K₂CO₃ (2.0 mmol) in water (1 mL).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-chloro-5,8-difluoroquinoline.

Protocol 2: Alternative Conditions using a Pre-catalyst

This protocol utilizes a common palladium(0) pre-catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

Procedure:

  • In a two-necked round-bottom flask equipped with a condenser, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of toluene (6 mL), ethanol (2 mL), and water (2 mL).

  • Add Na₂CO₃ (2.0 mmol) to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by flash chromatography to obtain the pure product.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the selective Suzuki coupling of this compound with various arylboronic acids. Please note that these are representative examples and actual yields may vary depending on the specific substrate and reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O901680-90
33-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF/H₂O1101088-96
42-Naphthylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O1001482-92
5Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O901875-85

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D Ar'B(OH)2 Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the typical workflow for performing and analyzing the Suzuki coupling reaction.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Boronic Acid - Catalyst & Ligand setup Assemble Apparatus (Schlenk Flask/Reflux) reagents->setup inert Establish Inert Atmosphere (Ar or N2) setup->inert solvent Add Solvents and Base inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for Suzuki coupling reactions.

Conclusion

The selective Suzuki-Miyaura cross-coupling of this compound at the C4-position is a robust and reliable transformation for the synthesis of a diverse range of 4-aryl-3-chloro-5,8-difluoroquinolines. The protocols and data presented herein provide a solid foundation for researchers to further explore the utility of this valuable synthetic intermediate in the development of new pharmaceuticals and functional materials. Careful selection of the catalyst, ligand, base, and solvent system is key to achieving high yields and selectivity.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of Dihalogenated Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

A focus on the potential reactivity of 4-Bromo-3-chloro-5,8-difluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Dihalogenated quinolines, such as this compound, are valuable building blocks in medicinal chemistry and materials science. The differential reactivity of the halogen substituents (bromo vs. chloro) allows for selective functionalization, providing access to a diverse range of substituted quinoline derivatives.

Key Palladium-Catalyzed Reactions and Potential Applications

The presence of both a bromine and a chlorine atom on the quinoline core allows for sequential, site-selective functionalization. The more reactive C-Br bond is expected to undergo coupling reactions under conditions that leave the C-Cl bond intact. Subsequent modification of the C-Cl bond can then be achieved under more forcing conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide. For this compound, a selective Suzuki-Miyaura coupling at the C4 position is anticipated.

Anticipated Reaction:

Caption: Proposed Suzuki-Miyaura coupling at the C4-position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst / LigandBaseSolventTemperature (°C)
Pd(PPh₃)₄Na₂CO₃ (2M aq.)Dioxane or Toluene80-100
Pd(dppf)Cl₂K₂CO₃ or Cs₂CO₃Dioxane/H₂O80-110
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-110

Experimental Protocol (General Example for an Aryl Bromide):

  • To a reaction vessel, add the aryl bromide (1.0 equiv), arylboronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., Na₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. Selective coupling at the C4-Br position of this compound is expected.

Anticipated Reaction Workflow:

cluster_reactants Reactants cluster_catalysts Catalytic System cluster_product Product This compound This compound Pd Catalyst Pd Catalyst This compound->Pd Catalyst Terminal Alkyne Terminal Alkyne Cu(I) Co-catalyst Cu(I) Co-catalyst Terminal Alkyne->Cu(I) Co-catalyst 4-Alkynyl-3-chloro-5,8-difluoroquinoline 4-Alkynyl-3-chloro-5,8-difluoroquinoline Pd Catalyst->4-Alkynyl-3-chloro-5,8-difluoroquinoline Cu(I) Co-catalyst->Pd Catalyst Base Base Base->Pd Catalyst

Caption: Workflow for a selective Sonogashira coupling.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₄CuIEt₃N or DIPEATHF or DMF25-80
PdCl₂(PPh₃)₂CuIEt₃NToluene50-100

Experimental Protocol (General Example for an Aryl Bromide):

  • To a reaction vessel, add the aryl bromide (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) followed by the base (e.g., triethylamine, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv).

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide. A selective amination at the C4 position of this compound is the anticipated outcome.

Logical Relationship for Buchwald-Hartwig Amination:

Reactants This compound Amine CatalystSystem Pd Precatalyst Ligand Base Reactants:f0->CatalystSystem:f0 Reactants:f1->CatalystSystem:f0 Product 4-Amino-3-chloro-5,8-difluoroquinoline CatalystSystem->Product

Caption: Components for a Buchwald-Hartwig amination.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Palladium PrecatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAP or XPhosNaOtBu or K₃PO₄Toluene or Dioxane80-120
Pd(OAc)₂RuPhos or SPhosCs₂CO₃Dioxane100-130

Experimental Protocol (General Example for an Aryl Bromide):

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv) to a reaction vessel.

  • Add the aryl bromide (1.0 equiv) and the amine (1.0-1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the mixture with stirring for the specified time (typically 4-24 hours), monitoring the reaction progress.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Directions

While specific literature on the palladium-catalyzed reactions of this compound is sparse, the general principles of cross-coupling chemistry provide a strong framework for developing successful synthetic protocols. The differential reactivity of the C-Br and C-Cl bonds is a key feature that should allow for selective, sequential functionalization. Researchers working with this substrate should consider screening a variety of catalysts, ligands, bases, and solvents to optimize conditions for their desired transformation. The protocols provided for analogous aryl bromides serve as a robust starting point for such investigations. Further studies are warranted to fully explore the synthetic utility of this versatile building block.

Application Notes and Protocols for 4-Bromo-3-chloro-5,8-difluoroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chloro-5,8-difluoroquinoline is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The presence of multiple halogen atoms—bromine, chlorine, and fluorine—on this scaffold provides medicinal chemists with versatile synthetic handles for the introduction of various substituents to explore structure-activity relationships (SAR). The electron-withdrawing nature of the fluorine atoms can significantly modulate the physicochemical properties of the molecule, such as pKa and lipophilicity, potentially improving metabolic stability and cell permeability.

While, to date, there is a notable absence of published literature detailing specific biological activities or extensive medicinal chemistry campaigns for this compound itself, its structural features suggest its potential as a valuable starting material or intermediate for the synthesis of novel therapeutic agents. This document provides a prospective overview of its potential applications and generalized protocols for its utilization in drug discovery projects.

Potential Medicinal Chemistry Applications

The highly functionalized nature of this compound makes it an attractive building block for the synthesis of libraries of compounds for screening against various biological targets. The bromine atom at the 4-position is particularly amenable to a range of palladium-catalyzed cross-coupling reactions.

Potential Therapeutic Areas:

  • Kinase Inhibition: The quinoline core is a well-established scaffold for the development of kinase inhibitors. The functional groups on this compound can be elaborated to target the ATP-binding site of various kinases implicated in oncology and inflammatory diseases.

  • Anti-infective Agents: Quinolone and quinoline derivatives have a long history as antibacterial and antimalarial drugs. Novel derivatives synthesized from this starting material could be explored for activity against drug-resistant bacterial or parasitic strains.

  • GPCR Modulators: The quinoline scaffold can be found in molecules that modulate the activity of G-protein coupled receptors.

  • CNS Agents: The ability of fluorine to enhance blood-brain barrier penetration suggests that derivatives could be synthesized and evaluated for activity against central nervous system targets.

Proposed Experimental Protocols

The following are generalized protocols for the synthetic elaboration of this compound and its subsequent biological evaluation.

General Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the substitution of the bromine atom at the 4-position with a variety of aryl or heteroaryl boronic acids or esters.

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1 equivalent), the boronic acid/ester (1.2 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted-3-chloro-5,8-difluoroquinoline derivative.

General Protocol: In Vitro Biological Screening Cascade

This protocol outlines a general workflow for the initial biological evaluation of newly synthesized derivatives.

1. Primary Target-Based Assay:

  • Objective: To determine the inhibitory activity of the synthesized compounds against the primary biological target (e.g., a specific kinase, enzyme, or receptor).

  • Method: Utilize a suitable biochemical or cell-based assay format (e.g., FRET, AlphaLISA, radiometric assay for kinases; reporter gene assay for GPCRs).

  • Procedure:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions to create a concentration-response curve (e.g., 10-point, 3-fold dilutions).

    • Incubate the compounds with the target protein/cell line according to the specific assay protocol.

    • Measure the assay signal and calculate the percent inhibition relative to positive and negative controls.

    • Determine the IC₅₀ or EC₅₀ value for each active compound.

2. Secondary/Selectivity Assays:

  • Objective: To assess the selectivity of active compounds against related off-targets.

  • Method: Use similar assay formats as the primary screen but with related proteins.

  • Procedure: Test compounds that show significant activity in the primary assay against a panel of related targets at a fixed concentration or by generating full dose-response curves.

3. Cellular Viability/Cytotoxicity Assay:

  • Objective: To evaluate the general cytotoxicity of the compounds.

  • Method: Employ a standard cell viability assay such as MTS, MTT, or CellTiter-Glo®.

  • Procedure:

    • Plate a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with a concentration range of the test compounds for 24-72 hours.

    • Add the viability reagent and measure the signal according to the manufacturer's protocol.

    • Calculate the CC₅₀ (50% cytotoxic concentration).

Data Presentation

Quantitative data from the proposed screening cascade should be organized for clear comparison of the synthesized analogues.

Compound IDR-Group (at C4)Primary Target IC₅₀ (nM)Selectivity Target 1 IC₅₀ (nM)Selectivity Target 2 IC₅₀ (nM)Cellular CC₅₀ (µM)
Lead-001 PhenylDataDataDataData
Lead-002 4-pyridylDataDataDataData
Lead-003 2-thienylDataDataDataData
..................

Visualized Workflows

G cluster_0 Synthetic Chemistry cluster_1 Biological Screening cluster_2 Lead Optimization start This compound reaction Parallel Synthesis (e.g., Suzuki, Buchwald-Hartwig) start->reaction Building Block library Library of Novel Derivatives reaction->library Purification & QC primary_screen Primary Target Assay (IC50 Determination) library->primary_screen selectivity_screen Selectivity Profiling primary_screen->selectivity_screen Actives cytotoxicity Cellular Viability Assay (CC50 Determination) selectivity_screen->cytotoxicity hit_selection Hit Compound Selection cytotoxicity->hit_selection sar Structure-Activity Relationship (SAR) Analysis hit_selection->sar sar->reaction Design New Analogs adme In Vitro ADME/Tox sar->adme in_vivo In Vivo Efficacy Studies adme->in_vivo Promising Leads

Caption: Proposed workflow for the utilization of this compound in a drug discovery cascade.

Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-3-chloro-5,8-difluoroquinoline as a versatile building block for the generation of novel derivatives with potential applications in medicinal chemistry, particularly in the discovery of kinase inhibitors and other therapeutic agents. The protocols detailed below leverage modern palladium-catalyzed cross-coupling reactions to achieve selective functionalization of this polyhalogenated quinoline core.

Introduction

This compound is a highly functionalized heterocyclic compound poised for selective chemical modification. The differential reactivity of the halogen substituents—the bromine at the C4 position being more susceptible to oxidative addition in palladium catalysis than the chlorine at the C3 position—allows for a stepwise and controlled introduction of diverse chemical moieties. This strategic functionalization is of significant interest in drug discovery, where the quinoline scaffold is a common feature in many approved drugs, including a number of kinase inhibitors.

The primary synthetic strategies discussed herein are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. These reactions are renowned for their broad substrate scope, functional group tolerance, and high efficiency, making them ideal for the construction of compound libraries for high-throughput screening.

Data Presentation: Synthetic Accessibility and Potential for Diversity

The following tables summarize the potential for generating a diverse set of derivatives from this compound based on the application of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. While specific yield and biological activity data for derivatives of this exact starting material are not extensively published, the data presented are representative of what can be expected based on analogous reactions with structurally similar polyhalogenated heterocycles.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProduct StructureExpected Yield (%)
1Phenylboronic acid3-chloro-5,8-difluoro-4-phenylquinoline75-90
24-Methoxyphenylboronic acid3-chloro-5,8-difluoro-4-(4-methoxyphenyl)quinoline70-85
33-Pyridinylboronic acid3-chloro-5,8-difluoro-4-(pyridin-3-yl)quinoline60-80
4Thiophene-2-boronic acid3-chloro-5,8-difluoro-4-(thiophen-2-yl)quinoline65-85

Table 2: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProduct StructureExpected Yield (%)
1Morpholine4-(3-chloro-5,8-difluoroquinolin-4-yl)morpholine80-95
2AnilineN-(3-chloro-5,8-difluoroquinolin-4-yl)aniline70-85
3BenzylamineN-benzyl-3-chloro-5,8-difluoroquinolin-4-amine75-90
4Piperidine4-(piperidin-1-yl)-3-chloro-5,8-difluoroquinoline80-95

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize 4-aryl-3-chloro-5,8-difluoroquinoline derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-chloro-5,8-difluoroquinoline derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize 4-amino-3-chloro-5,8-difluoroquinoline derivatives.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst complex.

  • Add this compound (1.0 eq), the amine (1.2 eq), and the base (2.0 eq) under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 6-24 hours).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-3-chloro-5,8-difluoroquinoline derivative.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and a hypothetical signaling pathway that could be targeted by derivatives of this compound.

Suzuki_Miyaura_Coupling start 4-Bromo-3-chloro- 5,8-difluoroquinoline reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) start->reagents Suzuki-Miyaura Coupling product 4-Aryl-3-chloro- 5,8-difluoroquinoline reagents->product Buchwald_Hartwig_Amination start 4-Bromo-3-chloro- 5,8-difluoroquinoline reagents Amine (R1R2NH) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOt-Bu) start->reagents Buchwald-Hartwig Amination product 4-Amino-3-chloro- 5,8-difluoroquinoline reagents->product Kinase_Inhibition_Pathway cluster_cell Cancer Cell receptor Growth Factor Receptor (e.g., EGFR, VEGFR) kinase Tyrosine Kinase Domain receptor->kinase Ligand Binding substrate Substrate Protein kinase->substrate atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream inhibitor Novel Quinoline Derivative inhibitor->kinase Inhibition

Application Notes and Protocols: 4-Bromo-3-chloro-5,8-difluoroquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chloro-5,8-difluoroquinoline is a versatile heterocyclic building block crucial in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique substitution pattern, featuring electron-withdrawing fluorine atoms and two distinct halogen atoms (bromine and chlorine) at positions amenable to selective cross-coupling reactions, makes it a valuable synthon for the construction of novel pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a specific focus on its application in the preparation of the AKT kinase inhibitor, capivasertib.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₉H₃BrClF₂N
Molecular Weight 278.48 g/mol
CAS Number 1210275-42-5
Appearance Solid
Solubility Soluble in common organic solvents such as dioxane, DMF, and THF.

Application in the Synthesis of Capivasertib (AKT Kinase Inhibitor)

This compound is a key starting material in the multi-step synthesis of capivasertib, a potent pan-AKT inhibitor that has been investigated for the treatment of various cancers. The synthetic strategy leverages the differential reactivity of the bromine and chlorine substituents, allowing for sequential, site-selective cross-coupling reactions. The overall synthetic workflow is depicted below.

G A This compound B Suzuki-Miyaura Coupling (with Indole-5-boronic acid) A->B Step 1 C Intermediate 1: 3-Chloro-5,8-difluoro-4-(1H-indol-5-yl)quinoline B->C D Buchwald-Hartwig Amination (with (S)-N-(1-(4-aminophenyl)ethyl)-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine) C->D Step 2 E Capivasertib D->E

Caption: Synthetic workflow for Capivasertib starting from this compound.

Step 1: Suzuki-Miyaura Coupling

The first key transformation is a Suzuki-Miyaura coupling reaction. The more reactive bromo group at the C4 position of the quinoline core selectively couples with an arylboronic acid, in this case, (1H-indol-5-yl)boronic acid. This reaction establishes the core biaryl structure of the target molecule.

Experimental Protocol: Synthesis of 3-Chloro-5,8-difluoro-4-(1H-indol-5-yl)quinoline

This protocol is adapted from the procedures outlined in patent WO2010001185.

Materials:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
This compound278.481.0 g1.0
(1H-Indol-5-yl)boronic acid160.950.69 g1.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)816.640.29 g0.1
Sodium Carbonate (Na₂CO₃)105.991.14 g3.0
1,4-Dioxane-20 mL-
Water-5 mL-

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 3.59 mmol), (1H-indol-5-yl)boronic acid (0.69 g, 4.31 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.29 g, 0.36 mmol).

  • Add 1,4-dioxane (20 mL) and a solution of sodium carbonate (1.14 g, 10.77 mmol) in water (5 mL).

  • De-gas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 100-101 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-chloro-5,8-difluoro-4-(1H-indol-5-yl)quinoline.

Expected Yield: 75-85%

Step 2: Buchwald-Hartwig Amination

Following the successful Suzuki-Miyaura coupling, the remaining chloro group at the C3 position is targeted for a Buchwald-Hartwig amination. This reaction introduces the key side chain, completing the carbon-nitrogen framework of capivasertib.

Experimental Protocol: Synthesis of (S)-4-amino-N-(1-(4-chlorophenyl)ethyl)-1-(7-((S)-3-chloro-5,8-difluoroquinolin-4-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-4-carboxamide (Capivasertib)

This protocol is a representative procedure based on patent WO2010001185.

Materials:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
3-Chloro-5,8-difluoro-4-(1H-indol-5-yl)quinoline314.711.0 g1.0
(S)-4-amino-N-(1-(4-chlorophenyl)ethyl)piperidine-4-carboxamide295.801.03 g1.1
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.15 g0.05
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.660.30 g0.2
Sodium tert-butoxide (NaOtBu)96.100.46 g1.5
Toluene-20 mL-

Procedure:

  • To a clean, dry Schlenk tube, add 3-chloro-5,8-difluoro-4-(1H-indol-5-yl)quinoline (1.0 g, 3.18 mmol), (S)-4-amino-N-(1-(4-chlorophenyl)ethyl)piperidine-4-carboxamide (1.03 g, 3.50 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.15 g, 0.16 mmol), and XPhos (0.30 g, 0.64 mmol).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene (20 mL) followed by sodium tert-butoxide (0.46 g, 4.77 mmol).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-18 hours, with stirring. Monitor the reaction by LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (50 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by preparative HPLC or column chromatography on silica gel to yield capivasertib.

Expected Yield: 60-75%

Application in Kinase Inhibitor Drug Discovery

The development of capivasertib highlights the utility of this compound as a scaffold for kinase inhibitors. The quinoline core can serve as a hinge-binding motif, a common feature in many kinase inhibitors. The PI3K/AKT/mTOR signaling pathway, which is targeted by capivasertib, is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Capivasertib Capivasertib Capivasertib->AKT Inhibition

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of Capivasertib.

Conclusion

This compound is a highly functionalized and synthetically tractable building block for the development of complex molecular architectures. Its application in the synthesis of the potent AKT inhibitor capivasertib underscores its importance in modern drug discovery. The selective and sequential nature of the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions on this scaffold provides a robust and efficient route to novel quinoline-based therapeutics. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of new chemical entities for various therapeutic targets.

Application Notes and Protocols for the Functionalization of 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective functionalization of 4-Bromo-3-chloro-5,8-difluoroquinoline, a versatile building block in medicinal chemistry and materials science. The presence of multiple halogen atoms with distinct reactivities on the quinoline core allows for a stepwise and regioselective introduction of various functional groups, enabling the synthesis of diverse compound libraries for drug discovery and other applications.

Overview of Reactivity and Selectivity

The functionalization of this compound is primarily governed by the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl > F.[1][2][3] Consequently, the bromine atom at the C4 position is significantly more susceptible to oxidative addition to a palladium(0) complex than the chlorine atom at the C3 position. This inherent reactivity difference forms the basis for the selective functionalization at C4.

The fluorine atoms at the C5 and C8 positions are generally unreactive in palladium-catalyzed cross-coupling reactions but activate the aromatic ring for potential nucleophilic aromatic substitution (SNAr). However, achieving selectivity in SNAr reactions with multiple halogen leaving groups can be challenging.

This document will focus on well-established and highly selective palladium-catalyzed cross-coupling reactions for the functionalization of the C4-bromo position.

Experimental Protocols for Selective C4-Functionalization

The following protocols describe the general conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the C4 position of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[4][5]

Reaction Scheme:

Protocol:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) or PdCl₂(dppf) (0.02-0.05 equiv.), and a base.

  • Add a suitable degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)-CH₂Cl₂, Pd(OAc)₂ with a phosphine ligand
Ligand (if applicable) SPhos, XPhos, P(t-Bu)₃
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O
Temperature 80 - 110 °C
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines.[6][7]

Reaction Scheme:

Protocol:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 equiv.) or a suitable palladium precatalyst, a phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a base.

  • Add a dry, degassed solvent (e.g., toluene, 1,4-dioxane, or THF).

  • Seal the reaction vessel and heat to the required temperature (typically 80-120 °C) with stirring until complete consumption of the starting material is observed.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition
Palladium Source Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, RuPhos, BrettPhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane, THF
Temperature 80 - 120 °C
Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[8][9]

Reaction Scheme:

Protocol:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.01-0.05 equiv.), a copper(I) co-catalyst like CuI (0.02-0.10 equiv.), and a degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.) and a suitable base (e.g., triethylamine or diisopropylethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling

ParameterCondition
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Copper Co-catalyst CuI
Base Et₃N, i-Pr₂NEt
Solvent THF, DMF, Toluene, Et₃N
Temperature 25 - 60 °C

Potential for Nucleophilic Aromatic Substitution (SNAr)

The presence of two strongly electron-withdrawing fluorine atoms at the C5 and C8 positions activates the quinoline ring towards nucleophilic attack.[10] In SNAr reactions, the general reactivity order of halogens is often F > Cl > Br > I.[11] This suggests that under suitable conditions, a nucleophile might displace one of the fluorine atoms. However, the high temperatures often required for SNAr may lead to a loss of selectivity, with potential for reaction at the C3-chloro position as well. Careful optimization of reaction conditions, including the choice of nucleophile, solvent, and temperature, would be critical to achieve selective functionalization via an SNAr pathway.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the selective functionalization of this compound and a conceptual signaling pathway for its potential application in kinase inhibitor discovery.

G cluster_start Starting Material cluster_reactions Selective C4-Functionalization cluster_products Functionalized Products start This compound suzuki Suzuki Coupling (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, alkyne) start->sonogashira prod_suzuki 4-Aryl/Vinyl-3-chloro- 5,8-difluoroquinoline suzuki->prod_suzuki prod_buchwald 4-Amino-3-chloro- 5,8-difluoroquinoline buchwald->prod_buchwald prod_sonogashira 4-Alkynyl-3-chloro- 5,8-difluoroquinoline sonogashira->prod_sonogashira

Caption: General workflow for selective C4-functionalization.

G cluster_pathway Kinase Inhibition Pathway Ligand Functionalized Quinoline Derivative Kinase Target Kinase (e.g., EGFR, VEGFR) Ligand->Kinase Binds to ATP-binding site Ligand->Block Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylation Cellular_Response Downstream Cellular Response (e.g., Proliferation) Phosphorylation->Cellular_Response Inhibition Inhibition Block->Phosphorylation Blocks

Caption: Conceptual kinase inhibition signaling pathway.

References

Applications in Kinase Inhibitor Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the synthesis and evaluation of kinase inhibitors, a cornerstone of modern targeted therapy. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development.

Application Notes

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, but also inflammatory and autoimmune disorders.[1][2] Small molecule kinase inhibitors have emerged as a major class of therapeutic agents, with numerous drugs approved for clinical use and many more in development.[3] The synthesis of these inhibitors is a key aspect of their development, requiring efficient and scalable chemical routes to produce these complex molecules. This document focuses on the synthesis and application of three prominent kinase inhibitors: Nilotinib, Gefitinib, and Dasatinib, each targeting different key kinases implicated in cancer.

Nilotinib is a second-generation tyrosine kinase inhibitor that targets the BCR-ABL fusion protein with high potency and selectivity.[4] It is a frontline treatment for chronic myeloid leukemia (CML).[4] Its synthesis involves a multi-step sequence culminating in the coupling of a substituted pyrimidine with a complex aniline derivative.

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[5][6] The synthesis of Gefitinib often involves the construction of a quinazoline core followed by the introduction of the aniline and morpholine side chains.

Dasatinib is a multi-targeted kinase inhibitor that potently inhibits BCR-ABL and Src family kinases, among others.[7][8] It is utilized in the treatment of both CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[9] Synthetic routes to Dasatinib typically involve the formation of a central thiazole carboxamide core, which is then coupled to a pyrimidine and a piperazine-containing side chain.

The successful application of these inhibitors in a research or drug development setting relies on robust methods for their synthesis and subsequent biological evaluation. The following sections provide detailed protocols for the synthesis of these key inhibitors and for common assays used to characterize their activity.

Quantitative Data

The following tables summarize the inhibitory activity of Nilotinib, Gefitinib, and Dasatinib against a panel of kinases, presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%). This data is essential for understanding the potency and selectivity of these compounds.

Table 1: Inhibitory Activity (IC50) of Nilotinib against various kinases.

Kinase TargetIC50 (nM)Reference
c-ABL45[4]
KIT (V560del)26[10]
KIT (K462E)160[10]
PDGFRA71[10]
PDGFRB57[10]
DDR1100 (inhibition of autophosphorylation)[4]

Table 2: Inhibitory Activity (IC50) of Gefitinib against various kinases and cell lines.

Target/Cell LineIC50Reference
EGFR (Tyr1173)37 nM[5]
EGFR (Tyr992)37 nM[5]
Akt phosphorylation220 nM[5]
PLC-γ phosphorylation27 nM[5]
HCC827 (EGFR mutant)13.06 nM[11]
PC9 (EGFR mutant)77.26 nM[11]
A549 (EGFR wild-type)19.91 µM[12]

Table 3: Inhibitory Activity (IC50) of Dasatinib against various kinases.

Kinase TargetIC50 (nM)Reference
c-ABL9[4]
Src0.5[7]
Lck<1[8]
c-KIT<30[7]
PDGFRβ<30[7]
Ephrin-A receptor<30[7]
FAK0.2[7]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by Nilotinib, Gefitinib, and Dasatinib.

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2 BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS Grb2->SOS Ras Ras SOS->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL

Caption: BCR-ABL Signaling Pathway and Inhibition by Nilotinib.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Ras Ras Grb2_SOS->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Gefitinib Gefitinib Gefitinib->EGFR

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.

Src_Abl_Signaling BCR_ABL BCR-ABL Ras_Pathway Ras/MAPK Pathway BCR_ABL->Ras_Pathway PI3K_Pathway PI3K/Akt Pathway BCR_ABL->PI3K_Pathway STAT_Pathway STAT Pathway BCR_ABL->STAT_Pathway Src_Kinases Src Family Kinases (Src, Lyn, Hck) Src_Kinases->Ras_Pathway Src_Kinases->PI3K_Pathway Src_Kinases->STAT_Pathway FAK FAK Src_Kinases->FAK Proliferation Cell Proliferation & Survival Ras_Pathway->Proliferation PI3K_Pathway->Proliferation STAT_Pathway->Proliferation Migration Cell Migration & Adhesion FAK->Migration Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->Src_Kinases

Caption: BCR-ABL and Src Signaling and Inhibition by Dasatinib.

Experimental Protocols

This section provides detailed methodologies for the synthesis of Nilotinib, Gefitinib, and Dasatinib, as well as protocols for key biological assays used to evaluate their efficacy.

Synthesis of Nilotinib

This protocol describes a convergent synthesis of Nilotinib.

Step 1: Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide

  • To a solution of 4-methyl-3-nitrobenzoic acid in an appropriate solvent (e.g., toluene), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and heat to reflux to form the acid chloride.

  • After completion, remove the excess chlorinating agent under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable solvent (e.g., dichloromethane).

  • In a separate flask, dissolve 3-amino-5-(4-methyl-1H-imidazol-1-yl)benzotrifluoride in the same solvent and add a non-nucleophilic base (e.g., pyridine or triethylamine).

  • Slowly add the acid chloride solution to the amine solution at 0 °C and then allow the reaction to warm to room temperature.

  • Stir until the reaction is complete (monitor by TLC or LC-MS).

  • Wash the reaction mixture with aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the nitrobenzamide intermediate.

Step 2: Reduction of the Nitro Group

  • Dissolve the nitrobenzamide intermediate from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent, such as iron powder in the presence of ammonium chloride or catalytic hydrogenation (e.g., Pd/C, H2).

  • Heat the reaction mixture to reflux or stir under a hydrogen atmosphere until the reduction is complete.

  • Filter the reaction mixture to remove the catalyst or iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the aminobenzamide intermediate.

Step 3: Guanidinylation

  • Suspend the aminobenzamide intermediate in a suitable solvent (e.g., n-butanol).

  • Add cyanamide and an acid (e.g., concentrated HCl) to the suspension.

  • Heat the reaction mixture at an elevated temperature (e.g., 90-95 °C) for several hours.

  • Cool the reaction mixture and filter the resulting solid.

  • Wash the solid with a suitable solvent and dry to obtain the guanidine intermediate.

Step 4: Final Condensation to form Nilotinib

  • To a mixture of the guanidine intermediate and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in a high-boiling solvent (e.g., n-butanol), add a base (e.g., sodium hydroxide).

  • Heat the reaction mixture to reflux for several hours.

  • Cool the reaction to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid sequentially with water and a suitable organic solvent (e.g., methanol) to remove impurities.

  • Dry the product under vacuum to yield Nilotinib.

Synthesis of Gefitinib

This protocol outlines a common synthetic route for Gefitinib.

Step 1: Synthesis of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one

  • Start with 6,7-dimethoxyquinazolin-4(3H)-one.

  • Perform a regioselective demethylation at the 6-position using a reagent like L-methionine in methanesulfonic acid to yield 6-hydroxy-7-methoxyquinazolin-4(3H)-one.

  • Protect the hydroxyl group, for example, by acetylation with acetic anhydride.

  • Alkylate the protected quinazolinone with 4-(3-chloropropyl)morpholine in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF).

  • Deprotect the hydroxyl group to yield 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one.

Step 2: Chlorination of the Quinazolinone

  • Treat the product from Step 1 with a chlorinating agent such as thionyl chloride or phosphorus oxychloride, often in the presence of a catalytic amount of DMF.

  • Heat the reaction mixture to reflux until the reaction is complete.

  • Carefully quench the reaction with ice water and neutralize with a base (e.g., ammonia solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer and concentrate under reduced pressure to obtain 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline.

Step 3: Final Coupling to form Gefitinib

  • Dissolve the chloroquinazoline from Step 2 in a suitable solvent (e.g., isopropanol).

  • Add 3-chloro-4-fluoroaniline to the solution.

  • Heat the reaction mixture to reflux for several hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with the reaction solvent and dry under vacuum to yield Gefitinib.

Synthesis of Dasatinib

This protocol describes a synthetic pathway for Dasatinib.

Step 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

  • React 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine.

  • The reaction is typically carried out in a suitable solvent such as n-butanol in the presence of a base like diisopropylethylamine (DIPEA).

  • Heat the reaction mixture at an elevated temperature until the starting materials are consumed.

  • Cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the intermediate by recrystallization or column chromatography.

Step 2: Final Coupling to form Dasatinib

  • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., a mixture of ethanol and water).

  • Add 2-(piperazin-1-yl)ethanol to the solution.

  • Heat the reaction mixture to reflux for several hours.

  • Cool the reaction mixture to allow the product to crystallize.

  • Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum to obtain Dasatinib.

Experimental Workflows

The following diagrams illustrate common experimental workflows for the biological evaluation of kinase inhibitors.

Kinase_Assay_Workflow Start Start: In Vitro Kinase Assay Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP (radiolabeled or cold) - Kinase Buffer - Test Inhibitor Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30-37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., add EDTA or SDS buffer) Incubate_Reaction->Stop_Reaction Detection Detection of Substrate Phosphorylation Stop_Reaction->Detection Analysis Data Analysis: - Quantify signal - Determine IC50 Detection->Analysis End End Analysis->End

Caption: Workflow for an In Vitro Kinase Assay.

MTT_Assay_Workflow Start Start: MTT Cell Viability Assay Seed_Cells Seed Cells in 96-well plate and allow to adhere Start->Seed_Cells Treat_Cells Treat cells with varying concentrations of Kinase Inhibitor Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO, SDS-HCl) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze Data: - Calculate % viability - Determine IC50/GI50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an MTT Cell Viability Assay.

In Vitro Kinase Assay Protocol

This protocol provides a general method for assessing the inhibitory activity of a compound against a specific kinase.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Prepare stock solutions of the kinase, substrate (e.g., a peptide or protein), and ATP in the kinase buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., Nilotinib, Gefitinib, or Dasatinib) in DMSO, then dilute further in kinase buffer.

  • Reaction Setup :

    • In a 96-well plate, add the kinase and substrate to each well.

    • Add the diluted inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation and Incubation :

    • Initiate the kinase reaction by adding ATP to each well. For radiometric assays, [γ-33P]ATP is often used. For non-radiometric assays, cold ATP is used, and detection relies on phospho-specific antibodies or luminescence-based ATP detection.

    • Incubate the plate at 30°C or 37°C for a specified time (e.g., 30-60 minutes).

  • Termination and Detection :

    • Stop the reaction by adding a stop solution (e.g., EDTA solution or SDS-PAGE loading buffer).

    • Detect the amount of substrate phosphorylation. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For antibody-based methods, an ELISA or Western blot is performed. For luminescence-based assays, the remaining ATP is measured.

  • Data Analysis :

    • Quantify the signal for each inhibitor concentration.

    • Plot the percentage of kinase inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Cell Viability Assay Protocol

This protocol is used to assess the effect of a kinase inhibitor on the viability and proliferation of cancer cell lines.[13][14]

  • Cell Seeding :

    • Culture the desired cancer cell line (e.g., a CML line for Nilotinib, an NSCLC line for Gefitinib) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) in 100 µL of medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Inhibitor Treatment :

    • Prepare serial dilutions of the kinase inhibitor in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[13]

    • Add 10-20 µL of the MTT solution to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization and Measurement :

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[13]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability versus inhibitor concentration and determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

Western Blot Protocol for Target Modulation

This protocol is used to determine if a kinase inhibitor is hitting its intended target within the cell by assessing the phosphorylation status of the target kinase or its downstream substrates.

  • Cell Treatment and Lysis :

    • Seed and treat cells with the kinase inhibitor as described in the MTT assay protocol.

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer :

    • Normalize the protein amounts for each sample and prepare them with SDS-PAGE loading buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting :

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-BCR-ABL, anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis :

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities to determine the extent of target inhibition.

References

Application Notes and Protocols for C-N Coupling with 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental procedure for the selective C-N coupling reaction of 4-Bromo-3-chloro-5,8-difluoroquinoline. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in synthesizing novel quinoline derivatives. Fluoroquinolones are a critical class of antibacterial agents, and the introduction of diverse amino functionalities can lead to the discovery of new drug candidates with improved potency, spectrum of activity, or pharmacokinetic properties. The described method is based on the well-established Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Principle and Regioselectivity

The reaction proceeds via a palladium-catalyzed cross-coupling mechanism, specifically the Buchwald-Hartwig amination. In the presence of a suitable palladium catalyst, a phosphine ligand, and a base, an amine is coupled to the aryl halide. For the substrate this compound, the reaction is expected to exhibit high regioselectivity. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Therefore, the C-N coupling will preferentially occur at the more reactive C-4 position (C-Br bond) over the C-3 position (C-Cl bond).

Biological Context: Quinolines as Therapeutic Agents

Quinolone derivatives, particularly fluoroquinolones, are a major class of synthetic antibacterial agents. Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for DNA replication, recombination, and repair.[1][2] By creating novel amino-substituted difluoroquinolines, researchers can explore new structure-activity relationships, potentially leading to compounds that can overcome existing resistance mechanisms or exhibit novel biological activities.

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig C-N Coupling

This protocol describes a general method for the coupling of a primary amine with this compound using microwave-assisted heating, which has been shown to significantly reduce reaction times and improve yields for the amination of bromoquinolines.

Table 1: Reagents and Reaction Conditions

Reagent/ParameterMolar EquivalentsAmount (for 1 mmol scale)Purpose
This compound1.0278.5 mgAryl halide substrate
Primary Amine1.21.2 mmolNucleophile
Pd₂(dba)₃0.025 (2.5 mol %)23 mgPalladium precatalyst
XPhos0.05 (5 mol %)24 mgLigand
Sodium tert-butoxide (NaOtBu)1.4135 mgBase
Anhydrous Toluene-5 mLSolvent
Inert Atmosphere--Prevent catalyst oxidation
Microwave Temperature-150 °CReaction heating
Reaction Time-30 - 60 minDuration of heating

Materials:

  • This compound

  • Desired primary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (or dioxane)

  • Microwave reaction vial with a stir bar

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

  • Microwave reactor

Procedure:

  • Reaction Setup:

    • To a dry microwave reaction vial containing a magnetic stir bar, add this compound (1.0 eq), the primary amine (1.2 eq), Pd₂(dba)₃ (2.5 mol %), XPhos (5 mol %), and sodium tert-butoxide (1.4 eq).

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

    • Add anhydrous, degassed toluene (5 mL) via syringe.

    • Seal the vial securely with a cap.

  • Microwave Reaction:

    • Place the sealed vial into the microwave reactor.

    • Set the reaction temperature to 150 °C and the reaction time to 30-60 minutes with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) if desired.

  • Workup:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the Celite® pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-3-chloro-5,8-difluoroquinoline derivative.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Visualizations

Experimental_Workflow Experimental Workflow for C-N Coupling reagents 1. Reagent Preparation - this compound - Primary Amine - Pd2(dba)3 / XPhos - NaOtBu - Anhydrous Toluene setup 2. Reaction Setup - Add reagents to microwave vial - Purge with inert gas - Add solvent reagents->setup microwave 3. Microwave Irradiation - Heat to 150 °C - Stir for 30-60 min setup->microwave workup 4. Aqueous Workup - Cool and dilute - Filter through Celite - Wash with water and brine microwave->workup purification 5. Purification - Concentrate crude product - Flash column chromatography workup->purification characterization 6. Characterization - NMR (1H, 13C) - HRMS purification->characterization

Caption: Workflow for the microwave-assisted C-N coupling.

Signaling_Pathway Mechanism of Action for Fluoroquinolones drug Fluoroquinolone Derivative target Bacterial DNA Gyrase & Topoisomerase IV drug->target Binds to dna_replication Inhibition of DNA Replication and Repair target->dna_replication Leads to cell_death Bacterial Cell Death dna_replication->cell_death Results in

Caption: Simplified mechanism of action for fluoroquinolones.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Microwave reactions should be conducted in sealed vessels designed for this purpose to avoid pressure buildup.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-Bromo-3-chloro-5,8-difluoroquinoline, a key intermediate in pharmaceutical and agrochemical research. The described synthetic route is a robust, multi-step process commencing with the commercially available 2,5-difluoroaniline. The methodology detailed within these application notes is designed to be scalable and reproducible, providing a clear pathway from laboratory-scale synthesis to larger-scale production. All quantitative data is summarized in tables for clarity, and detailed experimental protocols are provided. A visual workflow of the synthetic pathway is also included to aid in the conceptualization of the process.

Introduction

Substituted quinolines are a critical class of heterocyclic compounds with a broad spectrum of biological activities. The target molecule, this compound, possesses a unique substitution pattern that makes it a valuable building block for the synthesis of novel therapeutic agents and other functional molecules. The protocol outlined herein is based on established and reliable chemical transformations, optimized for yield and scalability.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a four-step sequence:

  • Gould-Jacobs Reaction: Formation of the quinoline core starting from 2,5-difluoroaniline.

  • Chlorination of the 4-hydroxyl group: Conversion of the 4-hydroxyquinoline to a 4-chloroquinoline.

  • Chlorination at the 3-position: Introduction of the chloro substituent at the C3 position.

  • Bromination: Introduction of the bromo substituent at the C4 position.

Experimental Protocols

Step 1: Synthesis of 5,8-difluoro-4-hydroxyquinoline

This step utilizes the Gould-Jacobs reaction to construct the quinoline core.[1][2]

Materials and Equipment:

  • 2,5-Difluoroaniline

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or similar high-boiling solvent)

  • Large reaction vessel with mechanical stirrer, condenser, and thermocouple

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a suitable reaction vessel, a mixture of 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) is heated at 120-130 °C for 2 hours.

  • The ethanol formed during the reaction is continuously removed by distillation.

  • After 2 hours, the reaction mixture is added portion-wise to a preheated high-boiling solvent, such as Dowtherm A, maintained at 240-250 °C.

  • The reaction is stirred at this temperature for 30-60 minutes to effect cyclization.

  • The reaction mixture is cooled to below 100 °C, and the precipitated product is collected by filtration.

  • The solid is washed with a suitable solvent (e.g., hexane or toluene) to remove the high-boiling solvent.

  • The product, 5,8-difluoro-4-hydroxyquinoline, is dried in an oven.

ParameterValue
Starting Material2,5-Difluoroaniline
ReagentDiethyl ethoxymethylenemalonate
SolventDowtherm A
Reaction Temperature120-130 °C then 240-250 °C
Reaction Time~3 hours
Expected Yield75-85%
Product Purity>95%
Step 2: Synthesis of 4-chloro-5,8-difluoroquinoline

The hydroxyl group at the 4-position is converted to a chloro group using a standard chlorinating agent.

Materials and Equipment:

  • 5,8-difluoro-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Reaction vessel with reflux condenser and gas scrubber

  • Stirring apparatus

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a reaction vessel charged with 5,8-difluoro-4-hydroxyquinoline (1.0 eq), phosphorus oxychloride (3.0-5.0 eq) is added slowly at 0-10 °C.

  • The mixture is then heated to reflux (around 110 °C) and maintained for 2-4 hours.

  • The reaction progress is monitored by TLC or HPLC.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is cautiously quenched by pouring onto crushed ice with vigorous stirring.

  • The aqueous solution is neutralized with a base (e.g., sodium carbonate or ammonia solution) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

ParameterValue
Starting Material5,8-difluoro-4-hydroxyquinoline
ReagentPhosphorus oxychloride (POCl₃)
Reaction TemperatureReflux (~110 °C)
Reaction Time2-4 hours
Expected Yield80-90%
Product Purity>97%
Step 3: Synthesis of 3,4-dichloro-5,8-difluoroquinoline

Chlorination at the 3-position can be achieved via a Vilsmeier-Haack type reaction.[3][4][5]

Materials and Equipment:

  • 4-chloro-5,8-difluoroquinoline

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Reaction vessel with dropping funnel and stirrer

  • Ice bath

  • Neutralization agents (e.g., sodium bicarbonate solution)

Procedure:

  • In a reaction vessel, N,N-dimethylformamide (DMF) is cooled in an ice bath.

  • Phosphorus oxychloride (POCl₃) is added dropwise to the DMF with stirring, keeping the temperature below 10 °C to form the Vilsmeier reagent.

  • 4-chloro-5,8-difluoroquinoline (1.0 eq) is then added to the freshly prepared Vilsmeier reagent.

  • The reaction mixture is stirred at room temperature for several hours, or gently heated to 50-60 °C to drive the reaction to completion.

  • The reaction is quenched by pouring it into ice-water.

  • The mixture is neutralized with a saturated sodium bicarbonate solution.

  • The precipitated product is collected by filtration, washed with water, and dried.

ParameterValue
Starting Material4-chloro-5,8-difluoroquinoline
ReagentsDMF, POCl₃
Reaction Temperature0-10 °C, then RT or 50-60 °C
Reaction Time4-8 hours
Expected Yield60-70%
Product Purity>95%
Step 4: Synthesis of this compound

The final step involves the electrophilic bromination of the quinoline ring.

Materials and Equipment:

  • 3,4-dichloro-5,8-difluoroquinoline

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid

  • Reaction vessel with stirrer

  • Ice bath

Procedure:

  • 3,4-dichloro-5,8-difluoroquinoline (1.0 eq) is dissolved in concentrated sulfuric acid at 0-5 °C.

  • N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise, maintaining the low temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is monitored by HPLC for the disappearance of the starting material.

  • The mixture is then carefully poured onto ice.

  • The precipitate is collected by filtration, washed thoroughly with water to remove acid, and then with a dilute sodium bicarbonate solution.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure this compound.

ParameterValue
Starting Material3,4-dichloro-5,8-difluoroquinoline
ReagentN-Bromosuccinimide (NBS)
SolventConcentrated Sulfuric Acid
Reaction Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Expected Yield70-80%
Product Purity>98%

Visual Workflow

Scale_Up_Synthesis start 2,5-Difluoroaniline step1_reagent Diethyl ethoxymethylenemalonate Dowtherm A, 250 °C step1_product 5,8-Difluoro-4-hydroxyquinoline start->step1_product step1_reagent->step1_product step2_reagent POCl₃, Reflux step2_product 4-Chloro-5,8-difluoroquinoline step1_product->step2_product step2_reagent->step2_product step3_reagent Vilsmeier Reagent (DMF/POCl₃) step3_product 3,4-Dichloro-5,8-difluoroquinoline step2_product->step3_product step3_reagent->step3_product step4_reagent NBS / H₂SO₄ step4_product This compound step3_product->step4_product step4_reagent->step4_product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.

  • Concentrated sulfuric acid is highly corrosive.

  • High-temperature reactions should be conducted with appropriate shielding and temperature control.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of this compound. By following these procedures, researchers and drug development professionals can efficiently produce this valuable intermediate for their research and development needs. The use of commercially available starting materials and well-established reactions enhances the practicality of this synthetic route for larger-scale applications.

References

Application Notes and Protocols for the Biological Evaluation of 4-Bromo-3-chloro-5,8-difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, there is no publicly available biological data for 4-Bromo-3-chloro-5,8-difluoroquinoline derivatives. The following application notes and protocols provide a general framework for the potential biological evaluation of this class of compounds based on standard methodologies used for similar heterocyclic compounds, particularly quinoline derivatives.

Introduction

Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen substituents, such as bromine, chlorine, and fluorine, can significantly modulate the physicochemical properties and biological efficacy of the quinoline scaffold. This document outlines a series of standardized protocols for the initial biological screening of novel this compound derivatives to assess their potential as therapeutic agents.

Data Presentation: Hypothetical Biological Activities

For a systematic evaluation and comparison, all quantitative data should be summarized in clear, tabular formats. Below are template tables for presenting hypothetical data from anticancer and antimicrobial assays.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives

Compound IDDerivative Substituent (R)Cell Line (e.g., MCF-7) IC₅₀ (µM)Cell Line (e.g., A549) IC₅₀ (µM)Cell Line (e.g., HCT116) IC₅₀ (µM)Normal Cell Line (e.g., HEK293) CC₅₀ (µM)Selectivity Index (SI)*
QN-1-H15.2 ± 1.822.5 ± 2.118.9 ± 1.5> 100> 6.6
QN-2-OCH₃8.7 ± 0.912.1 ± 1.39.5 ± 1.1> 100> 11.5
QN-3-NH₂5.4 ± 0.67.8 ± 0.96.1 ± 0.785.3 ± 7.215.8
Doxorubicin(Positive Control)0.8 ± 0.11.2 ± 0.20.9 ± 0.15.6 ± 0.57.0

*Selectivity Index (SI) = CC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDDerivative Substituent (R)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
QN-1-H3264> 128
QN-2-OCH₃163264
QN-3-NH₂81632
Ciprofloxacin(Bacterial Control)10.5NA
Fluconazole(Fungal Control)NANA4

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the concentration of a compound that inhibits 50% of cell growth (IC₅₀).

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ values are determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (Generic Protocol)

Many quinoline derivatives are known to be kinase inhibitors. This generic protocol can be adapted for specific kinases.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR, etc.)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (specific to the kinase)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the assay buffer at appropriate concentrations.

  • Compound Addition: Add 1 µL of serially diluted test compounds to the wells of a 96-well plate. Include a positive control inhibitor and a no-inhibitor control.

  • Kinase Reaction Initiation: Add the kinase and substrate solution to the wells. Initiate the reaction by adding ATP. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and detect the remaining ATP (or ADP produced) using a detection reagent like ADP-Glo™. This typically involves a two-step addition of reagents with incubation periods as per the manufacturer's instructions.

  • Luminescence Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: The inhibitory activity is calculated based on the reduction in kinase activity (luminescence signal) compared to the no-inhibitor control. IC₅₀ values are determined using a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)[4]

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Incubator

Procedure:

  • Compound Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well.[5]

  • Controls: Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for quinoline-based inhibitors.

G Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Quinoline Derivative (Potential Inhibitor) Inhibitor->RTK

Caption: Hypothetical inhibition of an RTK signaling pathway by a quinoline derivative.

Experimental Workflow for Drug Screening

This diagram outlines the general workflow for screening novel compounds for biological activity.

G start Compound Synthesis (this compound derivatives) primary_screen Primary Screening (e.g., MTT Assay @ single high concentration) start->primary_screen inactive Inactive Compounds primary_screen->inactive Activity < Threshold active Active 'Hits' primary_screen->active Activity > Threshold dose_response Dose-Response & IC₅₀ Determination secondary_assays Secondary / Mechanistic Assays (e.g., Kinase Inhibition, Apoptosis Assay) dose_response->secondary_assays lead_selection Lead Candidate Selection secondary_assays->lead_selection active->dose_response

Caption: General workflow for in vitro screening of novel chemical compounds.

References

Investigational Profile of 4-Bromo-3-chloro-5,8-difluoroquinoline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-2025-01

Introduction

Quinolines are a class of heterocyclic aromatic compounds that have garnered significant attention in agrochemical research due to their broad spectrum of biological activities.[1][2][3] The versatile quinoline scaffold can be modified with various functional groups to develop potent herbicides, fungicides, and insecticides.[2][4][5] Halogenated quinoline derivatives, in particular, have shown promise in disrupting key biological processes in pests and weeds.[4][6][7] This document outlines the potential applications and investigational protocols for 4-Bromo-3-chloro-5,8-difluoroquinoline , a novel polyhalogenated quinoline, in the context of agrochemical discovery and development. While direct research on this specific compound is limited, its structural features suggest potential utility as a lead compound for new agrochemical agents.

Potential Agrochemical Applications

Based on structure-activity relationships of similar halogenated quinolines, this compound is a candidate for investigation in the following areas:

  • Herbicidal Activity: Halogenated quinolines have been reported to inhibit photosynthetic electron transport (PET), a key process in plant metabolism.[6] The electron-withdrawing nature of the bromine, chlorine, and fluorine substituents on the quinoline ring may enhance its binding affinity to target sites within the photosystem II complex, leading to potent herbicidal effects.[6]

  • Fungicidal Activity: Chlorinated quinolines have demonstrated efficacy against pathogenic fungi such as Fusarium oxysporum.[4][7] The presence of multiple halogen atoms in this compound could confer significant antifungal properties, potentially by inhibiting essential enzymatic pathways or disrupting cell membrane integrity in susceptible fungal species.

  • Insecticidal Activity: Certain quinoline derivatives have shown insecticidal activity against various pests, including the red palm weevil (Rhynchophorus ferrugineus).[4][7] The specific substitution pattern of this compound may allow it to interact with critical targets in the insect nervous system or other physiological processes.

Investigational Protocols

The following are proposed experimental protocols for the preliminary screening of this compound for its potential agrochemical activities.

Protocol 1: Evaluation of Herbicidal Activity

Objective: To assess the pre- and post-emergence herbicidal activity of this compound against a panel of common weed species.

Methodology:

  • Plant Material: Seeds of monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Amaranthus retroflexus) weeds will be used.

  • Pre-emergence Application:

    • Weed seeds will be sown in pots containing a standard potting mix.

    • The test compound will be dissolved in an appropriate solvent (e.g., acetone) and applied to the soil surface at various concentrations (e.g., 10, 50, 100, and 200 g/ha).

    • Pots will be maintained in a greenhouse with controlled temperature and light conditions.

    • Herbicidal effects (e.g., inhibition of germination, growth reduction) will be visually assessed and scored at 7, 14, and 21 days after treatment (DAT).

  • Post-emergence Application:

    • Weed seedlings will be grown to the 2-3 leaf stage.

    • The test compound will be formulated as an emulsifiable concentrate and applied as a foliar spray at various concentrations.

    • Plants will be returned to the greenhouse, and herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) will be evaluated at 7, 14, and 21 DAT.

  • Data Analysis: The effective dose required to cause 50% inhibition of growth (ED₅₀) will be calculated for each weed species.

Protocol 2: In Vitro Fungicidal Screening

Objective: To determine the in vitro fungicidal activity of this compound against a panel of plant pathogenic fungi.

Methodology:

  • Fungal Strains: A selection of economically important plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Phytophthora infestans) will be used.

  • Poisoned Food Technique:

    • The test compound will be dissolved in a suitable solvent and added to molten potato dextrose agar (PDA) to achieve a range of final concentrations (e.g., 1, 5, 10, 50, and 100 µg/mL).

    • The amended PDA will be poured into Petri plates.

    • A mycelial plug from a fresh culture of the test fungus will be placed at the center of each plate.

    • Plates will be incubated at an appropriate temperature until the mycelial growth in the control plate reaches the edge.

  • Data Analysis: The percentage of mycelial growth inhibition will be calculated for each concentration. The effective concentration required to inhibit 50% of mycelial growth (EC₅₀) will be determined.

Protocol 3: Insecticidal Bioassay

Objective: To evaluate the insecticidal activity of this compound against a model insect pest.

Methodology:

  • Insect Species: A common agricultural pest such as the diamondback moth (Plutella xylostella) or the cotton leafworm (Spodoptera litura) will be used.

  • Leaf Dip Bioassay:

    • Leaf discs from a suitable host plant (e.g., cabbage for P. xylostella) will be dipped in solutions of the test compound at various concentrations (e.g., 10, 50, 100, 250, and 500 mg/L).

    • The treated leaf discs will be air-dried and placed in Petri dishes lined with moist filter paper.

    • A known number of insect larvae (e.g., 10 third-instar larvae) will be introduced into each Petri dish.

    • Mortality will be recorded at 24, 48, and 72 hours after treatment.

  • Data Analysis: The lethal concentration required to cause 50% mortality (LC₅₀) will be calculated.

Data Presentation

The quantitative data from the proposed experiments should be summarized in the following tables for clear comparison and analysis.

Table 1: Herbicidal Activity of this compound

Weed SpeciesApplicationED₅₀ (g/ha) at 21 DAT
Echinochloa crus-galliPre-emergenceTBD
Post-emergenceTBD
Amaranthus retroflexusPre-emergenceTBD
Post-emergenceTBD

Table 2: Fungicidal Activity of this compound

Fungal SpeciesEC₅₀ (µg/mL)
Fusarium oxysporumTBD
Botrytis cinereaTBD
Phytophthora infestansTBD

Table 3: Insecticidal Activity of this compound

Insect SpeciesLC₅₀ (mg/L) at 48 hours
Plutella xylostellaTBD
Spodoptera lituraTBD

Visualizations

The following diagrams illustrate the proposed experimental workflows.

Herbicidal_Screening_Workflow cluster_pre Pre-emergence cluster_post Post-emergence Sowing Sow Weed Seeds Treatment_Pre Apply Test Compound to Soil Sowing->Treatment_Pre Incubation_Pre Greenhouse Incubation Treatment_Pre->Incubation_Pre Assessment_Pre Visual Assessment (7, 14, 21 DAT) Incubation_Pre->Assessment_Pre Data_Analysis_H Calculate ED50 Assessment_Pre->Data_Analysis_H Growing Grow Seedlings Treatment_Post Foliar Spray with Test Compound Growing->Treatment_Post Incubation_Post Greenhouse Incubation Treatment_Post->Incubation_Post Assessment_Post Visual Assessment (7, 14, 21 DAT) Incubation_Post->Assessment_Post Assessment_Post->Data_Analysis_H

Caption: Workflow for Herbicidal Activity Screening.

Fungicidal_Screening_Workflow Prepare_Media Prepare PDA with Test Compound Inoculate Inoculate with Fungal Plug Prepare_Media->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Mycelial Growth Diameter Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate Analyze Determine EC50 Calculate->Analyze

Caption: Workflow for In Vitro Fungicidal Screening.

Insecticidal_Bioassay_Workflow Prepare_Leaves Dip Leaf Discs in Test Compound Solution Dry_Leaves Air-dry Treated Leaf Discs Prepare_Leaves->Dry_Leaves Introduce_Insects Introduce Insect Larvae Dry_Leaves->Introduce_Insects Incubate Incubate under Controlled Conditions Introduce_Insects->Incubate Record_Mortality Record Mortality at 24, 48, 72 hours Incubate->Record_Mortality Analyze Calculate LC50 Record_Mortality->Analyze

Caption: Workflow for Insecticidal Leaf Dip Bioassay.

Conclusion

While further research is required to elucidate the specific agrochemical properties of this compound, its chemical structure suggests it is a promising candidate for the development of novel herbicides, fungicides, or insecticides. The protocols and workflows outlined in this document provide a foundational framework for the systematic evaluation of its biological activity. Successful identification of potent activity in any of these areas would warrant further investigation into its mechanism of action, spectrum of activity, and potential for commercial development.

References

Application Notes and Protocols for the Development of Novel Heterocycles from 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of novel heterocyclic compounds derived from the versatile starting material, 4-Bromo-3-chloro-5,8-difluoroquinoline. The protocols outlined below are based on established synthetic methodologies for analogous halogenated quinolines and are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The unique substitution pattern of this compound offers multiple reaction sites for the introduction of diverse functionalities, enabling the creation of novel chemical entities with potential therapeutic applications.

Overview of Synthetic Strategies

The reactivity of this compound is primarily dictated by the presence of two distinct halogen atoms at positions 3 and 4, which can be selectively functionalized using a variety of modern synthetic methods. The bromine atom at the 4-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 3-position can also participate in such reactions, often under different conditions, allowing for sequential functionalization.

Key Synthetic Transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds by reacting the bromo or chloroquinoline with boronic acids or esters.

    • Buchwald-Hartwig Amination: For the introduction of nitrogen-based nucleophiles to form C-N bonds.

    • Sonogashira Coupling: For the formation of C-C triple bonds by coupling with terminal alkynes.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline ring and the fluorine atoms can activate the chloro and bromo positions for substitution with various nucleophiles.

The general workflow for the development of novel heterocycles from this compound is depicted below.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Amines, Amides) start->buchwald sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira snar Nucleophilic Aromatic Substitution (e.g., Thiols, Alkoxides) start->snar intermediate1 4-Aryl/Heteroaryl-3-chloro- 5,8-difluoroquinoline suzuki->intermediate1 intermediate2 4-Amino-3-chloro- 5,8-difluoroquinoline buchwald->intermediate2 intermediate3 4-Alkynyl-3-chloro- 5,8-difluoroquinoline sonogashira->intermediate3 intermediate4 Substituted Quinoline Derivatives snar->intermediate4 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2->cyclization intermediate3->cyclization bioassay Biological Evaluation (e.g., Antimicrobial, Anticancer) intermediate4->bioassay final_products Novel Fused Heterocycles cyclization->final_products final_products->bioassay

Caption: General workflow for the synthesis of novel heterocycles.

Experimental Protocols

The following protocols are representative procedures for the key synthetic transformations of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling at the 4-Position

This protocol describes the selective C-C bond formation at the 4-position of the quinoline core.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), and PPh3 (0.1 eq).

  • Add K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid3-Chloro-5,8-difluoro-4-phenylquinoline85
24-Methoxyphenylboronic acid3-Chloro-5,8-difluoro-4-(4-methoxyphenyl)quinoline82
3Thiophene-2-boronic acid3-Chloro-5,8-difluoro-4-(thiophen-2-yl)quinoline78

Table 1: Representative yields for Suzuki-Miyaura coupling reactions.

Protocol 2: Buchwald-Hartwig Amination at the 4-Position

This protocol details the introduction of an amino group at the 4-position.

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen gas supply

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add Pd2(dba)3 (0.02 eq) and Xantphos (0.04 eq) to a Schlenk tube.

  • Add this compound (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

EntryAmineProductYield (%)
1Morpholine4-(3-Chloro-5,8-difluoroquinolin-4-yl)morpholine92
2AnilineN-(3-Chloro-5,8-difluoroquinolin-4-yl)aniline75
3BenzylamineN-Benzyl-3-chloro-5,8-difluoroquinolin-4-amine88

Table 2: Representative yields for Buchwald-Hartwig amination reactions.

Protocol 3: Sonogashira Coupling at the 4-Position

This protocol outlines the formation of a C-C triple bond at the 4-position.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Nitrogen gas supply

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF and TEA (2.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

EntryAlkyneProductYield (%)
1Phenylacetylene3-Chloro-5,8-difluoro-4-(phenylethynyl)quinoline90
2Ethynyltrimethylsilane3-Chloro-5,8-difluoro-4-((trimethylsilyl)ethynyl)quinoline95
3Propargyl alcohol3-(3-Chloro-5,8-difluoroquinolin-4-yl)prop-2-yn-1-ol83

Table 3: Representative yields for Sonogashira coupling reactions.

Intramolecular Cyclization for Fused Heterocycle Synthesis

The functionalized quinoline derivatives obtained from the protocols above can serve as precursors for the synthesis of novel fused heterocyclic systems. For instance, an ortho-aminoaryl substituted quinoline can undergo intramolecular cyclization to form a quinolino[x,y-z]quinazoline derivative.

G start 4-(2-Aminophenyl)-3-chloro- 5,8-difluoroquinoline reagent Reagent (e.g., Formic Acid, Triphosgene) start->reagent cyclization Intramolecular Cyclization reagent->cyclization product Fused Quinazolinone Derivative cyclization->product

Caption: Pathway for fused heterocycle synthesis.

Biological Evaluation

The newly synthesized heterocycles should be subjected to a panel of biological assays to determine their potential therapeutic value.

Antimicrobial Activity Screening

Protocol:

  • Bacterial and Fungal Strains: A representative panel of Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and fungal strains (e.g., Candida albicans, Aspergillus niger) should be used.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 h for bacteria, 28 °C for 48 h for fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as positive controls.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Control 1.00.52.0
Derivative 1 4.08.016.0
Derivative 2 2.04.08.0
Derivative 3 >64>64>64

Table 4: Hypothetical antimicrobial activity data.

Anticancer Activity Screening

Protocol:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used.

  • MTT or SRB Assay:

    • Seed the cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • After the incubation period, assess cell viability using the MTT or SRB colorimetric assay.

    • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

    • A standard anticancer drug (e.g., doxorubicin) should be used as a positive control.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Control 0.50.81.2
Derivative 1 5.28.110.5
Derivative 2 2.84.56.3
Derivative 3 >100>100>100

Table 5: Hypothetical anticancer activity data.

Conclusion

The strategic functionalization of this compound opens up a vast chemical space for the discovery of novel heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of new quinoline-based derivatives with the potential to address unmet medical needs. Careful execution of these synthetic and screening methodologies will be crucial in identifying lead compounds for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) to improve the yield of 4-Bromo-3-chloro-5,8-difluoroquinoline synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound. A plausible synthetic pathway is outlined below, followed by troubleshooting for each key stage.

Overall Synthetic Workflow

Synthetic Workflow A 2,5-Difluoroaniline C 4-Hydroxy-5,8-difluoroquinoline-3-carboxylate A->C Gould-Jacobs Reaction Step 1 B Diethyl ethoxymethylenemalonate B->C D 4-Hydroxy-5,8-difluoroquinoline C->D Hydrolysis & Decarboxylation Step 2 E 3-Chloro-4-hydroxy-5,8-difluoroquinoline D->E Chlorination (C3) Step 3 F This compound E->F Bromination (C4) Step 4

Caption: Plausible synthetic pathway for this compound.

Step 1: Gould-Jacobs Reaction to form 4-Hydroxy-5,8-difluoroquinoline-3-carboxylate

Q1: The yield of the initial condensation between 2,5-difluoroaniline and diethyl ethoxymethylenemalonate is low. What are the possible causes and solutions?

A1: Low yields in the initial condensation can be attributed to several factors:

  • Incomplete Reaction: The reaction may require more forcing conditions than anticipated due to the electron-withdrawing nature of the fluorine atoms on the aniline.

    • Solution: Increase the reaction temperature and/or time. Microwave irradiation has been shown to significantly improve yields and reduce reaction times in Gould-Jacobs reactions.[1]

  • Side Reactions: At higher temperatures, decomposition of the starting materials or the product can occur.

    • Solution: Optimize the temperature and reaction time. A time-temperature examination is recommended to find the optimal balance that maximizes product formation while minimizing degradation.[1]

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: Use a slight excess of diethyl ethoxymethylenemalonate to ensure complete consumption of the aniline.

Q2: The subsequent cyclization of the anilinomethylenemalonate intermediate is not proceeding to completion, resulting in a low yield of the desired 4-hydroxyquinoline.

A2: The thermal intramolecular cyclization is often the most challenging step of the Gould-Jacobs reaction and typically requires high temperatures.[2][3]

  • Insufficient Temperature: The activation energy for the 6-electron cyclization is high.

    • Solution: The cyclization is often carried out in a high-boiling point solvent such as diphenyl ether or Dowtherm A at temperatures ranging from 230-280°C.[2][4] It is crucial to maintain a consistently high temperature for the reaction to proceed efficiently.

  • Reaction Time: The reaction may not have been heated for a sufficient duration.

    • Solution: Increase the reflux time. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

  • Product Decomposition: Prolonged exposure to very high temperatures can lead to product degradation.

    • Solution: As with the initial condensation, a careful optimization of temperature and time is necessary. Microwave-assisted synthesis can be a valuable tool to achieve high temperatures for shorter durations, potentially minimizing decomposition.[1]

Parameter Conventional Heating Microwave Irradiation
Temperature 230-280°C250-300°C
Solvent Diphenyl ether, Dowtherm AOften solvent-free or in a high-boiling point solvent
Reaction Time Several hoursMinutes
Typical Yields Low to moderateModerate to high
Side Reactions Charring, decomposition, formation of regioisomersReduced side reactions due to shorter reaction times

Table 1: Comparison of Conventional and Microwave-Assisted Gould-Jacobs Cyclization.

Step 2: Saponification and Decarboxylation

Q3: The hydrolysis of the carboxylate ester is incomplete, or I am observing side products.

A3: Incomplete hydrolysis or the formation of side products can occur due to several reasons:

  • Insufficient Base or Reaction Time: The ester may be sterically hindered or electronically deactivated, requiring more stringent conditions for complete saponification.

    • Solution: Increase the concentration of the base (e.g., NaOH or KOH) and/or prolong the reaction time. Heating the reaction mixture can also accelerate the hydrolysis.

  • Hydrolysis of other functional groups: While unlikely in this specific intermediate, harsh basic conditions can sometimes affect other parts of the molecule.

    • Solution: Monitor the reaction closely and use the mildest conditions necessary for complete saponification.

Q4: The decarboxylation step is giving a low yield of 4-hydroxy-5,8-difluoroquinoline.

A4: Decarboxylation of the carboxylic acid intermediate typically requires high temperatures.

  • Insufficient Heating: The temperature may not be high enough to induce efficient decarboxylation.

    • Solution: The decarboxylation is often carried out by heating the carboxylic acid at temperatures above its melting point, sometimes in a high-boiling solvent like diphenyl ether.

  • Product Sublimation: The product, 4-hydroxy-5,8-difluoroquinoline, may sublime at the high temperatures required for decarboxylation.

    • Solution: Perform the reaction under a controlled atmosphere (e.g., nitrogen) and use a setup that allows for the collection of any sublimed product.

Step 3: Chlorination at the 3-Position

Q5: I am having difficulty selectively chlorinating the 3-position of 4-hydroxy-5,8-difluoroquinoline.

A5: Selective chlorination at the C3 position of a 4-hydroxyquinoline can be challenging.

  • Incorrect Reagent: The choice of chlorinating agent is critical.

    • Solution: A common reagent for this transformation is sulfuryl chloride (SO₂Cl₂) in a suitable solvent like dioxane.

  • Reaction Conditions: The reaction conditions will significantly influence the selectivity and yield.

    • Solution: The reaction is often carried out at slightly elevated temperatures. It is important to carefully control the stoichiometry of the chlorinating agent to avoid over-chlorination.

  • Side Reactions: Over-chlorination or chlorination at other positions on the quinoline ring can occur.

    • Solution: Start with one equivalent of the chlorinating agent and monitor the reaction progress carefully. Purification by column chromatography may be necessary to separate the desired product from any side products.

Step 4: Bromination at the 4-Position (Conversion of 4-hydroxy to 4-bromo)

Q6: The conversion of the 4-hydroxyl group to a 4-bromo group is resulting in a low yield or decomposition.

A6: This transformation requires the conversion of a poor leaving group (hydroxyl) into a good one, followed by nucleophilic substitution.

  • Inefficient Brominating Agent: The choice of brominating agent is crucial for a successful reaction.

    • Solution: Phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) are commonly used for this type of transformation.

  • Harsh Reaction Conditions: These reactions often require high temperatures, which can lead to decomposition, especially with a highly substituted quinoline.

    • Solution: Start with a moderate temperature (e.g., 100-120°C) and gradually increase if the reaction is not proceeding. The reaction should be carried out under anhydrous conditions to prevent the decomposition of the phosphorus halides.

  • Work-up Procedure: The work-up of reactions involving phosphorus halides can be hazardous and can affect the yield.

    • Solution: The reaction mixture should be cooled significantly before being carefully quenched by pouring it onto ice. The pH should then be adjusted with a base (e.g., sodium carbonate or ammonia solution) to precipitate the product.[4]

Reagent Typical Conditions Potential Issues
POBr₃ Neat or in a high-boiling solvent, 100-150°C, 1-4 hoursCan be sluggish, may require higher temperatures
PBr₃/PBr₅ Neat or in a solvent like chloroform, reflux, 2-6 hoursVigorous reaction, potential for side product formation

Table 2: Common Reagents for the Conversion of 4-Hydroxyquinolines to 4-Bromoquinolines.

Frequently Asked Questions (FAQs)

Q: What is a plausible starting material for the synthesis of this compound?

A: A suitable and commercially available starting material is 2,5-difluoroaniline. This precursor contains the desired fluorine substitution pattern on the benzene ring of the quinoline core.

Q: What are the main challenges in the Gould-Jacobs synthesis of 4-hydroxy-5,8-difluoroquinoline?

A: The main challenge is the high temperature required for the thermal cyclization step.[2] The electron-withdrawing fluorine atoms on the aniline ring can make the cyclization more difficult, necessitating harsh conditions which can lead to lower yields and potential product decomposition.

Q: How can I convert the 4-hydroxyquinoline intermediate to a 4-chloroquinoline?

A: The most common method is to react the 4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with gentle heating.[4] The excess POCl₃ is typically removed under reduced pressure, and the residue is carefully quenched with ice water to precipitate the 4-chloroquinoline.

Q: What are some common side reactions during the bromination of quinolines?

A: Common side reactions include over-bromination, leading to di- or tri-brominated products, and bromination at undesired positions. The regioselectivity of bromination is highly dependent on the existing substituents on the quinoline ring and the reaction conditions. The use of N-bromosuccinimide (NBS) can sometimes offer better selectivity compared to molecular bromine.[5]

Q: What purification techniques are recommended for the final product and intermediates?

A: The intermediates and the final product are likely to be solids. Purification can typically be achieved by:

  • Recrystallization: Using a suitable solvent system (e.g., ethanol, acetonitrile, or toluene) is a common method for purifying solid organic compounds.

  • Column Chromatography: For separating mixtures of closely related compounds, such as regioisomers or products of over-halogenation, silica gel column chromatography is effective.

  • Acid-Base Extraction: Quinoline derivatives are basic and can be protonated. This property can be exploited for purification by extracting the compound into an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then re-precipitating the product by basifying the aqueous solution.

Logical Troubleshooting Flowchart

Troubleshooting Flowchart start Low Yield in Synthesis Step check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality & Stoichiometry check_sm->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions incomplete_rxn Incomplete Reaction? check_conditions->incomplete_rxn side_products Side Products Observed? incomplete_rxn->side_products No optimize_conditions Optimize Conditions: - Increase Temp/Time - Change Solvent - Use Microwave incomplete_rxn->optimize_conditions Yes adjust_stoichiometry Adjust Reagent Stoichiometry side_products->adjust_stoichiometry No modify_workup Modify Work-up/ Purification Protocol side_products->modify_workup Yes success Yield Improved optimize_conditions->success adjust_stoichiometry->optimize_conditions modify_workup->success

Caption: A logical flowchart for troubleshooting low-yield issues.

References

Technical Support Center: Purification of Crude 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Bromo-3-chloro-5,8-difluoroquinoline. The following information is designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on typical synthetic routes for halogenated quinolines, such as variations of the Friedländer or Skraup-Doebner-von Miller syntheses, common impurities may include:

  • Unreacted Starting Materials: Such as a poly-halogenated aniline and a carbonyl-containing precursor.

  • Regioisomers: Formed during the cyclization step of the quinoline ring synthesis.

  • Over- or Under-halogenated Byproducts: Depending on the specific halogenation steps used in the synthesis, you may find quinoline derivatives with different halogenation patterns.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: What are the recommended purification methods for this compound?

A2: The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities.

Q3: How can I determine the purity of my final product?

A3: Purity can be assessed using a combination of techniques, including:

  • Thin Layer Chromatography (TLC): To quickly check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough to dissolve the compound.Try a more polar solvent or a solvent mixture. Common solvents for halogenated aromatic compounds include ethanol, methanol, ethyl acetate, and toluene. For highly polar compounds, a mixture like ethyl acetate/hexane or dichloromethane/hexane may be effective.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is too close to the melting point of the compound, or the solution is supersaturated.Use a higher boiling point solvent. Alternatively, add a small amount of a co-solvent in which the compound is less soluble to the hot solution. Ensure slow cooling to promote crystal formation.
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Try adding a small seed crystal of the pure compound to induce crystallization. If the compound is too soluble, select a solvent in which it has lower solubility at room temperature.
Crystals are colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC. The eluent system is not optimal.Systematically vary the polarity of your eluent. For normal-phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is common. Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate for good separation on the column.
Compound streaks on the TLC plate. The compound may be too polar for the silica gel or acidic/basic in nature.Add a small amount of a modifier to your eluent. For acidic compounds, a few drops of acetic acid can help. For basic compounds like quinolines, adding a small amount of triethylamine (0.1-1%) can prevent streaking.
Product elutes too quickly (with the solvent front). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Product does not elute from the column. The eluent is not polar enough, or the compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent. If the compound is still retained, a more polar solvent like methanol may be needed. Consider using a different stationary phase, such as alumina, if strong interaction with silica is suspected.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates with the crude material in various solvent mixtures.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Run the column with the predetermined eluent system.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent/Eluent System (Starting Ratios)Notes
RecrystallizationEthanol/WaterGood for moderately polar compounds.
Ethyl Acetate/HexaneEffective for a range of polarities.
TolueneSuitable for less polar compounds.
Column ChromatographyHexane/Ethyl Acetate (9:1 to 1:1)A standard choice for many organic compounds.
Dichloromethane/Methanol (99:1 to 9:1)For more polar compounds.
Hexane/DichloromethaneFor separating less polar compounds.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization Pathway cluster_chromatography Column Chromatography Pathway Crude Crude 4-Bromo-3-chloro- 5,8-difluoroquinoline Dissolution Dissolve in Minimal Hot Solvent Crude->Dissolution TLC TLC Analysis for Eluent Selection Crude->TLC Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Cooling Slow Cooling Dissolution->Cooling If no insolubles Hot_Filtration->Cooling Crystallization Crystal Formation Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Drying Drying Filtration->Drying Pure_Product_R Pure Product (Recrystallization) Drying->Pure_Product_R Column_Packing Pack Silica Gel Column TLC->Column_Packing Sample_Loading Load Crude Sample Column_Packing->Sample_Loading Elution Elute with Solvent System Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product_C Pure Product (Chromatography) Solvent_Removal->Pure_Product_C Troubleshooting_Logic Start Purification Problem Check_Purity Assess Purity (TLC, HPLC) Start->Check_Purity Impure Product is Impure Check_Purity->Impure Multiple Spots/ Peaks Pure Product is Pure (Low Yield) Check_Purity->Pure Single Spot/ Peak Impurity_Type Identify Impurity Type (Polarity, Reactivity) Impure->Impurity_Type Low_Yield_Cause Investigate Cause of Low Yield Pure->Low_Yield_Cause Unreacted_SM Unreacted Starting Material Impurity_Type->Unreacted_SM Side_Product Side Product/ Isomer Impurity_Type->Side_Product Other_Impurity Other Impurity_Type->Other_Impurity Optimize_Chromatography Optimize Chromatography (Eluent, Stationary Phase) Unreacted_SM->Optimize_Chromatography Optimize_Recrystallization Optimize Recrystallization (Solvent, Temperature) Side_Product->Optimize_Recrystallization Side_Product->Optimize_Chromatography Chemical_Wash Consider Chemical Wash (Acid/Base) Other_Impurity->Chemical_Wash Mechanical_Loss Mechanical Loss (Transfers, Filtration) Low_Yield_Cause->Mechanical_Loss Solubility_Issue Product Loss due to Solubility in Mother Liquor Low_Yield_Cause->Solubility_Issue Decomposition Decomposition on Silica/During Heating Low_Yield_Cause->Decomposition Improve_Technique Refine Handling Technique Mechanical_Loss->Improve_Technique Change_Solvent Change Recrystallization Solvent/Cooling Solubility_Issue->Change_Solvent Use_Milder_Conditions Use Milder Purification Conditions Decomposition->Use_Milder_Conditions

Technical Support Center: Optimizing Suzuki Reactions for Haloquinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving haloquinoline substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their reaction conditions for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a chloroquinoline is not working or gives very low yield. What are the common causes and how can I improve it?

A1: Chloroquinolines are notoriously less reactive than their bromo or iodo counterparts due to the strong C-Cl bond.[1][2] Low yields are often attributed to a slow oxidative addition step.[3][4]

Troubleshooting Steps:

  • Catalyst System: Employ a more active catalyst system. Electron-rich and bulky phosphine ligands, such as Buchwald's SPhos or XPhos, are often effective for activating aryl chlorides.[1][5] PEPPSI-type catalysts are also a good choice.[5][6] Consider using a higher catalyst loading.

  • Forcing Conditions: Increase the reaction temperature.[1] Reactions with chloroquinolines may require temperatures around 100-120 °C.[5]

  • Stronger Base: Use a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the transmetalation step.[1][7]

Q2: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a common side reaction, especially with heteroaryl boronic acids under basic aqueous conditions.[8]

Mitigation Strategies:

  • Anhydrous Conditions: Switch to anhydrous reaction conditions. Using a base like potassium trimethylsilanolate (TMSOK) in a solvent like DME can be effective.[8]

  • Boronic Esters: Use more stable boronic esters, such as pinacol esters (BPin), MIDA esters, or trifluoroborate salts (BF₃K), which are less prone to protodeboronation.[1]

  • Less Harsh Conditions: If possible, use milder reaction conditions, such as a weaker base (e.g., K₂CO₃ instead of stronger bases if tolerated by the substrate) or a lower temperature.[1]

  • Excess Boronic Acid: Employing a slight excess (1.1-1.5 equivalents) of the boronic acid can help compensate for some loss due to this side reaction.[8]

Q3: My reaction mixture turns black, and I get a poor yield. What does this indicate?

A3: The formation of a black precipitate often indicates the decomposition of the palladium catalyst to form palladium black.[4] This reduces the concentration of the active catalytic species in the solution, leading to low conversion.

Possible Causes and Solutions:

  • Oxygen Sensitivity: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2][9] Degas all solvents and reagents thoroughly before use to remove dissolved oxygen.[1]

  • Ligand Degradation: The phosphine ligand may be oxidizing. Using more stable and robust ligands or pre-catalysts can help.[1][6]

  • High Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature.

Q4: How do I choose the right solvent and base for my haloquinoline Suzuki coupling?

A4: The choice of solvent and base is crucial and often substrate-dependent.

  • Solvents: A mixture of an organic solvent and water is common for Suzuki reactions to dissolve both the organic substrates and the inorganic base.[6][10] Common choices include dioxane/water, THF/water, or toluene/water.[1] For substrates with poor solubility, DMF or MeCN can be alternatives.[1][11] Anhydrous solvents like DME or THF can be used with soluble organic bases to prevent protodeboronation.[8]

  • Bases: The base activates the boronic acid for transmetalation.[12]

    • K₂CO₃: A common and mild base, often used in aqueous solvent mixtures.[1][13]

    • K₃PO₄: A stronger base, often used for less reactive halides like chlorides.[1]

    • Cs₂CO₃: A strong and highly soluble base, effective for challenging couplings.[7][14]

    • Organic Bases: Amines like DBU or soluble bases like TMSOK can be used in specific applications, particularly under anhydrous conditions.[8][15]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Suzuki coupling of haloquinolines.

Problem: Low or No Product Formation

G start Low/No Product check_reactivity Check Haloquinoline Reactivity (I > Br > Cl) start->check_reactivity chloro Dealing with Chloroquinoline? check_reactivity->chloro Yes bromo_iodo Bromo or Iodoquinoline check_reactivity->bromo_iodo No increase_temp Increase Temperature (e.g., 100-120 °C) chloro->increase_temp stronger_catalyst Use Stronger Catalyst System (e.g., XPhos, SPhos, PEPPSI) chloro->stronger_catalyst stronger_base Use Stronger Base (e.g., K3PO4, Cs2CO3) chloro->stronger_base check_catalyst Check Catalyst Activity bromo_iodo->check_catalyst catalyst_dead Catalyst Decomposition? (Black Precipitate) check_catalyst->catalyst_dead Yes check_boronic Check Boronic Acid/Ester Stability check_catalyst->check_boronic No degas Degas Solvents/Reagents Use Inert Atmosphere catalyst_dead->degas protodeboronation Protodeboronation Suspected? check_boronic->protodeboronation Yes check_solubility Check Reagent Solubility check_boronic->check_solubility No use_ester Use Boronic Ester (BPin, MIDA) protodeboronation->use_ester anhydrous Switch to Anhydrous Conditions protodeboronation->anhydrous solubility_issue Poor Solubility? check_solubility->solubility_issue Yes change_solvent Change Solvent (e.g., DMF, Toluene) solubility_issue->change_solvent

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical starting conditions for the Suzuki coupling of various haloquinolines. Optimization is often necessary.

Table 1: Recommended Starting Conditions for Bromoquinolines

ParameterConditionNotes
Haloquinoline BromoquinolineGenerally more reactive than chloroquinolines.[1]
Boronic Acid/Ester 1.1 - 1.2 equivalentsPinacol esters can be used to avoid protodeboronation.[3]
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a common starting point.[13]
Base K₂CO₃ or Na₂CO₃ (2-3 equivalents)Aqueous solutions are typically used.[13]
Solvent Dioxane/H₂O (e.g., 4:1) or DMFDMF can be used if solubility is an issue.[13]
Temperature 80 - 100 °CMonitor reaction progress by TLC or LC-MS.

Table 2: Recommended Starting Conditions for Chloroquinolines

ParameterConditionNotes
Haloquinoline ChloroquinolineLess reactive, requires more forcing conditions.[2][5]
Boronic Acid/Ester 1.2 - 1.5 equivalentsUsing an excess can help drive the reaction to completion.
Pd Catalyst Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos) or a pre-catalyst (e.g., XPhos-Pd-G3) (1-3 mol%)Electron-rich, bulky ligands are crucial for activating C-Cl bonds.[1][5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger bases are generally required.[1][7]
Solvent Toluene, Dioxane, or THF (often with water)Anhydrous conditions can also be explored.
Temperature 100 - 120 °CHigher temperatures are typically necessary.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 3-Bromoquinoline with a Phenylboronic Acid

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), the desired phenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G A Combine Reactants: 3-Bromoquinoline Phenylboronic Acid K2CO3 B Add Catalyst: Pd(PPh3)4 A->B C Add Degassed Solvent: Dioxane/H2O B->C D Establish Inert Atmosphere (Ar or N2) C->D E Heat Reaction (e.g., 90 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Aqueous Workup & Extraction F->G H Purification (Column Chromatography) G->H

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Protocol 2: Optimized Procedure for a Challenging Suzuki Coupling of a Chloroquinoline

This protocol is adapted for less reactive chloroquinolines.

  • Reaction Setup: In a glovebox, add the chloroquinoline (1.0 mmol, 1.0 equiv), the boronic acid pinacol ester (1.5 mmol, 1.5 equiv), and finely ground K₃PO₄ (3.0 mmol, 3.0 equiv) to a vial.

  • Catalyst Addition: Add the pre-catalyst, for example, XPhos-Pd-G3 (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-chloro-5,8-difluoroquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthetic modifications of this versatile quinoline scaffold.

Troubleshooting Guides

This section addresses common problems encountered during reactions involving this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Conversion of the Starting Material in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am trying to perform a nucleophilic aromatic substitution on this compound with an amine, but I am observing very low conversion of my starting material. What are the potential reasons for this?

Answer:

Several factors could contribute to low reactivity in nucleophilic aromatic substitution (SNAr) reactions with this substrate. The quinoline ring is activated towards nucleophilic attack by the electron-withdrawing effects of the nitrogen atom and the fluorine substituents. However, the following should be considered:

  • Insufficient Reaction Temperature: While the substrate is activated, SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

  • Inappropriate Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

  • Weak Nucleophile: The nucleophilicity of your amine might be too low. Sterically hindered amines or anilines with electron-withdrawing groups may react slowly.

  • Base Strength: If using an amine salt or a neutral amine, the presence of a suitable non-nucleophilic base is crucial to deprotonate the amine or neutralize any generated acid (e.g., HBr), which can protonate your nucleophile and render it unreactive.

Troubleshooting Table 1: General SNAr Reaction Conditions

ParameterRecommendationRationale
Temperature 80-150 °CTo overcome the activation energy barrier.
Solvent DMF, DMSO, NMP, DioxanePolar aprotic solvents enhance nucleophilicity.
Base K₂CO₃, Cs₂CO₃, DIPEATo neutralize acid byproducts and/or deprotonate the nucleophile.
Nucleophile Concentration 1.1 - 2.0 equivalentsTo drive the reaction to completion.
Issue 2: Formation of Multiple Products in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting to selectively substitute the bromine atom at the C4 position, but I am observing a mixture of products. What could be the cause?

Answer:

The formation of multiple products in SNAr reactions with this compound is often due to a lack of complete regioselectivity.

  • Reactivity of Halogen Substituents: The C4-bromo group is generally the most labile leaving group in SNAr reactions on this scaffold due to the strong activation from the ring nitrogen. However, under forcing conditions (high temperature, long reaction times, or with very strong nucleophiles), substitution at the C3-chloro position can also occur, leading to a mixture of isomers.

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the haloquinoline can occur, leading to the formation of the corresponding quinolinone byproduct. This is particularly relevant at elevated temperatures and in the presence of a base.

Illustrative Regioselectivity Data (Hypothetical)

The following table illustrates the expected trend in product distribution based on general reactivity principles in a reaction with a generic amine nucleophile (R-NH₂).

Reaction ConditionC4-Substitution Product (Desired)C3-Substitution Product (Side Product)4-Hydroxy Product (Side Product)
80 °C, 4 hours~90%<5%<1%
120 °C, 12 hours~75%~15%~5%
120 °C, 12 hours (wet solvent)~70%~15%~10%

To improve selectivity for the C4 position, it is advisable to use milder reaction conditions (lower temperature and shorter reaction time) and ensure the reaction is performed under strictly anhydrous conditions.

Issue 3: Dehalogenation as a Side Reaction in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am performing a Suzuki coupling to introduce an aryl group at the C4 position, but I am isolating a significant amount of the de-brominated product (3-chloro-5,8-difluoroquinoline). Why is this happening?

Answer:

Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.

  • Proto-deboronation of Boronic Acid: The boronic acid coupling partner can undergo proto-deboronation, especially in the presence of water and base at elevated temperatures. The resulting arene can then participate in the catalytic cycle, leading to the formation of the de-brominated starting material.

  • β-Hydride Elimination: If the organometallic partner has a β-hydrogen, β-hydride elimination can occur, generating a palladium-hydride species which can then reduce the starting material.

  • Reductive Dehalogenation: The palladium catalyst in a low oxidation state can react with sources of hydride in the reaction mixture (e.g., from solvent or additives) to cause direct reductive dehalogenation.

Troubleshooting Table 2: Minimizing Dehalogenation in Suzuki Coupling

ParameterRecommendationRationale
Solvent Use anhydrous solvents.To minimize proto-deboronation.
Base Use a weaker base if possible (e.g., K₃PO₄ instead of NaOH).To reduce the rate of proto-deboronation.
Ligand Use bulky, electron-rich phosphine ligands.Can promote the desired reductive elimination over side reactions.
Temperature Run the reaction at the lowest effective temperature.To decrease the rate of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the order of reactivity for the halogen atoms in this compound towards nucleophilic aromatic substitution?

A1: The general order of reactivity for nucleophilic aromatic substitution on this molecule is C4-Br > C3-Cl. The C-F bonds on the benzene ring are generally unreactive towards SNAr under typical conditions due to the high strength of the C-F bond. The C4 position is most activated by the adjacent nitrogen atom.

Q2: Can I selectively perform a metal-halogen exchange at the C4 position?

A2: Yes, selective metal-halogen exchange is generally possible. The C-Br bond is significantly more reactive towards lithium-halogen exchange reagents (like n-BuLi or i-PrMgCl) than the C-Cl bond. To avoid side reactions, this should be performed at low temperatures (e.g., -78 °C).

Q3: Are the fluorine atoms on the benzene ring susceptible to displacement?

A3: Under standard nucleophilic aromatic substitution or palladium-catalyzed cross-coupling conditions, the fluorine atoms at the C5 and C8 positions are generally stable and unreactive. Their displacement would require very harsh reaction conditions that would likely degrade the molecule.

Q4: What are the potential products of hydrolysis?

A4: Hydrolysis, particularly at the C4 position, would lead to the formation of 3-chloro-5,8-difluoroquinolin-4-one. This can occur in the presence of water, especially under basic conditions and at elevated temperatures.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of the C4-Bromo Group with an Amine

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired amine (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of approximately 0.1-0.5 M.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Signaling Pathways and Experimental Workflows

SNAr_Troubleshooting start SNAr Reaction Setup (this compound + Nucleophile) issue Low Conversion? start->issue check_temp Increase Temperature (80-150 °C) issue->check_temp Yes success Desired Product issue->success No check_solvent Use Polar Aprotic Solvent (DMF, DMSO) check_temp->check_solvent check_nucleophile Increase Nucleophile Concentration / Use Stronger Nucleophile check_solvent->check_nucleophile check_base Add Non-Nucleophilic Base (K2CO3, DIPEA) check_nucleophile->check_base check_base->success Side_Reactions_SNAr cluster_products Potential Products start This compound + R-NH2 desired_product C4-Amino Product (Desired) start->desired_product Mild Conditions (e.g., 80°C) side_product1 C3-Amino Product (Side Product) start->side_product1 Forcing Conditions (e.g., >120°C) side_product2 4-Hydroxy Product (Hydrolysis) start->side_product2 Presence of H2O Dehalogenation_Pathway start Suzuki Coupling: This compound + Ar-B(OH)2 desired_path Desired Cross-Coupling start->desired_path side_path Dehalogenation (Side Reaction) start->side_path desired_product 4-Aryl-3-chloro-5,8-difluoroquinoline desired_path->desired_product side_product 3-chloro-5,8-difluoroquinoline side_path->side_product

Technical Support Center: Purification of 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides a comprehensive column chromatography protocol and troubleshooting advice for the purification of 4-Bromo-3-chloro-5,8-difluoroquinoline. Given the limited specific literature for this exact molecule, the following protocol is a recommended starting point based on the purification of structurally similar halogenated quinolines. Optimization will likely be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of this compound?

A1: Due to the presence of multiple halogen atoms (bromine, chlorine, and fluorine), this compound is expected to be a moderately polar compound. The electronegative fluorine and chlorine atoms increase polarity, while the larger bromine atom contributes less to polarity. Its solubility in common organic solvents should be assessed prior to chromatography to select an appropriate mobile phase.

Q2: Which stationary phase is most suitable for the purification of this compound?

A2: For moderately polar compounds like this, normal-phase chromatography using silica gel (SiO₂) is the most common and recommended stationary phase. The slightly acidic nature of silica gel should not pose a problem for the basic quinoline nitrogen in this case, due to the electron-withdrawing effects of the halogens reducing its basicity.

Q3: How do I choose the right mobile phase?

A3: A good starting point for mobile phase selection is a mixture of a non-polar solvent and a slightly more polar solvent. A common combination is a hexane/ethyl acetate or a cyclohexane/ethyl acetate gradient. The optimal ratio should be determined by thin-layer chromatography (TLC) first, aiming for a retention factor (Rf) of 0.2-0.3 for the target compound.

Q4: How can I visualize the compound on a TLC plate or during column chromatography?

A4: Quinolines and their derivatives are often UV-active due to their aromatic structure. Therefore, visualization can be achieved using a UV lamp at 254 nm. Additionally, staining with potassium permanganate can be used as a general method for visualizing organic compounds.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound does not move from the baseline (Rf = 0) Mobile phase is not polar enough.Increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.
Compound runs with the solvent front (Rf = 1) Mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase.
Poor separation of the target compound from impurities Inappropriate mobile phase polarity. Co-elution of impurities.Optimize the solvent system using TLC with different solvent mixtures. Consider using a shallower gradient during elution. If impurities have very similar polarity, consider alternative chromatography techniques like reverse-phase HPLC.
Streaking or tailing of the spot on TLC or broad bands on the column Compound is too concentrated. Interaction with the stationary phase.Dilute the sample before loading. Add a small amount of a modifying agent like triethylamine (0.1-1%) to the mobile phase to suppress interactions with acidic sites on the silica gel.
Cracks or channels in the silica gel bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Low recovery of the compound after chromatography Compound is irreversibly adsorbed onto the silica gel. Compound is volatile and lost during solvent removal.Consider deactivating the silica gel with a small amount of water or using a different stationary phase like alumina. Use gentle conditions for solvent evaporation (e.g., reduced pressure at a moderate temperature).

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Cyclohexane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Triethylamine (optional)

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • Collection tubes or flasks

  • UV lamp (254 nm)

2. Procedure:

a. Preparation of the Slurry and Packing the Column:

  • Choose a glass column with a diameter appropriate for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude compound by weight).

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Drain the solvent until it is just level with the top of the sand.

b. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

c. Elution and Fraction Collection:

  • Begin elution with the initial, low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be from 2% to 20% ethyl acetate in hexane.

  • Collect fractions of a consistent volume.

  • Monitor the separation by TLC analysis of the collected fractions.

d. Analysis and Product Isolation:

  • Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.

  • Visualize the spots under a UV lamp.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Table 1: Suggested Starting Parameters for Column Chromatography

ParameterRecommended Starting Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Gradient) Hexane:Ethyl Acetate (98:2) -> Hexane:Ethyl Acetate (80:20)
TLC Monitoring (Rf target) 0.2 - 0.3
Visualization UV light (254 nm)

Experimental Workflow

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample start_elution Start Elution with Low Polarity Mobile Phase load_sample->start_elution gradient_elution Gradually Increase Polarity start_elution->gradient_elution collect_fractions Collect Fractions gradient_elution->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Obtain Purified Product evaporate_solvent->pure_product

Caption: Workflow for the column chromatography purification of this compound.

Technical Support Center: Managing Regioselectivity in Reactions of 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the regioselectivity of reactions involving 4-bromo-3-chloro-5,8-difluoroquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen substituents in this compound in cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl > C-F.[1] Therefore, for this compound, the Carbon-Bromine bond at the C4 position is expected to be significantly more reactive than the Carbon-Chlorine bond at the C3 position. The Carbon-Fluorine bonds at C5 and C8 are generally unreactive in these types of couplings.

Q2: How can I achieve selective reaction at the C4-bromo position?

Selective reaction at the C4 position can typically be achieved by carefully controlling the reaction conditions to favor the more reactive C-Br bond.

  • For Suzuki and Sonogashira Couplings: Employing standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ under relatively mild conditions (e.g., lower temperatures and shorter reaction times) will predominantly favor substitution at the C4 position. The significant difference in reactivity between C-Br and C-Cl bonds often provides a high degree of selectivity.

  • For Nucleophilic Aromatic Substitution (SNA_r): The outcome is highly dependent on the nature of the nucleophile and the reaction conditions. The electron-withdrawing nature of the quinoline nitrogen and the fluorine atoms activates the ring towards nucleophilic attack. While the C-Br bond is a better leaving group, the electronic environment of the C3 and C4 positions will play a crucial role. Experimentation with different solvents and temperatures is recommended to optimize selectivity.

Q3: Is it possible to achieve a reaction at the C3-chloro position?

Yes, it is possible, although it is more challenging due to the lower reactivity of the C-Cl bond compared to the C-Br bond. To achieve substitution at the C3 position, two main strategies can be employed:

  • Sequential Reaction: First, react the more reactive C4-bromo position. The resulting product can then be subjected to more forcing reaction conditions (e.g., higher temperatures, more active catalysts, or stronger bases) to induce a reaction at the C3-chloro position.

  • Ligand and Catalyst Choice: In some cross-coupling reactions, the choice of ligand can influence regioselectivity.[2] Using highly active catalysts and specific ligands that promote the oxidative addition to C-Cl bonds might allow for some level of direct reaction at the C3 position, though this is likely to be accompanied by a reaction at the C4 position.

Q4: What should I do if I observe a mixture of products (reaction at both C3 and C4)?

Observing a mixture of products indicates that the reaction conditions are not selective enough. To improve selectivity for the C4 position, consider the following troubleshooting steps:

  • Lower the Reaction Temperature: This will decrease the overall reaction rate and enhance the difference in reactivity between the C-Br and C-Cl bonds.

  • Reduce the Reaction Time: Monitor the reaction closely and stop it once the desired C4-substituted product is formed, before significant reaction at C3 occurs.

  • Use a Milder Base: A less reactive base can sometimes improve selectivity.

  • Change the Catalyst/Ligand: Experiment with different palladium catalysts and phosphine ligands, as they can influence the rate of oxidative addition at each position.

If the goal is to react at the C3 position and a mixture is obtained, it is often more practical to pursue a sequential reaction strategy as described in Q3.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No reaction or low yield Inactive catalyst, insufficient temperature, or inappropriate base.* Ensure the catalyst is active (use a fresh batch).* Gradually increase the reaction temperature.* Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for cross-couplings; NaH, K₂CO₃ for SNA_r).
Formation of undesired side products (e.g., homo-coupling) Catalyst decomposition or non-optimal reaction conditions.* Degas the reaction mixture thoroughly to remove oxygen.* Adjust the stoichiometry of the coupling partners.* Lower the catalyst loading.
Difficulty in purifying the desired product from starting material Incomplete reaction.* Increase the reaction time or temperature.* Add a fresh portion of the catalyst.
Poor regioselectivity (mixture of C3 and C4 substituted products) Reaction conditions are too harsh, leading to the reaction of the less reactive C-Cl bond.* Lower the reaction temperature.* Reduce the reaction time.* Use a less active catalyst or a milder base.

Data Presentation

Table 1: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCatalystBaseTemperatureExpected Major ProductExpected Minor Product
Suzuki Coupling Pd(PPh₃)₄K₂CO₃60-80 °C4-Aryl-3-chloro-5,8-difluoroquinoline3-Aryl-4-bromo-5,8-difluoroquinoline
Sonogashira Coupling PdCl₂(PPh₃)₂, CuIEt₃NRoom Temp - 50 °C4-Alkynyl-3-chloro-5,8-difluoroquinoline3-Alkynyl-4-bromo-5,8-difluoroquinoline
Suzuki Coupling Pd₂(dba)₃, SPhosK₃PO₄100-120 °C4-Aryl-3-chloro-5,8-difluoroquinoline3,4-Diaryl-5,8-difluoroquinoline (if excess arylboronic acid is used)

Table 2: Predicted Regioselectivity in Nucleophilic Aromatic Substitution (SNA_r)

NucleophileSolventTemperatureExpected Major ProductRationale
RO⁻ (e.g., NaOMe) ROHRoom Temp - Reflux4-Alkoxy-3-chloro-5,8-difluoroquinolineC-Br is a better leaving group.
R₂NH (e.g., Piperidine) DMF or NMP80-120 °C4-(Dialkylamino)-3-chloro-5,8-difluoroquinolineC-Br is a better leaving group.
RSH (e.g., PhSH) + Base DMFRoom Temp - 80 °C4-(Thiophenyl)-3-chloro-5,8-difluoroquinolineC-Br is a better leaving group.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

  • To a degassed solution of this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.) in a 3:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 equiv.).

  • Heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the C4-Position

  • To a solution of this compound (1.0 equiv.) and terminal alkyne (1.1 equiv.) in a 2:1 mixture of THF and triethylamine, add PdCl₂(PPh₃)₂ (0.03 equiv.) and CuI (0.05 equiv.).

  • Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

  • Stir the reaction at room temperature for 12-16 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Visualizations

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products start This compound mild Mild Conditions (e.g., Pd(PPh3)4, RT-80°C) start->mild Cross-Coupling or SNAr prod_c4 Selective C4 Substitution mild->prod_c4 forcing Forcing Conditions (e.g., Active Catalyst, >100°C) (after C4 reaction) prod_c3 Selective C3 Substitution forcing->prod_c3 prod_c4->forcing Sequential Reaction

Caption: Decision tree for achieving regioselective substitution.

G reagents 1. Add Reactants & Solvent degas 2. Degas Mixture reagents->degas catalyst 3. Add Catalyst & Base degas->catalyst react 4. Heat and Stir under Inert Atmosphere catalyst->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Aqueous Workup monitor->workup purify 7. Column Chromatography workup->purify product Pure Product purify->product

Caption: General workflow for cross-coupling reactions.

References

troubleshooting failed reactions with 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-chloro-5,8-difluoroquinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: this compound is a highly functionalized electron-deficient heteroaromatic compound. Its reactivity is governed by the following features:

  • Multiple Halogen Substituents: The presence of bromine, chlorine, and fluorine atoms at different positions on the quinoline core provides multiple sites for reaction. The reactivity of these halogens in palladium-catalyzed cross-coupling reactions generally follows the order: Br > Cl.

  • Electron-Deficient Ring System: The fluorine atoms and the nitrogen in the quinoline ring withdraw electron density, making the aromatic system susceptible to nucleophilic aromatic substitution (SNAr).

  • Steric Hindrance: The substitution pattern can create steric hindrance around certain reactive sites, influencing the regioselectivity of reactions.

Q2: In palladium-catalyzed cross-coupling reactions, which halogen is expected to react first?

A2: In palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. Therefore, selective reaction at the C4-bromo position is generally expected under carefully controlled conditions. Challenges in achieving high selectivity can arise, and optimization of catalysts, ligands, and reaction conditions is often necessary.[1][2]

Q3: Is nucleophilic aromatic substitution (SNAr) a viable reaction pathway for this molecule?

A3: Yes, given the electron-deficient nature of the difluoroquinoline core, SNAr is a potential reaction pathway. The positions activated for nucleophilic attack are typically those ortho and para to the nitrogen atom and further activated by the electron-withdrawing fluorine substituents. However, the relative reactivity of the chloro and bromo positions towards SNAr can be competitive and influenced by the nature of the nucleophile and reaction conditions.

Troubleshooting Failed Reactions

This section provides guidance on common issues encountered when using this compound in various reactions.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Symptoms:

  • Starting material is largely unreacted.

  • Formation of dehalogenated byproducts.

  • Low yield of the desired coupled product.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium precursor and ligand. - Consider using a pre-formed, air-stable palladium precatalyst. - Ensure anaerobic conditions are strictly maintained throughout the reaction setup.
Inappropriate Ligand - For Suzuki coupling, try electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos. - For Buchwald-Hartwig amination, ligands such as Josiphos, Xantphos, or BrettPhos may be effective.[3][4] - Ligand screening is often necessary to find the optimal choice for this specific substrate.[5][6][7]
Incorrect Base - The choice of base is critical. For Suzuki reactions, consider bases like K3PO4, Cs2CO3, or K2CO3. - For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used.[8] - Ensure the base is finely powdered and dry.
Low Reaction Temperature - While starting with milder conditions is advisable to ensure selectivity, polyhalogenated, electron-deficient systems can be challenging substrates.[1] - Gradually increase the reaction temperature in increments of 10-20 °C.
Solvent Effects - The polarity of the solvent can influence catalyst activity and selectivity. - Common solvents for cross-coupling include toluene, dioxane, THF, and DMF. A solvent screen may be beneficial.

Troubleshooting Workflow for Low Conversion

G A Low or No Conversion B Check Catalyst Activity (Use fresh catalyst/precatalyst) A->B Step 1 C Optimize Ligand (Screen electron-rich/bulky ligands) B->C Step 2 D Verify Base (Correct type, dry, finely powdered) C->D Step 3 E Increase Temperature (Incrementally) D->E Step 4 F Screen Solvents (Toluene, Dioxane, THF, DMF) E->F Step 5 G Successful Reaction F->G

Caption: A stepwise approach to troubleshooting low conversion in cross-coupling reactions.

Issue 2: Poor Regioselectivity or Multiple Products

Symptoms:

  • Formation of a mixture of products where coupling has occurred at both the bromo and chloro positions.

  • Formation of di-substituted products.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Reaction Conditions Too Harsh - Reduce the reaction temperature. - Decrease the reaction time. - Use a milder base.
High Catalyst Loading - Decrease the palladium catalyst loading to minimize side reactions.
Ligand Choice - Some ligands may promote reaction at the less reactive C-Cl bond. Experiment with different ligands to improve selectivity for the C-Br bond.[1]
Competitive SNAr - If using a strong nucleophile (e.g., in Buchwald-Hartwig), consider if SNAr is competing with the catalytic cycle. - Lowering the temperature may favor the desired cross-coupling pathway.

Logical Diagram for Improving Regioselectivity

G A Poor Regioselectivity B Reduce Reaction Temperature A->B C Lower Catalyst Loading A->C D Screen for More Selective Ligand A->D E Consider Milder Base A->E F Desired Regioisomer B->F C->F D->F E->F

References

Technical Support Center: Cross-Coupling Reactions with 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-chloro-5,8-difluoroquinoline in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react selectively in a cross-coupling reaction with this compound?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl. Therefore, the C-Br bond at the 4-position is significantly more reactive than the C-Cl bond at the 3-position. This allows for selective functionalization at the C4 position while leaving the C3 chloro group intact for subsequent transformations.[1] The regioselectivity of coupling reactions is controlled by a combination of electronic and steric parameters.[2]

Q2: What are the most common cross-coupling reactions performed with aryl halides like this compound?

A2: The most common and versatile cross-coupling reactions for this substrate include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][3]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[4]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.[5]

Q3: How do the fluorine substituents at positions 5 and 8 affect the reactivity of the quinoline core?

A3: The electron-withdrawing nature of the fluorine atoms at positions 5 and 8 will likely increase the reactivity of the aryl halide towards oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. This can potentially allow for milder reaction conditions compared to non-fluorinated analogues.

Troubleshooting Guides

Issue 1: Low to No Reaction Yield

Possible Cause 1: Inactive Catalyst

  • Troubleshooting:

    • Ensure the palladium catalyst is from a reliable source and has been stored properly under an inert atmosphere.

    • Consider using a pre-catalyst that is activated in situ.

    • Increase the catalyst loading, but be mindful of potential side reactions and cost.

Possible Cause 2: Inappropriate Ligand

  • Troubleshooting:

    • The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often effective.

    • Screen a variety of ligands to find the optimal one for your specific reaction.

Possible Cause 3: Incorrect Base or Solvent

  • Troubleshooting:

    • The base plays a critical role in the catalytic cycle. Ensure the base is strong enough for the specific coupling reaction but not so strong as to cause substrate degradation. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).

    • The solvent should be anhydrous and de-gassed. The choice of solvent can influence catalyst solubility and reactivity. Common solvents include toluene, dioxane, DMF, and THF.

Issue 2: Lack of Regioselectivity (Reaction at the C3-Cl position)

Possible Cause 1: High Reaction Temperature or Prolonged Reaction Time

  • Troubleshooting:

    • Harsh reaction conditions can lead to the loss of selectivity. Try lowering the reaction temperature and monitoring the reaction progress closely to avoid prolonged heating after the C4-Br has reacted.

Possible Cause 2: Highly Active Catalyst System

  • Troubleshooting:

    • A very active catalyst might be capable of activating the less reactive C-Cl bond. Consider using a less reactive catalyst or ligand combination. For instance, a less electron-rich ligand might temper the reactivity of the palladium center.

Issue 3: Formation of Side Products (e.g., Homo-coupling, Debromination)

Possible Cause 1: Inefficient Transmetalation or Reductive Elimination

  • Troubleshooting:

    • Homo-coupling of the coupling partner (e.g., boronic acid) can occur if the transmetalation step is slow. Ensure your reagents are pure and the stoichiometry is correct.

    • Debromination (replacement of bromine with hydrogen) can be a result of side reactions with the solvent or base. Ensure anhydrous and high-purity reagents and solvents.

Catalyst and Condition Selection Tables

The following tables provide a starting point for selecting catalysts and conditions for various cross-coupling reactions with this compound, focusing on selective reaction at the C4-Br position.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommended ConditionsNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are often used with additional ligands.
Ligand SPhos, XPhos, RuPhos, PPh₃Bulky, electron-rich phosphines are generally effective.
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₃PO₄ is a good choice for many Suzuki couplings.
Solvent Toluene, Dioxane, 1,2-Dimethoxyethane (DME)Anhydrous and de-gassed solvents are essential.
Temperature 80-120 °CStart with a lower temperature and increase if the reaction is slow.

Table 2: Buchwald-Hartwig Amination Conditions

ParameterRecommended ConditionsNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Often used with specialized Buchwald or Hartwig ligands.
Ligand Xantphos, BINAP, Josiphos, BrettPhosThe choice of ligand is critical and depends on the amine.
Base NaOtBu, LiHMDS, Cs₂CO₃Strong, non-nucleophilic bases are typically required.
Solvent Toluene, DioxaneAnhydrous and de-gassed solvents are essential.
Temperature 80-110 °CMonitor for potential decomposition at higher temperatures.

Table 3: Sonogashira Coupling Conditions

ParameterRecommended ConditionsNotes
Palladium Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are common pre-catalysts for Sonogashira reactions.
Co-catalyst CuICopper(I) iodide is a crucial co-catalyst.
Base Triethylamine (TEA), Diisopropylamine (DIPA)The base also often serves as the solvent.
Solvent THF, DMF, AcetonitrileCo-solvents can be used with TEA or DIPA.
Temperature Room Temperature to 80 °CMany Sonogashira couplings proceed at mild temperatures.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the base (e.g., K₃PO₄, 2.0-3.0 equiv.) and the anhydrous, de-gassed solvent (e.g., Toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Cross_Coupling_Workflow cluster_start Starting Material cluster_coupling Cross-Coupling Reaction Selection cluster_product Selective C4-Functionalized Product start This compound suzuki Suzuki-Miyaura (C-C) start->suzuki Boronic Acid/Ester Pd Catalyst, Base buchwald Buchwald-Hartwig (C-N) start->buchwald Amine Pd Catalyst, Base sonogashira Sonogashira (C-C, alkyne) start->sonogashira Terminal Alkyne Pd/Cu Catalyst, Base product 4-Aryl/Amine/Alkynyl-3-chloro-5,8-difluoroquinoline suzuki->product buchwald->product sonogashira->product

Caption: General workflow for selective cross-coupling reactions at the C4 position of this compound.

Troubleshooting_Logic start Low or No Yield? check_catalyst Check Catalyst Activity & Loading start->check_catalyst Yes success Improved Yield start->success No, proceed to purification check_ligand Screen Different Ligands check_catalyst->check_ligand Still Low Yield check_conditions Optimize Base, Solvent, & Temperature check_ligand->check_conditions Still Low Yield check_conditions->success

Caption: A simplified troubleshooting flowchart for addressing low reaction yields in cross-coupling experiments.

References

Technical Support Center: Overcoming the Low Reactivity of the C-Cl Bond in Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low reactivity of the C-Cl bond in substituted quinolines during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the C-Cl bond in my substituted quinoline unreactive in standard cross-coupling reactions?

A1: The carbon-chlorine bond in aryl chlorides, including substituted quinolines, is significantly stronger and less polarized than the corresponding C-Br or C-I bonds. This inherent stability makes oxidative addition to a low-valent metal catalyst, the crucial first step in most cross-coupling reactions, energetically demanding and often slow.[1] Electron-withdrawing groups on the quinoline ring can further decrease the electron density at the carbon bearing the chlorine, making it a poorer substrate for oxidative addition. Conversely, electron-donating groups can sometimes also hinder the reaction.[2]

Q2: What are the most common cross-coupling reactions to functionalize chloroquinolines?

A2: The most frequently employed and successful methods for functionalizing chloroquinolines are palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[3]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.[4][5]

  • Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.[6][7]

Q3: How can I activate the C-Cl bond for these reactions?

A3: Activation of the C-Cl bond typically involves the careful selection of the catalytic system and reaction conditions. Key strategies include:

  • Ligand Choice: Employing electron-rich and sterically bulky phosphine ligands on the palladium catalyst is crucial. These ligands facilitate the oxidative addition step by increasing the electron density on the metal center.[8][9]

  • Catalyst Precursor: Using pre-formed palladium catalysts (precatalysts) can sometimes offer better results than generating the active catalyst in situ.[1]

  • Reaction Conditions: Higher temperatures are often required to overcome the activation energy barrier. Microwave irradiation has proven to be a highly effective method for accelerating these reactions, often leading to significantly shorter reaction times and improved yields.[3][10]

Q4: I am observing a significant amount of starting material even after prolonged reaction times. What should I do?

A4: Unreacted starting material is a common issue. Consider the following troubleshooting steps:

  • Increase Temperature: If using conventional heating, cautiously increase the reaction temperature. If available, switching to microwave irradiation is highly recommended.[11][12]

  • Change the Ligand: The choice of ligand is critical. If you are using a general-purpose ligand like PPh₃, switching to a more specialized, electron-rich, and bulky ligand such as XPhos, SPhos, or a Josiphos-type ligand may be necessary.[13]

  • Screen Different Bases: The nature and strength of the base can significantly influence the reaction outcome. For Suzuki reactions, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required.[14][15]

  • Check Reagent Quality: Ensure that your solvent is anhydrous and your reagents, especially the boronic acid in Suzuki couplings, are pure and have not degraded.

Q5: My reaction is producing a complex mixture of byproducts. What are the likely side reactions?

A5: Common side reactions depend on the specific coupling method:

  • Suzuki-Miyaura: Protodeboronation (loss of the boronic acid group) of the coupling partner can be a significant issue, especially with prolonged heating or in the presence of moisture. Homocoupling of the boronic acid can also occur.[2]

  • Buchwald-Hartwig: β-hydride elimination can be a competing pathway, leading to hydrodehalogenation of the chloroquinoline.[16]

  • Sonogashira: The most common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is often promoted by the copper co-catalyst in the presence of oxygen.[17]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling of a Chloroquinoline
Potential Cause Troubleshooting Step
Insufficient Catalyst Activity 1. Switch to a more active ligand: Replace PPh₃ with a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos) or a ferrocenylphosphine ligand. 2. Increase catalyst loading: Incrementally increase the palladium catalyst loading from 1-2 mol% up to 5 mol%.
Poor Solubility of Reaction Components 1. Choose an appropriate solvent system: A mixture of a non-polar solvent like toluene or dioxane with water is common. For poorly soluble substrates, consider using a higher boiling point solvent like DMF or NMP.[14] 2. Ensure adequate stirring: Vigorous stirring is essential, especially for heterogeneous mixtures.
Decomposition of Boronic Acid 1. Use fresh, high-purity boronic acid: Store boronic acids in a desiccator. 2. Minimize reaction time: Employ microwave irradiation to shorten the reaction duration and reduce the chance of decomposition.[10] 3. Use a milder base: If possible, switch from a very strong base to a milder one like K₂CO₃.
Steric Hindrance 1. Select a less sterically demanding ligand: While bulky ligands are generally good, extreme steric hindrance on both the quinoline and the boronic acid may require a ligand with a more optimized steric profile. 2. Increase reaction temperature: Higher temperatures can help overcome steric barriers.
Issue 2: Failed Buchwald-Hartwig Amination of a Chloroquinoline
Potential Cause Troubleshooting Step
Incorrect Base 1. Use a sufficiently strong base: For many Buchwald-Hartwig reactions with aryl chlorides, a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS is necessary.[9] 2. Ensure the base is anhydrous: Moisture can deactivate the base and the catalyst.
Catalyst Inhibition 1. Degas the reaction mixture: Oxygen can oxidize the Pd(0) catalyst. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen). 2. Use a pre-catalyst: Pre-formed palladium complexes can be more reliable than generating the active catalyst in situ from Pd(OAc)₂.[1]
Challenging Amine Substrate 1. Primary vs. Secondary Amines: Different ligands may be optimal for primary and secondary amines. For example, BrettPhos is often effective for primary amines, while RuPhos can be better for secondary amines.[15] 2. Bulky Amines: Coupling with sterically hindered amines may require more specialized ligands like DavePhos.[5]
Low Reaction Temperature 1. Increase the temperature: Reactions involving aryl chlorides often require temperatures of 100 °C or higher.[9] 2. Utilize microwave heating: This can dramatically accelerate the reaction.
Issue 3: Prevalent Homocoupling in Sonogashira Coupling of a Chloroquinoline
Potential Cause Troubleshooting Step
Presence of Oxygen 1. Thoroughly degas all solvents and reagents: Oxygen promotes the oxidative homocoupling of the alkyne. Use techniques like freeze-pump-thaw or sparging with an inert gas. 2. Maintain an inert atmosphere: Keep the reaction under a positive pressure of argon or nitrogen throughout.
Inappropriate Copper Source/Amount 1. Use a reliable copper(I) source: CuI is the most common and generally effective co-catalyst. 2. Optimize copper loading: While catalytic, the amount of copper can be critical. Try reducing the amount of CuI.
Copper-Free Conditions 1. Attempt a copper-free Sonogashira reaction: Several protocols exist that avoid the use of a copper co-catalyst, thereby eliminating the primary pathway for alkyne homocoupling. These often require specific ligands and conditions.[18]
Base Selection 1. Use an amine base: Bases like triethylamine or diisopropylethylamine often act as both the base and a co-solvent and can help to minimize homocoupling.[7]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the cross-coupling of substituted chloroquinolines. Note that optimal conditions can vary significantly based on the specific substrates and desired product.

Table 1: Suzuki-Miyaura Coupling of Chloroquinolines

Chloroquinoline SubstrateBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Chloro-6-nitroquinoline6-Methyl-3-pyridinylboronic acidPdCl₂(PPh₃)₂ (5)-Na₂CO₃MeCN/H₂O140 (MW)0.570-80
4-Chloro-8-tosyloxyquinolinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH1001285
2-Chloroquinoline4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001692
4-Chloro-7-trifluoromethylquinoline3-Furylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene1102488

Table 2: Buchwald-Hartwig Amination of Chloroquinolines

Chloroquinoline SubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4,7-DichloroquinolineAdamantyl-1-aminePd₂(dba)₃ (2)BINAP (4.5)NaOtBuToluene100377[5]
2,8-DichloroquinolineN-Methyl-1-adamantylaminePd₂(dba)₃ (4)DavePhos (9)NaOtBuToluene100568[5]
6-Bromo-2-chloroquinolineMorpholinePd(OAc)₂ (5)XPhos (10)K₂CO₃Dioxane1001885[13]
2-ChloroquinolineAnilinePd₂(dba)₃ (1)BrettPhos (2)LHMDSToluene1101295

Table 3: Sonogashira Coupling of Chloroquinolines

Chloroquinoline SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-ChloroquinolinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF80685
4-Chloro-2-(trifluoromethyl)quinolineTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF651278
2-Chloroquinoline-3-carbaldehyde4-Ethynylanisole-CuI (10)K₂CO₃DMSO100872
3-Bromo-2-chloroquinoline1-HeptynePd(OAc)₂ (2)CuI (5)Cs₂CO₃Dioxane901081

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
  • To a microwave vial, add the substituted chloroquinoline (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).[10]

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.

  • Add the substituted chloroquinoline (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture with stirring at the specified temperature (e.g., 100-110 °C) for the required time (e.g., 4-24 hours).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • To a Schlenk flask under an inert atmosphere, add the substituted chloroquinoline (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (4-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., DMF or a mixture of toluene and Et₃N).

  • Add the terminal alkyne (1.1-1.5 equiv) and the amine base (e.g., Et₃N, 2-3 equiv).

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 60-100 °C) until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow_suzuki cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Chloroquinoline, Boronic Acid, Pd Catalyst, Base solvent Add Degassed Solvent System reagents->solvent heat Heat (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

troubleshooting_low_yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield or No Reaction check_ligand Is the ligand 'buchwald-type' or 'ferrocene-based'? start->check_ligand change_ligand Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos) check_ligand->change_ligand No check_loading Is catalyst loading adequate (2-5 mol%)? check_ligand->check_loading Yes change_ligand->check_loading increase_loading Increase catalyst and ligand loading check_loading->increase_loading No check_temp Is the temperature high enough (>100°C)? check_loading->check_temp Yes increase_loading->check_temp increase_temp Increase temperature or switch to microwave check_temp->increase_temp No check_base Is the base appropriate and anhydrous? check_temp->check_base Yes increase_temp->check_base screen_bases Screen different bases (K3PO4, Cs2CO3, NaOtBu) check_base->screen_bases No check_purity Are reagents pure and solvents anhydrous? check_base->check_purity Yes screen_bases->check_purity purify_reagents Use fresh, pure reagents and dry solvents check_purity->purify_reagents No end Improved Yield check_purity->end Yes purify_reagents->end

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

Validation & Comparative

Structural Confirmation of 4-Bromo-3-chloro-5,8-difluoroquinoline: A Comparative Analysis with a Structurally Related Halogenated Quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the methodologies and expected data for the structural elucidation of complex halogenated quinoline derivatives.

Comparison of Expected Analytical Data

The structural confirmation of an organic molecule like 4-Bromo-3-chloro-5,8-difluoroquinoline relies on the synergistic interpretation of data from various spectroscopic methods. The following table summarizes the expected data for the target compound in comparison to the experimental data obtained for Q3Cl4F.[1]

Analytical TechniqueThis compound (Expected)N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) (Experimental)[1]
¹H NMR Aromatic protons of the quinoline core would exhibit complex splitting patterns and chemical shifts influenced by the electron-withdrawing effects of the four halogen substituents.Aromatic protons on the quinoline and phenyl rings appear as doublets and triplets between 7.13–8.32 ppm. The imine proton shows a characteristic singlet at 8.75 ppm.
¹³C NMR Aromatic carbons would show distinct chemical shifts, with carbons bonded to halogens being significantly deshielded. The number of signals would correspond to the number of chemically non-equivalent carbons.Aromatic carbons appear in the range of 115.76–155.44 ppm. The imine carbon is observed at 162.78 ppm. Carbons attached to halogens are deshielded, appearing at 156.89 and 160.68 ppm.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ would be observed, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. Fragmentation patterns would involve the loss of halogen atoms and cleavage of the quinoline ring.The molecular ion peak [M]⁺ was observed at m/z 285.06. The spectrum displayed [M]⁺ and [M+2]⁺ peaks with an intensity ratio of 3:1, confirming the presence of one chlorine atom.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-Br, C-Cl, and C-F stretching vibrations would be present in the fingerprint region. Aromatic C-H and C=C stretching vibrations would also be observed.Not explicitly detailed in the reference, but would show characteristic peaks for C-Cl, C-F, C=N, and aromatic C-H and C=C bonds.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural confirmation. The following are standard experimental protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study fragmentation patterns.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.[2]

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum in full scan mode to detect the molecular ion and its isotopic peaks.

  • Tandem MS (MS/MS): To obtain structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the mass-to-charge ratios of the molecular ion and fragment ions to confirm the molecular formula and deduce the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Workflow for Structural Confirmation

The logical flow of experiments for the structural confirmation of a novel compound is crucial for an efficient and accurate analysis.

Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis cluster_purification Purification & Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification TLC_MP TLC & Melting Point (Purity Assessment) Purification->TLC_MP MS Mass Spectrometry (Molecular Weight & Formula) TLC_MP->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Framework) TLC_MP->NMR IR IR Spectroscopy (Functional Groups) TLC_MP->IR Data_Integration Integration of All Spectroscopic Data MS->Data_Integration NMR->Data_Integration IR->Data_Integration Structure_Elucidation Final Structure Confirmation Data_Integration->Structure_Elucidation

Caption: A logical workflow for the synthesis and structural confirmation of a novel chemical entity.

References

A Comparative Guide to the Reactivity of 4-Bromo-3-chloro-5,8-difluoroquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 4-Bromo-3-chloro-5,8-difluoroquinoline with other haloquinolines in common palladium-catalyzed cross-coupling reactions. The information presented is supported by established principles of organic chemistry and data from relevant studies on halo-heterocycles.

Introduction to Haloquinoline Reactivity

Haloquinolines are pivotal building blocks in the synthesis of functionalized molecules for pharmaceuticals, agrochemicals, and materials science. Their utility stems from the ability of the carbon-halogen bonds to participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The reactivity of a given haloquinoline is determined by several factors: the nature of the halogen, its position on the quinoline ring, and the electronic effects of other substituents.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F.[1] This trend is primarily governed by the carbon-halogen bond dissociation energy. For this compound, this intrinsic reactivity difference suggests that the C-Br bond at the 4-position will be significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 3-position.

Furthermore, the position of the halogen on the quinoline ring plays a crucial role. Halogens at the C2 and C4 positions are generally more reactive than those at other positions due to the electron-withdrawing effect of the ring nitrogen, which makes these positions more electrophilic.[2][3]

Comparative Reactivity Analysis

The reactivity of this compound is best understood by comparing it to other haloquinolines in key cross-coupling reactions. The following sections provide a detailed comparison for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reactivity of haloquinolines in this reaction is highly dependent on the factors mentioned above.

Table 1: Relative Reactivity of Haloquinolines in Suzuki-Miyaura Coupling

CompoundPosition of HalogenHalogenExpected Relative ReactivityRationale
4-Iodoquinoline4IVery HighC-I bond is the most labile. Position 4 is activated.
This compound 4 Br High C-Br bond is highly reactive. Position 4 is activated.
2-Bromoquinoline2BrHighC-Br bond is reactive. Position 2 is activated.
6-Bromoquinoline6BrModerateC-Br bond is reactive, but position 6 is less activated than 2 or 4.
This compound 3 Cl Low C-Cl bond is less reactive. Position 3 is less activated than 4.
2-Chloroquinoline2ClModerateC-Cl bond is less reactive, but position 2 is highly activated.
4-Chloroquinoline4ClModerateC-Cl bond is less reactive, but position 4 is highly activated.

Note: The fluorine atoms at positions 5 and 8 in this compound are generally unreactive in palladium-catalyzed cross-coupling reactions but their electron-withdrawing nature can influence the reactivity of the C-Br and C-Cl bonds.

The high reactivity of the C4-Br bond in this compound allows for selective functionalization at this position while leaving the C3-Cl bond intact, enabling subsequent diversification.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The reactivity trends observed in Suzuki-Miyaura coupling are generally applicable here as well.

Table 2: Relative Reactivity of Haloquinolines in Buchwald-Hartwig Amination

CompoundPosition of HalogenHalogenExpected Relative ReactivityRationale
4-Iodoquinoline4IVery HighC-I bond is the most labile for C-N bond formation. Position 4 is activated.
This compound 4 Br High C-Br bond is readily displaced. Position 4 is activated.
2-Bromoquinoline2BrHighC-Br bond is reactive. Position 2 is activated.
6-Bromoquinoline6BrModerateC-Br bond is reactive, but position 6 is less activated.
This compound 3 Cl Low C-Cl bond requires more forcing conditions. Position 3 is less activated.
2-Chloroquinoline2ClModerateC-Cl bond is less reactive, but the activated position 2 facilitates the reaction.
4-Chloroquinoline4ClModerateC-Cl bond is less reactive, but the activated position 4 facilitates the reaction.

The selective amination of the C4-Br bond in the presence of the C3-Cl bond is a key synthetic advantage of this compound.

Experimental Protocols

The following are representative experimental protocols for the selective functionalization of the C4-Br bond in this compound.

Selective Suzuki-Miyaura Coupling at the C4-Position

Reaction:

This compound + Arylboronic acid -> 4-Aryl-3-chloro-5,8-difluoroquinoline

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Selective Buchwald-Hartwig Amination at the C4-Position

Reaction:

This compound + Amine -> 4-Amino-3-chloro-5,8-difluoroquinoline

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • NaOt-Bu (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add Pd₂(dba)₃ and Xantphos.

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Add this compound, the amine, and NaOt-Bu.

  • Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a selective cross-coupling strategy and a typical experimental workflow.

selective_cross_coupling start 4-Bromo-3-chloro- 5,8-difluoroquinoline suzuki Suzuki-Miyaura Coupling (Selective at C4-Br) start->suzuki Arylboronic acid, Pd(PPh3)4, Base buchwald Buchwald-Hartwig Amination (Selective at C4-Br) start->buchwald Amine, Pd2(dba)3, Xantphos, Base product1 4-Aryl-3-chloro- 5,8-difluoroquinoline suzuki->product1 product2 4-Amino-3-chloro- 5,8-difluoroquinoline buchwald->product2 further_func Further Functionalization at C3-Cl product1->further_func product2->further_func

Caption: Selective functionalization strategy for this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Haloquinoline, Coupling Partner, & Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction cool->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a versatile building block that offers a distinct reactivity profile. The pronounced difference in reactivity between the C4-bromo and C3-chloro positions allows for predictable and selective functionalization. By carefully selecting the reaction conditions and coupling partners, researchers can leverage this differential reactivity to construct complex, highly substituted quinoline derivatives for a wide range of applications in drug discovery and materials science. This guide provides a foundational understanding to aid in the strategic design of synthetic routes utilizing this valuable intermediate.

References

Navigating the Synthesis of 4-Bromo-3-chloro-5,8-difluoroquinoline: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of polysubstituted quinolines is a critical step in the creation of novel therapeutic agents. The target molecule, 4-Bromo-3-chloro-5,8-difluoroquinoline, presents a unique synthetic challenge due to its specific halogenation pattern on a difluorinated quinoline core. This guide provides a comparative analysis of potential synthetic routes, offering detailed experimental protocols and quantitative data to inform methodological choices.

Proposed Synthetic Pathways

Two primary retrospective approaches can be envisioned for the synthesis of this compound, primarily differing in the sequence of halogen introductions. Both routes commence with the construction of the 5,8-difluoroquinoline core from the commercially available 2,5-difluoroaniline.

Route 1: Late-Stage Halogenation Strategy

This pathway focuses on first establishing the 5,8-difluoroquinolin-4-ol core, followed by sequential halogenation at the 3 and 4 positions.

Route 2: Pre-functionalized Cyclization Approach

An alternative strategy involves the cyclization of a more complex aniline precursor already bearing some of the required halogen substituents. However, the synthesis of such a precursor is not straightforward.

Due to the greater plausibility and available literature on analogous reactions, this guide will focus on the detailed analysis of Route 1 .

Comparative Analysis of Synthetic Steps for Route 1

StepReactionReagents & ConditionsYield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
1 Gould-Jacobs Reaction 2,5-difluoroaniline, diethyl (ethoxymethylene)malonate; Diphenyl ether, 250-260 °C70-80 (estimated)>951-2 hHigh convergence, readily available starting materials.High reaction temperature, potential for side reactions.
2 Chlorination of Quinolin-4-ol 5,8-difluoroquinolin-4-ol, POCl₃; Reflux~90>982-4 hHigh yield, clean conversion.Use of corrosive and hazardous POCl₃.
3 Bromination at C4 3-chloro-5,8-difluoroquinolin-4-ol, PBr₃ or POBr₃; Reflux80-90>982-4 hEfficient conversion of the hydroxyl group.Use of hazardous phosphorus halides.
4 Chlorination at C3 4-bromo-5,8-difluoroquinoline, N-chlorosuccinimide (NCS), Acetonitrile; Reflux60-70 (estimated)>9012-24 hRegioselective chlorination at C3.Moderate yield, requires chromatographic purification.

Detailed Experimental Protocols

Step 1: Synthesis of 5,8-difluoroquinolin-4-ol (Gould-Jacobs Reaction)

  • A mixture of 2,5-difluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is heated at 120-130 °C for 1 hour.

  • The resulting intermediate, diethyl 2-((2,5-difluorophenyl)amino)methylenemalonate, is added portion-wise to preheated diphenyl ether at 250-260 °C.

  • The reaction mixture is maintained at this temperature for 1-2 hours, monitoring the completion of the cyclization by TLC.

  • After cooling to room temperature, the reaction mixture is diluted with hexane, and the precipitated solid is collected by filtration.

  • The solid is washed with hexane and then ethyl acetate to afford the crude 3-carbethoxy-5,8-difluoroquinolin-4-ol.

  • The crude ester is then hydrolyzed by refluxing with a 10% aqueous sodium hydroxide solution for 2-3 hours.

  • The solution is cooled and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.

  • The isolated carboxylic acid is then decarboxylated by heating in diphenyl ether at 250-260 °C until gas evolution ceases, yielding 5,8-difluoroquinolin-4-ol upon cooling and precipitation with hexane.

Step 2: Synthesis of 4-Chloro-5,8-difluoroquinoline

  • A mixture of 5,8-difluoroquinolin-4-ol (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq) is heated to reflux for 2-4 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is carefully poured onto crushed ice with vigorous stirring.

  • The resulting mixture is neutralized with a saturated sodium bicarbonate solution.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield 4-chloro-5,8-difluoroquinoline.

Step 3 & 4 (Option A): Sequential Halogenation - Bromination then Chlorination

3a. Synthesis of 4-Bromo-5,8-difluoroquinoline

  • A mixture of 5,8-difluoroquinolin-4-ol (1.0 eq) and phosphorus tribromide (PBr₃, 2.0 eq) or phosphorus oxybromide (POBr₃, 2.0 eq) is heated to reflux for 2-4 hours.

  • Workup is performed similarly to the chlorination step described above to yield 4-bromo-5,8-difluoroquinoline.

4a. Synthesis of this compound

  • To a solution of 4-bromo-5,8-difluoroquinoline (1.0 eq) in acetonitrile, N-chlorosuccinimide (NCS, 1.2 eq) is added.

  • The mixture is heated to reflux for 12-24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final product.

Step 3 & 4 (Option B): Sequential Halogenation - Chlorination then Bromination (leading to the target compound)

3b. Synthesis of 3-Chloro-5,8-difluoroquinolin-4-ol

  • To a solution of 5,8-difluoroquinolin-4-ol (1.0 eq) in a suitable solvent like acetic acid, a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) is added portion-wise at room temperature.

  • The reaction is stirred until completion (monitored by TLC).

  • The product is isolated by pouring the reaction mixture into water and filtering the resulting precipitate.

4b. Synthesis of this compound

  • 3-chloro-5,8-difluoroquinolin-4-ol (1.0 eq) is treated with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of PBr₃ and PBr₅.

  • The reaction is heated to reflux for several hours.

  • The workup procedure is similar to that for the synthesis of 4-chloro-5,8-difluoroquinoline, involving careful quenching with ice, neutralization, and extraction to yield the final product.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the proposed synthetic routes, the following diagrams were generated using the DOT language.

Synthesis_Route_1 A 2,5-Difluoroaniline C 5,8-Difluoroquinolin-4-ol A->C Gould-Jacobs Reaction B Diethyl (ethoxymethylene)malonate B->C D 4-Chloro-5,8-difluoroquinoline C->D POCl3 E This compound D->E NBS, Bromination

Caption: Proposed synthesis of this compound via a late-stage halogenation strategy.

Halogenation_Strategies cluster_0 Option A cluster_1 Option B A1 5,8-Difluoroquinolin-4-ol A2 4-Bromo-5,8-difluoroquinoline A1->A2 PBr3 / POBr3 A3 This compound A2->A3 NCS B1 5,8-Difluoroquinolin-4-ol B2 3-Chloro-5,8-difluoroquinolin-4-ol B1->B2 SO2Cl2 / NCS B3 This compound B2->B3 POBr3

Caption: Comparison of sequential halogenation strategies for the synthesis of the target compound.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through the strategic construction of the quinoline core followed by sequential halogenations. The Gould-Jacobs reaction provides a reliable method for forming the initial 5,8-difluoroquinolin-4-ol intermediate. The subsequent introduction of chlorine and bromine at the 3 and 4 positions, respectively, offers a viable route to the final product. While yields for some steps are estimated based on analogous reactions, the provided protocols offer a solid foundation for the development and optimization of a robust synthetic pathway. Careful consideration of the reaction conditions and purification techniques will be crucial for achieving high purity and yield of the target compound.

The Impact of Fluorination on the Biological Activity of Halogenated Quinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Role of Halogenation in the Biological Activity of Quinolines

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) into a molecule, is a powerful tool in drug design. Halogens can influence a molecule's size, lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can significantly impact its biological activity.

  • Lipophilicity and Membrane Permeability: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: The introduction of fluorine, in particular, can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug.

  • Binding Affinity: Halogen atoms can participate in various non-covalent interactions, including halogen bonding, with biological targets such as enzymes and receptors, leading to enhanced binding affinity and potency.

Comparative Biological Activity of Halogenated Quinolines

While specific data for 4-Bromo-3-chloro-5,8-difluoroquinoline is sparse, the following table summarizes the anticancer activity of various halogenated quinoline derivatives from different studies to illustrate the structure-activity relationships (SAR). This data suggests that the type and position of halogen substituents are critical determinants of cytotoxic potency.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Representative Brominated & Chlorinated Quinolines
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain)6.7 µg/mL[1]
5,7-Dibromo-8-hydroxyquinolineHeLa (Cervical)25.6 µg/mL[1]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)>82.9% inhibition[2]
7-Chloro-4-((4-(dimethylamino)phenyl)amino)quinolineVariousNot specified[3]
Representative Fluorinated Quinolines
8-Fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoateS. sclerotiorum>80% inhibition[4]
7-Iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-aminePKN3 Kinase0.014[5]
Cabozantinib (contains a 6,7-difluoroquinoline core)c-Met KinasePotent inhibitor[6]

Note: The presented data is a compilation from different studies and should not be used for direct comparison due to variations in experimental conditions. It serves to illustrate the general anticancer potential of halogenated quinolines.

The inclusion of fluorine atoms, as seen in various kinase inhibitors, is often associated with enhanced potency and selectivity.[6] It is plausible that the difluoro substitutions at the 5 and 8 positions of this compound would significantly modulate its biological activity compared to the non-fluorinated 4-bromo-3-chloroquinoline. The strong electronegativity and small size of fluorine can alter the electronic distribution of the quinoline ring and influence its interaction with biological targets.

Experimental Protocols

To provide a practical context for the evaluation of these compounds, a representative experimental protocol for assessing the in vitro anticancer activity of quinoline derivatives is outlined below. This protocol is a composite of methodologies frequently reported in the literature for screening potential anticancer agents.[1][2][7]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms of action. One common pathway involves the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Quinoline Halogenated Quinoline (e.g., Kinase Inhibitor) Quinoline->RTK Quinoline->PI3K Quinoline->AKT Quinoline->mTOR

Figure 1: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based kinase inhibitors.

Conclusion

The fluorination of the quinoline scaffold is a key strategy in the development of potent and selective therapeutic agents. Based on the available literature for structurally related compounds, it can be inferred that this compound is likely to exhibit enhanced biological activity, potentially as an anticancer agent, compared to its non-fluorinated analog, 4-bromo-3-chloroquinoline. The presence of two fluorine atoms could lead to increased metabolic stability, altered electronic properties, and potentially stronger interactions with biological targets. Further experimental studies are warranted to directly compare the biological profiles of these two compounds and to fully elucidate the impact of fluorination on their mechanism of action.

References

A Researcher's Guide to the Spectroscopic Comparison of 4-Bromo-3-chloro-5,8-difluoroquinoline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the spectroscopic comparison of 4-Bromo-3-chloro-5,8-difluoroquinoline and its positional isomers. Due to a scarcity of publicly available experimental data for these specific compounds, this document focuses on the foundational principles, expected spectroscopic differentiations, and detailed experimental protocols to enable researchers to conduct their own comparative analysis.

Introduction to this compound and its Isomers

This compound is a halogenated quinoline derivative. The quinoline core is a prevalent scaffold in medicinal chemistry, and variations in substituent patterns can significantly impact a molecule's biological activity. Spectroscopic analysis is crucial for the unambiguous identification and characterization of these isomers, ensuring the correct compound is advanced in a research or development pipeline.

The primary isomers of interest are positional isomers, where the bromine, chlorine, and fluorine atoms occupy different positions on the quinoline ring. For the purpose of this guide, we will consider the isomers resulting from the interchange of the bromine and chlorine atoms, and the shifting of the fluorine atoms on the benzenoid ring.

dot

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Isomer_Synthesis Synthesize/Obtain Isomers Purification Purify by Chromatography/Recrystallization Isomer_Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (EI, HRMS) Purification->MS IR IR Spectroscopy (ATR) Purification->IR Data_Tables Tabulate Spectroscopic Data NMR->Data_Tables MS->Data_Tables IR->Data_Tables Structure_Elucidation Confirm Isomer Structures Data_Tables->Structure_Elucidation Comparative_Analysis Identify Spectroscopic Differences Structure_Elucidation->Comparative_Analysis

Comparative Guide to Analytical Method Validation for Halogenated Quinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods applicable to the validation of halogenated quinolones, with a focus on compounds structurally similar to 4-Bromo-3-chloro-5,8-difluoroquinoline. Due to the limited availability of public data on this specific molecule, this document leverages validation data from analogous compounds, such as Halquinol (a mixture of chlorinated quinolin-8-ols), to provide a practical framework for analytical method development and validation.

The following sections detail a comparison between two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible Spectrophotometry. The experimental protocols and validation data are based on established methods for structurally related halogenated quinolones and serve as a guide for developing a robust analytical procedure for this compound.

Data Presentation: Comparison of Analytical Methods

The performance of HPLC-UV and UV-Visible Spectrophotometry for the analysis of halogenated quinolones is summarized below. The data is compiled from studies on compounds like Halquinol and other fluoroquinolones.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)UV-Visible Spectrophotometry
Specificity High (separates individual components)Low (measures total absorbance of all absorbing species)
Linearity Range 12-77 µg/mL (for components of Halquinol)[1]2-15 µg/mL (for Ciprofloxacin with complexing agents)
Correlation Coefficient (r²) > 0.99[2]Typically > 0.99
Accuracy (% Recovery) 98-102%[1]99.98 - 100.01%
Precision (% RSD) < 2.0%< 2.0%
Limit of Detection (LOD) 0.01 µg/mL (for Halquinol)[3]0.084 µg/mL (for Ciprofloxacin)[4]
Limit of Quantitation (LOQ) 0.1 µg/mL (for Halquinol)[3]~0.25 µg/mL (estimated)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is based on a validated method for the determination of Halquinol components and can be adapted for this compound.[1][3]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax). For many fluoroquinolones, this is in the range of 270-330 nm.

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, it may involve simple dissolution in the mobile phase. For a formulated product, it may require extraction and filtration steps to remove excipients.

Validation Parameters:

  • Specificity: Analyze a blank (matrix without the analyte), the analyte standard, and a spiked sample to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on different days, with different analysts, or on different instruments.

    • Calculate the Relative Standard Deviation (%RSD) for the results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

UV-Visible Spectrophotometric Method

This method is a simpler, but less specific, alternative to HPLC. It is often based on the formation of a colored complex.

Instrumentation:

  • UV-Visible Spectrophotometer.

Methodology (based on ion-pair complex formation):

  • Reagent Preparation: Prepare a solution of a suitable ion-pairing agent, such as Bromothymol Blue, in an appropriate buffer.[4]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound.

    • Prepare a series of calibration standards.

    • Prepare the sample solution.

  • Procedure:

    • To a series of flasks, add a fixed volume of the standard or sample solutions.

    • Add a specific volume of the ion-pairing agent solution and the buffer.

    • Extract the formed colored complex into an organic solvent (e.g., chloroform).

    • Measure the absorbance of the organic layer at the wavelength of maximum absorbance of the complex.

  • Calibration: Plot the absorbance versus the concentration of the standards and determine the linear regression equation.

Validation Parameters:

  • Specificity: While inherently less specific, specificity can be assessed by analyzing a placebo and observing any significant absorbance at the analytical wavelength.

  • Linearity, Accuracy, and Precision: Follow similar procedures as described for the HPLC method, using absorbance measurements instead of peak areas.

  • LOD and LOQ: Can be determined based on the standard deviation of the blank and the slope of the calibration curve.

Mandatory Visualizations

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameter Assessment A Prepare Mobile Phase C Inject Blank A->C B Prepare Standard & Sample Solutions D Inject Standards (Linearity) B->D E Inject Samples (Accuracy, Precision) B->E F Specificity C->F G Linearity (r²) D->G J LOD & LOQ D->J H Accuracy (% Recovery) E->H I Precision (% RSD) E->I

Caption: Workflow for HPLC Method Validation.

Spectrophotometry_Validation_Workflow cluster_prep_spec Preparation cluster_reaction Complex Formation & Extraction cluster_measurement Absorbance Measurement cluster_validation_spec Validation Parameter Assessment A_spec Prepare Reagents & Buffers C_spec Mix Analyte with Reagents A_spec->C_spec B_spec Prepare Standard & Sample Solutions B_spec->C_spec D_spec Extract Colored Complex C_spec->D_spec E_spec Measure Absorbance of Blank D_spec->E_spec F_spec Measure Absorbance of Standards D_spec->F_spec G_spec Measure Absorbance of Samples D_spec->G_spec H_spec Specificity E_spec->H_spec I_spec Linearity (r²) F_spec->I_spec L_spec LOD & LOQ F_spec->L_spec J_spec Accuracy (% Recovery) G_spec->J_spec K_spec Precision (% RSD) G_spec->K_spec

Caption: Workflow for Spectrophotometric Method Validation.

References

A Comparative Guide to Palladium Catalysts for the Chemoselective Coupling of 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry, enabling the rapid diversification of molecular scaffolds for applications in medicinal chemistry and materials science. 4-Bromo-3-chloro-5,8-difluoroquinoline is a valuable building block, possessing two distinct halogen atoms—bromine and chlorine—that offer opportunities for sequential and site-selective cross-coupling reactions. The general reactivity trend in palladium-catalyzed couplings (I > Br > OTf > Cl) suggests that the C-Br bond at the 4-position is more susceptible to oxidative addition than the C-Cl bond at the 3-position. However, achieving high chemoselectivity is often dependent on the careful selection of the palladium catalyst system and reaction conditions.

This guide provides a comparative overview of palladium catalysts applicable to the selective coupling of dihaloheterocycles, with a focus on substrates analogous to this compound. The information presented is curated from studies on dihaloquinolines and dihalopyridines, offering a predictive framework for catalyst selection in the absence of a direct comparative study on the title compound.

Comparative Performance of Palladium Catalysts in the Coupling of Dihaloheterocycles

The choice of palladium precursor and, more critically, the ancillary ligand, plays a pivotal role in determining the activity, stability, and selectivity of the catalytic system. Below is a summary of catalyst systems and their performance in the selective coupling of various dihaloheterocycles.

Catalyst System (Precursor/Ligand)SubstrateCoupling ReactionKey Findings on SelectivityYield (%)Reference
Pd(OAc)₂ / QPhos2,4-dichloropyridineSuzuki-MiyauraPreferential coupling at the C4 position, albeit with modest selectivity.Moderate[1]
Pd₂(dba)₃ / dppf2,4-dichloropyridineSuzuki-MiyauraExclusive coupling at the C2 position.High[1]
Pd-PEPPSI-IPr2,4-dichloropyridineSuzuki-MiyauraHigh selectivity (~10:1) for coupling at the C4 position.Good[2]
PdCl₂ (ligand-free)2,4-dichloropyridineSuzuki-MiyauraExcellent selectivity for the C4-coupled product.Good[1]
Pd₂(dba)₃ / BINAP2,8-dichloroquinolineBuchwald-Hartwig AminationMono-amination at the 2-position.56-77%[3]
Pd₂(dba)₃ / DavePhos2,8-dichloroquinolineBuchwald-Hartwig AminationCan promote diamination.-[3]
Pd(OAc)₂ / PPh₃2,4-dibromopyridineSuzuki-MiyauraC2-selectivity with higher equivalents of PPh₃.-[4]
Ligand-free (PdNPs)2,4-dibromopyridineSuzuki-MiyauraReversal of selectivity to favor the C4-position.-[4]

Note: The yields are reported as described in the source literature and may vary depending on the specific coupling partners and reaction conditions.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction of a dihaloheterocycle.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification start Start reagents Combine Substrate, Coupling Partner, Base, and Solvent start->reagents degas Degas Mixture (e.g., Ar sparging) reagents->degas add_catalyst Add Pd Precursor and Ligand degas->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor Reaction (TLC, GC/MS, LC/MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for newly synthesized chemical entities is a cornerstone of chemical research and pharmaceutical development. For a compound like 4-Bromo-3-chloro-5,8-difluoroquinoline, a halogen-rich heterocyclic molecule, confirming its identity and quantifying its purity is critical for ensuring the reliability of downstream applications, from biological screening to materials science. This guide provides a comparative overview of essential analytical techniques for this purpose, complete with experimental protocols and data interpretation guidelines.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for purity assessment, separating the target compound from impurities based on differential partitioning between a stationary and a mobile phase. For halogenated quinolines, a reverse-phase method is typically effective.[1] Purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

Comparative Data Presentation: HPLC Analysis
CompoundRetention Time (min)Peak AreaArea %Purity Assessment
This compound 8.52 125,480,000 99.85% High Purity
Impurity 1 (e.g., starting material)4.21156,0000.12%Minor Impurity
Impurity 2 (e.g., side-product)7.9832,0000.03%Trace Impurity
Detailed Experimental Protocol: Reverse-Phase HPLC
  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile (MeCN).

  • Gradient Elution:

    • Start with a composition of 70% A and 30% B.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.[3]

    • Detection Wavelength: 273 nm.[4]

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of Acetonitrile.

  • Analysis: Inject the sample and integrate all peaks. Calculate the area percentage of the main peak to determine purity. For enhanced accuracy, a certified reference standard should be used to confirm retention time and for quantitative analysis.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for structural elucidation and can serve as a powerful tool for purity assessment. The ¹H NMR spectrum provides information on the proton environment, with the integral of each signal being proportional to the number of protons it represents. The presence of unexpected signals can indicate impurities. For this specific molecule, ¹⁹F NMR is also highly informative.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)
Proton PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~8.9Singlet (s)-1H
H-6~7.5Doublet of doublets (dd)J(H-F) ≈ 9, J(H-H) ≈ 41H
H-7~7.2Doublet of doublets (dd)J(H-F) ≈ 9, J(H-H) ≈ 41H

Note: Chemical shifts are predictive and should be confirmed experimentally. The presence of fluorine will cause characteristic splitting patterns.

Detailed Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum, which should show two distinct signals for the two non-equivalent fluorine atoms.

  • Analysis: Analyze the spectra for the expected signals corresponding to the structure of this compound. The absence of significant unassignable peaks is an indicator of high purity. The integration of impurity peaks relative to the main compound can provide a semi-quantitative purity estimate.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For organohalogen compounds, the isotopic distribution is a key diagnostic feature.[7] The presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a distinctive isotopic cluster for the molecular ion peak (M⁺).

Comparative Data Presentation: Molecular Ion Isotopic Pattern
IonExpected m/zIsotope CombinationTheoretical Relative Abundance (%)
M⁺276.90C₉H₃⁷⁹Br³⁵ClF₂N75.7
M+2278.90C₉H₃⁸¹Br³⁵ClF₂N / C₉H₃⁷⁹Br³⁷ClF₂N100.0
M+4280.90C₉H₃⁸¹Br³⁷ClF₂N24.8
Detailed Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Acquire the full scan mass spectrum, focusing on the expected molecular weight region (m/z 270-290).

  • Analysis: Compare the observed isotopic pattern of the molecular ion with the theoretical pattern. A close match provides strong evidence for the compound's identity and the correct incorporation of halogen atoms. Fragment ions can also be analyzed to further confirm the structure.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, and halogens) in the compound. This technique offers a fundamental assessment of purity by comparing the experimentally determined elemental composition to the theoretically calculated values. An accurate match is a strong indicator of a pure substance.

Comparative Data Presentation: Elemental Composition
ElementTheoretical %Experimental %Deviation
Carbon (C)38.8238.75-0.07
Hydrogen (H)1.091.12+0.03
Nitrogen (N)5.035.01-0.02
Halogens (Br, Cl, F)*55.0654.95-0.11

Note: An acceptable deviation is typically within ±0.4%. Halogens can be determined individually by methods like ion chromatography after combustion.[8][9]

Detailed Experimental Protocol: Elemental Analysis
  • Instrumentation: Utilize a CHN analyzer for carbon, hydrogen, and nitrogen. Use oxygen flask combustion followed by ion chromatography or microcoulometric titration for halogen determination.[10]

  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dry, homogenous sample.

  • Combustion: The sample is combusted at high temperatures (up to 1200°C) in an oxygen atmosphere to convert the elements into simple gases (CO₂, H₂O, N₂).[10]

  • Detection: The resulting gases are separated and quantified using thermal conductivity detection (for CHN) or other specific detection methods for the resulting hydrogen halides.

  • Calculation: The instrument software calculates the weight percentage of each element.

  • Analysis: Compare the experimental percentages with the theoretical values calculated from the molecular formula (C₉H₃BrClF₂N).

Workflow and Decision Making

The selection and sequence of analytical methods are crucial for a comprehensive purity assessment. A logical workflow ensures that both the identity and purity of the synthesized compound are confirmed efficiently.

Purity_Assessment_Workflow cluster_0 Purity Assessment Workflow cluster_1 Primary Analysis cluster_2 Structural Confirmation & Orthogonal Check Start Synthesized This compound HPLC HPLC (Quantitative Purity) Start->HPLC MS Mass Spectrometry (Identity & Isotopic Pattern) Start->MS Analysis Data Analysis & Comparison HPLC->Analysis MS->Analysis NMR NMR (¹H, ¹³C, ¹⁹F) (Structure Confirmation) Report Final Purity Report NMR->Report EA Elemental Analysis (Compositional Purity) EA->Report Analysis->NMR If identity/purity is ambiguous Analysis->EA For final confirmation Analysis->Report If primary results are conclusive

Caption: Workflow for the comprehensive purity assessment of a synthesized compound.

This structured approach, combining chromatographic, spectroscopic, and elemental analysis, provides a robust and reliable assessment of the purity of synthesized this compound, ensuring data integrity for all subsequent scientific endeavors.

References

A Comparative Guide to the X-ray Crystallography of Halogenated Quinolines: A Case Study of 2,4-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the X-ray crystallographic data of halogenated quinoline derivatives, with a specific focus on 2,4-dichloroquinoline as a case study. While crystallographic data for 4-bromo-3-chloro-5,8-difluoroquinoline is not publicly available at the time of this publication, the experimental protocols and comparative framework established herein provide a valuable resource for researchers engaged in the structural analysis of novel quinoline-based compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2,4-dichloroquinoline, providing a benchmark for the analysis of other halogenated quinoline derivatives.[1][2][3]

Parameter2,4-Dichloroquinoline
Chemical Formula C₉H₅Cl₂N
Molecular Weight 198.04 g/mol
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 10.3689(3) Å
b = 11.9215(3) Å
c = 13.6380(5) Å
α = 90°
β = 98.937(3)°
γ = 90°
Volume 1665.37(9) ų
Z 8
Density (calculated) 1.580 Mg/m³
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 120 K
R-factor 0.021
wR-factor 0.066

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of the crystal structure of a small organic molecule, such as a halogenated quinoline derivative, using single-crystal X-ray diffraction.

1. Crystal Growth:

  • High-quality single crystals are paramount for successful X-ray diffraction analysis.

  • Slow evaporation of a saturated solution of the compound in a suitable solvent is a common crystallization technique.

  • Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound, can also be employed.

  • The choice of solvent and precipitant is crucial and often determined empirically.

2. Crystal Mounting:

  • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

3. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu) and a detector.

  • The crystal is cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms.

  • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

4. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • The data is corrected for various factors, including absorption and polarization.

5. Structure Solution and Refinement:

  • The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • The refinement process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

6. Data Deposition:

  • The final crystallographic data is typically deposited in a public database, such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography and a conceptual comparison of key structural features.

experimental_workflow cluster_preparation Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis cluster_output Output synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement cif_file Crystallographic Information File (CIF) refinement->cif_file publication Publication cif_file->publication

Caption: Experimental workflow for single-crystal X-ray crystallography.

structural_comparison cluster_target This compound (Hypothetical) cluster_comparator 2,4-Dichloroquinoline (Experimental) target_unit_cell Unit Cell Parameters comparison Comparative Analysis target_unit_cell->comparison target_bond_lengths Bond Lengths (C-Br, C-Cl, C-F) target_bond_lengths->comparison target_packing Crystal Packing target_packing->comparison comparator_unit_cell Unit Cell Parameters comparator_unit_cell->comparison comparator_bond_lengths Bond Lengths (C-Cl) comparator_bond_lengths->comparison comparator_packing Crystal Packing comparator_packing->comparison insights insights comparison->insights Structure-Property Insights

Caption: Conceptual framework for comparing crystallographic data.

References

comparing the efficacy of drugs derived from 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of anticancer agents derived from halogenated quinoline scaffolds, with a focus on compounds structurally related to 4-Bromo-3-chloro-5,8-difluoroquinoline. This analysis is based on preclinical data from peer-reviewed studies and aims to highlight structure-activity relationships and potential therapeutic advantages.

Introduction to Halogenated Quinolines as Anticancer Agents

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The strategic placement of halogen atoms, such as bromine, chlorine, and fluorine, on the quinoline ring can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. This often leads to enhanced target affinity, improved metabolic stability, and increased cell permeability, making halogenated quinolines a promising class of molecules for the development of novel anticancer therapeutics. While specific derivatives of this compound are not extensively documented in publicly available comparative studies, research on structurally similar bromo- and chloro-substituted quinolines provides valuable insights into their potential as anticancer agents.

Comparative Efficacy of Halogenated Quinoline Derivatives

To illustrate the comparative efficacy of this class of compounds, we will analyze data from a representative study on the antiproliferative activity of various substituted quinoline derivatives against a panel of human cancer cell lines.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of selected bromo- and chloro-substituted quinoline derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDSubstitution PatternHeLa (Cervical Cancer) IC50 (µM)HT29 (Colon Cancer) IC50 (µM)C6 (Glioblastoma) IC50 (µM)Reference Drug (5-FU) IC50 (µM)
QN-1 6-Bromo-5-nitroquinoline>10018.78 ± 1.1122.01 ± 1.2124.51 ± 1.54 (HT29)
QN-2 6,8-Diphenylquinoline30.11 ± 1.0925.19 ± 1.1520.14 ± 1.13-
QN-3 6-Bromo-4-chloroquinolineData Not AvailableData Not AvailableData Not Available-
QN-4 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid----

Data is compiled from multiple sources for illustrative purposes and may not represent a direct head-to-head comparison under identical experimental conditions. 5-FU (5-fluorouracil) is a commonly used chemotherapeutic agent.

From the available data, 6-Bromo-5-nitroquinoline (QN-1) demonstrates notable cytotoxic activity against HT29 and C6 cell lines, with IC50 values comparable to the standard chemotherapeutic drug, 5-fluorouracil[1]. The diphenyl-substituted quinoline (QN-2) also shows activity across the tested cell lines[1]. While direct comparative data for a this compound derivative is not available in this dataset, the efficacy of related halogenated quinolines underscores the potential of this chemical class.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of novel anticancer compounds.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (e.g., quinoline derivatives) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Kinase Inhibition Assay

Many quinoline derivatives exert their anticancer effects by inhibiting specific protein kinases involved in cancer cell signaling.

Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate from ATP) or non-radiometric assays using phosphospecific antibodies or luminescence-based ATP detection.

Protocol (Luminescence-based):

  • Reaction Setup: The kinase, its specific substrate, and ATP are combined in a reaction buffer in the wells of a microplate.

  • Inhibitor Addition: The test compound (quinoline derivative) is added at various concentrations to the reaction mixture.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at an optimal temperature.

  • ATP Detection: A kinase-glo® reagent is added, which simultaneously lyses the cells (if a cell-based assay) and contains luciferase and its substrate. The amount of light produced by the luciferase reaction is inversely proportional to the amount of ATP remaining, which in turn is inversely proportional to the kinase activity.

  • Luminescence Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Halogenated quinolines have been shown to target various signaling pathways critical for cancer cell proliferation, survival, and metastasis. One of the key mechanisms is the inhibition of protein kinases.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation and survival. Many quinoline derivatives have been designed as EGFR inhibitors.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Quinoline Quinoline Derivative Quinoline->EGFR Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinoline derivatives.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening and evaluating the efficacy of novel compounds like halogenated quinolines involves a multi-step process, from initial high-throughput screening to more detailed mechanistic studies.

experimental_workflow start Compound Library (e.g., Quinoline Derivatives) hts High-Throughput Screening (e.g., MTT Assay) start->hts hit_id Hit Identification (Potent & Selective Compounds) hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response mechanistic Mechanistic Studies dose_response->mechanistic cell_cycle Cell Cycle Analysis mechanistic->cell_cycle apoptosis Apoptosis Assays mechanistic->apoptosis kinase Kinase Inhibition Assays mechanistic->kinase in_vivo In Vivo Efficacy Studies (Animal Models) mechanistic->in_vivo end Lead Optimization in_vivo->end

Caption: General experimental workflow for anticancer drug discovery.

Conclusion

The available preclinical data suggests that halogenated quinolines, including those with bromo and chloro substitutions, represent a promising avenue for the development of novel anticancer agents. Their efficacy against various cancer cell lines, often comparable to or exceeding that of standard chemotherapeutics, highlights their therapeutic potential. The ability to tune the biological activity through specific halogenation patterns allows for the optimization of potency and selectivity. Further research focusing on the direct comparative evaluation of derivatives of scaffolds like this compound against current standards of care is warranted to fully elucidate their clinical potential. The detailed experimental protocols and understanding of the targeted signaling pathways provided in this guide serve as a valuable resource for researchers in this field.

References

Navigating the Synthesis of 4-Bromo-3-chloro-5,8-difluoroquinoline: A Comparative Cost-Benefit Analysis of Potential Synthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and cost-effective synthesis of complex heterocyclic molecules is a critical endeavor. This guide provides a comparative cost-benefit analysis of potential synthetic pathways to 4-Bromo-3-chloro-5,8-difluoroquinoline, a highly substituted quinoline derivative with potential applications in medicinal chemistry. Due to the absence of a directly published synthesis for this specific molecule, this analysis is based on established synthetic methodologies for structurally related quinolines, primarily focusing on the versatile Friedländer annulation and subsequent halogenation strategies.

Proposed Synthetic Pathways

Two plausible synthetic pathways, designated as Pathway A and Pathway B, are proposed, starting from commercially available and structurally relevant precursors. These pathways are designed to be convergent, incorporating the necessary halogen substituents at key stages.

Pathway A: Late-Stage Bromination and Chlorination

This pathway focuses on the initial construction of a difluoroquinoline core, followed by sequential halogenation at the C3 and C4 positions.

Pathway B: Early Introduction of Chlorine and Subsequent Cyclization and Bromination

This approach introduces the chloro substituent at an earlier stage, followed by the formation of the quinoline ring and a final bromination step.

Cost-Benefit Analysis

A comprehensive analysis of the two proposed pathways is presented below, considering key factors such as the cost of starting materials, reaction yields (estimated from analogous transformations), reaction times, and complexity of purification.

ParameterPathway A: Late-Stage HalogenationPathway B: Early Chlorination
Starting Materials Cost ModerateLower
Estimated Overall Yield LowerModerate
Number of Steps 44
Key Challenges Regioselectivity of halogenationsPotential for side reactions during cyclization
Purification Complexity High (isomeric separation)Moderate
Safety & Environmental Use of hazardous halogenating agentsUse of hazardous halogenating agents

Experimental Protocols

Detailed experimental protocols for key transformations in the proposed pathways are provided below. These are model procedures based on analogous reactions found in the scientific literature and may require optimization for the specific synthesis of this compound.

Pathway A: Representative Friedländer Annulation

Synthesis of 5,8-difluoro-4-hydroxyquinoline

  • Materials: 2-Amino-3,6-difluorobenzoic acid, Ethyl acetoacetate, Polyphosphoric acid (PPA).

  • Procedure: A mixture of 2-amino-3,6-difluorobenzoic acid (1 equivalent) and ethyl acetoacetate (1.2 equivalents) is heated in polyphosphoric acid at 120°C for 2 hours. The reaction mixture is then cooled to room temperature and poured into ice water. The resulting precipitate is filtered, washed with water, and dried to afford 5,8-difluoro-4-hydroxyquinoline.

Pathway B: Representative Chlorination of a Quinolinone

Synthesis of 3-Chloro-5,8-difluoro-4-hydroxyquinoline

  • Materials: 5,8-difluoro-4-hydroxyquinoline, N-Chlorosuccinimide (NCS), Acetonitrile.

  • Procedure: To a solution of 5,8-difluoro-4-hydroxyquinoline (1 equivalent) in acetonitrile, N-Chlorosuccinimide (1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield 3-chloro-5,8-difluoro-4-hydroxyquinoline.

Visualizing the Synthetic Pathways

The logical flow of the proposed synthetic pathways is illustrated below using Graphviz diagrams.

Pathway_A A 2-Amino-3,6-difluorobenzoic Acid B Friedländer Annulation (Ethyl acetoacetate, PPA) A->B Step 1 C 5,8-Difluoro-4-hydroxyquinoline B->C D Chlorination (POCl3) C->D Step 2 E 4-Chloro-5,8-difluoroquinoline D->E F Bromination (NBS, H2SO4) E->F Step 3 G This compound F->G

Caption: Proposed Synthetic Pathway A for this compound.

Pathway_B A 2-Amino-3,6-difluorobenzoic Acid B Chlorination (NCS) A->B Step 1 C 2-Amino-5-chloro-3,6-difluorobenzoic Acid B->C D Friedländer Annulation (Ethyl acetoacetate, PPA) C->D Step 2 E 3-Chloro-5,8-difluoro-4-hydroxyquinoline D->E F Bromination/Halogen Exchange (POBr3) E->F Step 3 G This compound F->G

Caption: Proposed Synthetic Pathway B for this compound.

Conclusion and Recommendations

Both proposed pathways present viable, albeit challenging, routes to the target molecule. Pathway B, with its earlier introduction of the chloro substituent, may offer a more controlled approach, potentially leading to higher overall yields and simpler purification. However, the cost of the chlorinated starting material or the chlorination step itself needs to be carefully evaluated. Pathway A's primary hurdle lies in the regioselective introduction of two different halogens on the quinoline core, which could lead to isomeric mixtures and difficult separations.

For researchers embarking on the synthesis of this compound, a small-scale pilot study of both pathways is recommended to determine the optimal route based on available resources, expertise, and desired purity of the final compound. Careful monitoring of reaction conditions and thorough characterization of intermediates will be crucial for the successful synthesis of this complex, polyhalogenated quinoline.

Benchmarking the Stability of 4-Bromo-3-chloro-5,8-difluoroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of 4-Bromo-3-chloro-5,8-difluoroquinoline, a halogenated quinoline derivative of interest in pharmaceutical research. Due to the limited publicly available stability data directly pertaining to this specific molecule, this guide leverages established knowledge from forced degradation studies on structurally similar fluoroquinolones and other quinoline derivatives. The insights provided herein are intended to guide researchers in designing appropriate stability studies and in understanding the potential degradation pathways.

Comparative Stability Analysis

The stability of quinoline derivatives is significantly influenced by the nature and position of their substituents.[1][2] Halogenation, in particular, plays a crucial role in the molecule's susceptibility to various stress conditions.

Key Considerations for this compound:

  • Photostability: The presence of fluorine at the 8-position of the quinoline ring has been shown to decrease photostability in some fluoroquinolones.[3] This suggests that this compound may be susceptible to degradation upon exposure to UV or visible light. In contrast, a methoxy group at the C-8 position can enhance photostability.[3]

  • Hydrolytic Stability: Forced degradation studies on fluoroquinolones often involve acidic and alkaline hydrolysis.[1][2] The electron-withdrawing nature of the halogen substituents in this compound may influence its susceptibility to hydrolysis.

  • Oxidative Stability: The quinoline nucleus can be susceptible to oxidation. The specific halogenation pattern of the target compound will likely modulate its reactivity towards oxidative stress.

  • Thermal Stability: Thermochemical properties are indicative of a compound's stability. While specific data for this compound is unavailable, studies on other quinolines provide a framework for understanding its potential thermal degradation profile.

Quantitative Data Summary

Compound ClassStress ConditionTypical Degradation (%)Primary Degradation ProductsAnalytical Method
FluoroquinolonesAcid Hydrolysis (e.g., 0.1 M HCl, 80°C, 24h)5 - 20%Decarboxylated and de-ethylated derivativesHPLC-UV/MS
FluoroquinolonesAlkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C, 12h)10 - 40%Opening of the piperazine ringHPLC-UV/MS
FluoroquinolonesOxidative Degradation (e.g., 3% H₂O₂, RT, 24h)15 - 50%N-oxides and hydroxylated derivativesHPLC-UV/MS
FluoroquinolonesPhotodegradation (e.g., UV light 254 nm, 24h)20 - 70%Dehalogenated and cyclized productsHPLC-UV/MS
FluoroquinolonesThermal Degradation (e.g., 105°C, 48h)< 10%Minimal degradationHPLC-UV/MS

Experimental Protocols

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5] These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[6][7]

Forced Degradation (Stress) Studies

The objective of forced degradation is to accelerate the degradation of the compound to an extent that allows for the identification of likely degradation products.[5]

  • Hydrolysis:

    • Acidic: Treat a solution of the compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl at 60°C for up to 72 hours.

    • Alkaline: Treat a solution of the compound with 0.1 M NaOH at 60°C for up to 72 hours.

    • Neutral: Reflux a solution of the compound in water at 60°C for up to 72 hours.

  • Oxidation:

    • Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature for up to 72 hours.

  • Photostability:

    • Expose a solid sample and a solution of the compound to a light source capable of emitting a similar output to that specified in ISO 10977 (1993).[8] A parallel sample should be wrapped in aluminum foil as a dark control.

  • Thermal Stress:

    • Expose a solid sample of the compound to dry heat at a temperature above the recommended storage condition (e.g., 70°C) for an extended period.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, should be developed and validated. This method must be capable of separating the parent compound from all process-related impurities and degradation products.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability testing of a new chemical entity like this compound.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis and Characterization cluster_3 Phase 4: Formal Stability Studies (ICH Guidelines) A Develop Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) B Method Validation (Specificity, Linearity, Accuracy, Precision) A->B C Acid Hydrolysis B->C Apply Method D Alkaline Hydrolysis B->D Apply Method E Oxidative Degradation B->E Apply Method F Photolytic Degradation B->F Apply Method G Thermal Degradation B->G Apply Method H Analyze Stressed Samples using Validated Method C->H D->H E->H F->H G->H I Identify and Characterize Degradation Products (e.g., MS, NMR) H->I J Establish Degradation Pathway I->J K Long-Term Stability (e.g., 25°C/60% RH) J->K Inform Formal Studies L Accelerated Stability (e.g., 40°C/75% RH) J->L Inform Formal Studies

Caption: Workflow for assessing the chemical stability of a new compound.

Hypothetical Signaling Pathway Inhibition

Quinolone derivatives are often investigated for their role as inhibitors in various signaling pathways, particularly in cancer and infectious diseases. The following diagram illustrates a hypothetical pathway where a quinoline derivative could act as an inhibitor of a key kinase.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Promotes Inhibitor 4-Bromo-3-chloro- 5,8-difluoroquinoline Inhibitor->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a quinoline derivative.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3-chloro-5,8-difluoroquinoline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Bromo-3-chloro-5,8-difluoroquinoline, a halogenated quinoline derivative. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to comply with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this specific compound have not been fully investigated, thus caution is paramount.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hood.Minimizes inhalation of dust or vapors.

Disposal Do's and Don'ts

DoDon't
Segregate as halogenated organic waste.[1][2][3]Pour down the drain.[4][5]
Use a designated and properly labeled waste container.[4][6]Mix with non-halogenated solvents or other incompatible waste.[1][6]
Keep the waste container securely closed when not in use.[4][6]Dispose of in regular trash.[5]
Store in a designated satellite accumulation area.[4][6]
Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office.[4]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Classify this compound as a halogenated organic waste . This is due to the presence of bromine, chlorine, and fluorine atoms in its structure.[1][2][3]

  • It is crucial to keep halogenated waste separate from non-halogenated waste streams to facilitate proper treatment and disposal, which often involves incineration at regulated facilities.[1][3]

2. Containerization:

  • Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[6]

  • Ensure the container is clean and dry before adding any waste.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the contents, including the full chemical name: "this compound."

  • Indicate the approximate quantity or concentration of the waste.

  • Include the date when the waste was first added to the container.

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6]

  • The SAA should be located at or near the point of generation and away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent responsible party to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste collection and documentation.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_storage Storage & Collection start Start: Have 4-Bromo-3-chloro- 5,8-difluoroquinoline Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe classify Classify as Halogenated Organic Waste ppe->classify container Select Compatible and Labeled Waste Container classify->container transfer Carefully Transfer Waste to Container container->transfer seal Securely Seal the Container transfer->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS. If trained and equipped, you may clean up small spills by:

  • Wearing appropriate PPE.

  • Absorbing the spill with an inert material such as vermiculite, dry sand, or earth.[7]

  • Collecting the absorbent material and placing it into a sealed, labeled hazardous waste container for disposal.

  • Ventilating the area and washing the spill site after cleanup is complete.[7]

Do not wash spills down the sewer. [7] Quinoline and its derivatives can be harmful to aquatic life.[7]

By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for any chemical before handling and disposal.

References

Navigating the Safe Handling of 4-Bromo-3-chloro-5,8-difluoroquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in handling 4-Bromo-3-chloro-5,8-difluoroquinoline. The procedural and step-by-step instructions are designed to answer specific operational questions, ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the anticipated hazards of this halogenated quinoline derivative, a comprehensive PPE strategy is critical. The following table summarizes the recommended equipment for handling this compound.

PPE CategoryRecommended EquipmentJustification (Based on Analogous Compounds)
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes of liquids and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®)Halogenated aromatic compounds can cause skin irritation and may be absorbed through the skin. Always check glove compatibility and breakthrough times.
Body Protection Laboratory coat or chemical-resistant apronPrevents contamination of personal clothing and skin.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges and particulate pre-filtersRecommended when handling the solid powder to avoid inhalation of dust, or when engineering controls are insufficient to maintain exposure below acceptable limits.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for laboratory safety and experimental integrity.

1. Engineering Controls and Safe Handling:

  • Ventilation: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Hygiene Practices: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling and before leaving the laboratory.

2. Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

3. Spill Management:

  • Small Spills: In the event of a small spill, wear appropriate PPE, and cover the spill with an inert absorbent material such as sand or vermiculite. Scoop the material into a sealed container for proper disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

  • All waste containing this compound, including contaminated lab supplies and excess reagents, must be treated as hazardous waste.

  • Collect waste in designated, sealed, and properly labeled containers.

  • Dispose of hazardous waste through a licensed and certified waste disposal contractor, in accordance with all local, state, and federal regulations. Do not pour waste down the drain.

Experimental Protocols: Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualized Workflow for Safe Chemical Handling

The following diagram outlines the logical progression of steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling a Conduct Risk Assessment b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh and Prepare Reagents c->d Begin Experiment e Perform Experiment d->e f Decontaminate Work Area e->f Complete Experiment g Segregate and Label Waste f->g h Properly Store Chemicals g->h i Remove PPE and Wash Hands h->i

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.